Product packaging for O,O,O-Triphenyl phosphorothioate(Cat. No.:CAS No. 597-82-0)

O,O,O-Triphenyl phosphorothioate

Cat. No.: B1584501
CAS No.: 597-82-0
M. Wt: 342.3 g/mol
InChI Key: IKXFIBBKEARMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O,O,O-Triphenyl phosphorothioate is a useful research compound. Its molecular formula is C18H15O3PS and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57867. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15O3PS B1584501 O,O,O-Triphenyl phosphorothioate CAS No. 597-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triphenoxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXFIBBKEARMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029191
Record name Phosphorothioic acid, O,O,O-triphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid
Record name Phosphorothioic acid, O,O,O-triphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

597-82-0, 27214-25-1
Record name Triphenyl phosphorothionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O,O-Triphenyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(phenoxy)-sulfanylidenephosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyl phosphorothionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorothioic acid, O,O,O-triphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorothioic acid, O,O,O-triphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O,O-triphenyl phosphorothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O,O,O-TRIPHENYL PHOSPHOROTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH6AV8E2IT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O,O,O-Triphenyl phosphorothioate chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of O,O,O-Triphenyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is presented to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is an organophosphorus compound with a wide range of industrial applications, including as a lubricant additive, flame retardant, and plasticizer.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name triphenoxy(sulfanylidene)-λ5-phosphane[2]
Synonyms Triphenyl phosphorothionate, Triphenyl thiophosphate, Phosphorothioic acid, O,O,O-triphenyl ester[2]
CAS Number 597-82-0[3]
Molecular Formula C18H15O3PS[3]
Molecular Weight 342.35 g/mol [3]
SMILES S=P(Oc1ccccc1)(Oc1ccccc1)Oc1ccccc1[3]
InChI Key IKXFIBBKEARMLL-UHFFFAOYSA-N[4]
Table 2: Physical Properties of this compound
PropertyValue
Appearance White to light yellow crystalline solid[5]
Melting Point 45-47 °C[5]
Boiling Point Decomposes upon heating[4]
Density Approximately 1.288 g/cm³[4]
Solubility Insoluble in water; soluble in organic solvents like acetone and ethanol[5]
Log P 5.0[4]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the thionation of triphenyl phosphite.[4] This reaction involves the addition of elemental sulfur to triphenyl phosphite.

Materials:

  • Triphenyl phosphite

  • Elemental sulfur

  • Toluene (or another suitable solvent)

  • Ethanol (for recrystallization)

Procedure:

  • A solution of triphenyl phosphite in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A stoichiometric amount of elemental sulfur is added to the solution.

  • The reaction mixture is heated to reflux (typically between 80-120°C) and maintained at this temperature with stirring.[4] The progress of the reaction can be monitored by thin-layer chromatography or ³¹P NMR spectroscopy.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound
TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons of the phenyl groups.
¹³C NMR Resonances for the carbon atoms of the phenyl rings.
³¹P NMR A characteristic chemical shift around δ 55 ppm.[4]
FT-IR (cm⁻¹) Absorption bands for P=S stretching (around 650 cm⁻¹), P-O-C stretching, and C-H and C=C vibrations of the aromatic rings.[4]

Signaling Pathways and Logical Relationships

Synthesis Workflow

The synthesis of this compound follows a straightforward workflow, which can be visualized as follows:

Synthesis of this compound.
Hydrolysis Mechanism

This compound can undergo hydrolysis, particularly under alkaline conditions, to yield phenol and thiophosphoric acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the phosphorus center.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TPPT This compound Pentavalent_Intermediate Pentavalent Intermediate TPPT->Pentavalent_Intermediate Nucleophilic Attack OH_minus Hydroxide Ion (OH⁻) OH_minus->Pentavalent_Intermediate Phenoxide Phenoxide Ion Pentavalent_Intermediate->Phenoxide Leaving Group Departure Thiophosphoric_Acid_Ester Diphenyl Thiophosphoric Acid Pentavalent_Intermediate->Thiophosphoric_Acid_Ester

Hydrolysis of this compound.
Acetylcholinesterase Inhibition

A significant biological activity of this compound is its potential to act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4] This inhibition is a key mechanism of toxicity for many organophosphorus compounds.

AChE_Inhibition TPPT O,O,O-Triphenyl phosphorothioate Phosphorylated_AChE Phosphorylated AChE (Inactive) TPPT->Phosphorylated_AChE Binds to Serine AChE Acetylcholinesterase (AChE) (Active Site with Serine) AChE->Phosphorylated_AChE Hydrolysis_Blocked Hydrolysis Blocked Phosphorylated_AChE->Hydrolysis_Blocked Acetylcholine Acetylcholine Acetylcholine->AChE Normal Substrate Accumulation Acetylcholine Accumulation Hydrolysis_Blocked->Accumulation

Mechanism of Acetylcholinesterase Inhibition.

References

O,O,O-Triphenyl Phosphorothioate: A Technical Guide to its Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,O-Triphenyl phosphorothioate (TPPT) is an organophosphorus compound with a diverse range of industrial and research applications. This technical guide provides an in-depth overview of its molecular structure, established synthesis protocols, and key physicochemical properties. Detailed experimental methodologies are presented to facilitate its synthesis in a laboratory setting. Furthermore, this document elucidates its role as an acetylcholinesterase inhibitor, a mechanism of significant interest in neurobiology and toxicology, visualized through a detailed signaling pathway diagram. All quantitative data are summarized for clarity and comparative analysis.

Molecular Structure and Identification

This compound is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three phenoxy groups.[1] The molecular geometry and electronic properties of this structure are fundamental to its reactivity and function.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
CAS Number 597-82-0[1][2]
Molecular Formula C₁₈H₁₅O₃PS[1][2]
Molecular Weight 342.3 g/mol [1][2]
IUPAC Name triphenoxy(sulfanylidene)-λ⁵-phosphane[2]
SMILES C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3[2]
InChI Key IKXFIBBKEARMLL-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the direct thionation of triphenyl phosphite.[1] This reaction involves the addition of elemental sulfur to triphenyl phosphite, typically under controlled heating. The precursor, triphenyl phosphite, is synthesized from the reaction of phenol with phosphorus trichloride.

Logical Workflow for Synthesis

G cluster_0 Precursor Synthesis: Triphenyl Phosphite cluster_1 Thionation Reaction cluster_2 Purification Phenol Phenol Triphenyl_Phosphite Triphenyl Phosphite Phenol->Triphenyl_Phosphite Reaction PCl3 Phosphorus Trichloride PCl3->Triphenyl_Phosphite Reaction TPPT This compound Triphenyl_Phosphite->TPPT Thionation (80-120°C) Sulfur Elemental Sulfur Sulfur->TPPT Purification Purification/ Recrystallization TPPT->Purification Final_Product Pure O,O,O-Triphenyl Phosphorothioate Purification->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol 2.1: Synthesis of Triphenyl Phosphite (Precursor)

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for hydrogen chloride.

  • Reagents: Phenol (3.3 equivalents), Phosphorus trichloride (1.0 equivalent).

  • Procedure:

    • Charge the flask with phenol and heat gently to 45°C under an inert atmosphere (e.g., nitrogen) to melt the phenol.

    • Begin stirring and add phosphorus trichloride dropwise from the dropping funnel over a period of 4-5 hours, maintaining the reaction temperature between 20-30°C.

    • After the addition is complete, continue stirring for an additional hour.

    • Gradually heat the reaction mixture to 160°C to drive the reaction to completion and remove the generated hydrogen chloride gas.

    • Purify the crude triphenyl phosphite by vacuum distillation.

Protocol 2.2: Synthesis of this compound

  • Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Triphenyl phosphite (1.0 equivalent), Elemental sulfur (1.0 equivalent), Toluene (solvent).

  • Procedure:

    • Dissolve triphenyl phosphite in toluene in the reaction flask.

    • Add elemental sulfur to the solution.

    • Heat the reaction mixture to a temperature between 80-120°C with continuous stirring.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield white to light yellow crystals of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its handling, application, and environmental fate.

Table 2: Physicochemical Properties

PropertyValueReference(s)
Appearance White to light yellow crystal or liquid[1]
Melting Point 48.0 °C[1]
Boiling Point 148.0 °C (at 0.1 Torr)[1]
Density 1.288 g/cm³[1]
Water Solubility 0.02 mg/L[1]
Log Pow 5.0 - 6.3[1]

Table 3: Spectroscopic Data

SpectroscopyWavenumber (cm⁻¹)/Chemical Shift (δ ppm)AssignmentReference(s)
³¹P NMR ~55 ppmP=S[1]
FT-IR ~3100-3000Aromatic C-H stretch[3]
~1590, 1488C=C stretch (phenyl ring)[4]
~1053-1174P-O-C bond vibration[1]
~650P=S absorption[1]
¹H NMR ~7.1-7.4 ppmPhenyl protons (multiplet)[5] (Typical range for phenyl groups)
¹³C NMR ~120-155 ppmPhenyl carbons[6] (Typical range for phenyl groups)

Note: ¹H and ¹³C NMR data are estimated based on typical ranges for phenyl groups. FT-IR data for C=C and P-O-C are based on the closely related triphenyl phosphate.[1][4]

Applications in Drug Development and Research

This compound serves as a versatile compound in various sectors. Industrially, it is utilized as a flame retardant, a plasticizer, and an anti-wear additive in lubricants and hydraulic fluids.[1] In the realm of life sciences and drug development, its primary significance lies in its activity as an enzyme inhibitor.

Inhibition of Acetylcholinesterase (AChE)

Organophosphorus compounds, including this compound, are well-documented inhibitors of acetylcholinesterase (AChE).[1] AChE is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the neurotoxicity of many organophosphorus compounds and is a subject of intense study in toxicology and for the development of potential therapeutic agents.[1]

The inhibition process involves the phosphorylation of a serine residue within the catalytic active site of the AChE enzyme.[1]

AChE_Inhibition cluster_pathway Inhibition Pathway cluster_normal Normal Function (Blocked) AChE {AChE Active Site | Serine-OH} Phosphorylated_AChE {Phosphorylated AChE | Serine-O-P(S)(OPh)₂} AChE->Phosphorylated_AChE Phosphorylation Hydrolysis_Products Choline + Acetate AChE->Hydrolysis_Products Hydrolysis Blocked TPPT O,O,O-Triphenyl Phosphorothioate (Inhibitor) TPPT->AChE Nucleophilic Attack Inactive Inactive Enzyme Phosphorylated_AChE->Inactive Inhibition Acetylcholine Acetylcholine (Substrate) Acetylcholine->AChE Binding Blocked

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Safety and Handling

This compound is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest due to its wide-ranging applications and distinct biochemical properties. A thorough understanding of its structure, synthesis, and reactivity is crucial for its effective and safe use in both industrial and research settings. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in chemical synthesis, material science, and drug development.

References

An In-depth Technical Guide to O,O,O-Triphenyl phosphorothioate (CAS: 597-82-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,O-Triphenyl phosphorothioate (TPPT), identified by CAS number 597-82-0, is an organophosphorus compound with a range of industrial and research applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological activity, and toxicological profile. Detailed experimental protocols for its synthesis and for assessing its primary biological mechanism of action—acetylcholinesterase inhibition—are presented. Furthermore, this document includes structured data tables for easy reference and visual diagrams to elucidate key processes, aiming to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid or a colorless to light yellow liquid.[1] Its properties make it suitable for various industrial applications, including as a flame retardant, plasticizer, and lubricant additive.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 597-82-0[2]
Molecular Formula C₁₈H₁₅O₃PS[1][2]
Molecular Weight 342.3 g/mol [1][4]
Appearance White to light yellow crystal or colorless to light yellow liquid[1]
Melting Point 48.0 °C[1][5]
Boiling Point 148 °C[1][5]
Density 1.288 g/cm³[1]
Water Solubility 0.02 mg/L[1]
Log P 5 at 23°C[1]

Synthesis

The primary route for the synthesis of this compound is through the thiophosphorylation (or thionation) of a phosphorus(III) precursor, most commonly triphenyl phosphite.[1] This process involves the addition of elemental sulfur to triphenyl phosphite.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established synthetic routes.[1]

Materials:

  • Triphenyl phosphite

  • Elemental sulfur

  • Anhydrous toluene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenyl phosphite in anhydrous toluene.

  • Add elemental sulfur to the solution in a stoichiometric amount.

  • Heat the reaction mixture to a temperature between 80-120°C with continuous stirring.[1]

  • Monitor the reaction progress using an appropriate analytical technique, such as ³¹P NMR spectroscopy, to observe the shift from the phosphite peak to the phosphorothioate peak.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

G TPP Triphenyl Phosphite Reaction Thionation TPP->Reaction S Sulfur S->Reaction Solvent Anhydrous Toluene Solvent->Reaction Heat 80-120°C TPPT O,O,O-Triphenyl phosphorothioate Reaction->Heat Reaction->TPPT

A simplified workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The primary mechanism of toxicity and biological activity of many organophosphorus compounds, including this compound, is the inhibition of acetylcholinesterase (AChE).[1][2][6] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[1]

Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][6] The process involves the phosphorothioate binding to a serine residue in the active site of the AChE enzyme.[1]

Signaling Pathway: Acetylcholinesterase Inhibition

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate TPPT O,O,O-Triphenyl phosphorothioate TPPT->AChE Inhibits Response Postsynaptic Response Receptor->Response Activates

Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is suitable for high-throughput screening of AChE inhibitors.[7][8][9]

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • This compound (test inhibitor)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

  • In a 96-well plate, add the phosphate buffer, the AChE enzyme solution, and the different concentrations of the test inhibitor. Include a control with no inhibitor.

  • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • To initiate the reaction, add the substrate (acetylthiocholine) and DTNB to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute for 10 minutes) to determine the reaction rate.

  • The rate of the reaction is proportional to the AChE activity. The inhibition of AChE by this compound will result in a decreased rate of color change.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions (this compound) Add_Components Add Buffer, AChE, and Inhibitor to 96-well plate Prep_Inhibitor->Add_Components Prep_Enzyme Prepare AChE Solution Prep_Enzyme->Add_Components Prep_Reagents Prepare Substrate (ATChI) and DTNB Solution Start_Reaction Add Substrate and DTNB Prep_Reagents->Start_Reaction Incubate Incubate (e.g., 15 min) Add_Components->Incubate Incubate->Start_Reaction Measure Measure Absorbance at 412 nm Start_Reaction->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

A generalized workflow for the acetylcholinesterase inhibition assay.

Toxicology and Environmental Fate

This compound has been identified as a substance of very high concern due to its classification as persistent, bioaccumulative, and toxic (PBT).[3]

Table 2: Ecotoxicological Data for this compound

EndpointSpeciesValueReference(s)
Bioconcentration Factor (BCF) Fish> 2000[3]
No Observed Effect Concentration (NOEC) Rainbow Trout (larval survival)Significantly below safety thresholds[3]

The high bioconcentration factor indicates a potential for bioaccumulation in aquatic organisms, which can lead to its transfer through the food chain.[3] It is toxic to aquatic life, particularly affecting the early life stages of fish.[3]

Analytical Methods

The analysis of this compound and its metabolites can be performed using various analytical techniques. Due to its organophosphorus nature, methods commonly used for pesticide residue analysis are often applicable. Thermo-oxidative reactivity studies have utilized Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.[10]

Conclusion

This compound is a compound with significant industrial applications but also notable environmental and toxicological concerns. Its primary biological effect is the potent inhibition of acetylcholinesterase. This guide provides essential technical information, including physical and chemical properties, a representative synthesis protocol, and a detailed method for assessing its biological activity. The data and protocols presented herein are intended to support further research and informed decision-making in the handling and application of this compound. Researchers and drug development professionals should exercise appropriate caution, considering its toxic and persistent nature.

References

An In-depth Technical Guide to Triphenyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenyl phosphorothioate, a compound of interest in various industrial and research applications. The following sections detail its chemical and physical properties, a thorough experimental protocol for its synthesis, and its primary mechanism of action as an acetylcholinesterase inhibitor.

Quantitative Data Summary

The key quantitative data for triphenyl phosphorothioate are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 342.35 g/mol
Molecular Formula C₁₈H₁₅O₃PS
CAS Number 597-82-0
Melting Point 48-53 °C
Boiling Point 148 °C
Water Solubility 0.02 mg/L

Experimental Protocols: Synthesis of Triphenyl Phosphorothioate

The synthesis of O,O,O-triphenyl phosphorothioate is most commonly achieved through the thionation (sulfurization) of a phosphorus(III) precursor, typically triphenyl phosphite.[1] This process involves the addition of elemental sulfur to triphenyl phosphite. The precursor, triphenyl phosphite, can be synthesized from triphenyl phosphate, which is prepared by reacting phenol with phosphorus oxychloride.[1]

Part 1: Synthesis of Triphenyl Phosphite from Triphenyl Phosphate (Precursor Synthesis)

Materials:

  • Triphenyl phosphate

  • A suitable reducing agent (e.g., a silane in the presence of a catalyst)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve triphenyl phosphate in the anhydrous solvent.

  • Purge the reaction vessel with the inert gas to exclude moisture, which can lead to the hydrolysis of phosphorus intermediates.[1]

  • Introduce the reducing agent to the reaction mixture. The specific agent and catalyst system will depend on the chosen synthetic route.

  • Heat the reaction mixture to the appropriate temperature, typically between 80-120°C, and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography or ³¹P NMR).[1]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The crude triphenyl phosphite is then purified, typically by vacuum distillation, to remove the solvent and any byproducts.

Part 2: Synthesis of Triphenyl Phosphorothioate from Triphenyl Phosphite

Materials:

  • Triphenyl phosphite (from Part 1 or commercially sourced)

  • Elemental sulfur

  • Ionic liquid (e.g., [P₆₆₆₁₄]⁺[C₁₀O₂]⁻) or a high-boiling point solvent[2]

  • Inert gas supply (e.g., nitrogen or argon)

  • Chloroform-d (CDCl₃) for NMR analysis

Procedure:

  • To a reaction vessel containing the ionic liquid or solvent, add elemental sulfur (e.g., 0.1 g, 3.125 mmol).[2]

  • Add a molar equivalent of triphenyl phosphite to the mixture.[2]

  • Keep the reaction mixture under a nitrogen atmosphere.[2]

  • Heat the mixture to 80°C and maintain for 2 hours.[2]

  • Monitor the reaction progress by ³¹P NMR spectroscopy.[2]

  • After the reaction is complete, the triphenyl phosphorothioate can be isolated. If an ionic liquid is used, extraction with a suitable organic solvent may be employed. If a conventional solvent is used, it can be removed under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield the final white to light yellow crystalline solid.

Visualized Workflows and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the two-step synthesis of triphenyl phosphorothioate, starting from the precursor triphenyl phosphate.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Triphenyl_Phosphate Triphenyl Phosphate Reduction Reduction Triphenyl_Phosphate->Reduction Reducing_Agent Reducing Agent Reducing_Agent->Reduction Triphenyl_Phosphite Triphenyl Phosphite Reduction->Triphenyl_Phosphite Thionation Thionation (Sulfurization) Triphenyl_Phosphite->Thionation Sulfur Elemental Sulfur Sulfur->Thionation Triphenyl_Phosphorothioate Triphenyl Phosphorothioate Thionation->Triphenyl_Phosphorothioate

Caption: Synthesis workflow for triphenyl phosphorothioate.

Signaling Pathway: Acetylcholinesterase Inhibition

Triphenyl phosphorothioate, like many organophosphorus compounds, exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE). The following diagram depicts this signaling pathway.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE TPPT Triphenyl Phosphorothioate TPPT->AChE Binds to Serine Residue Inhibited_AChE->ACh ACh Accumulates Overstimulation Overstimulation ACh_Receptor->Overstimulation

Caption: Mechanism of acetylcholinesterase inhibition.

References

A Technical Guide to the Solubility of O,O,O-Triphenyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O,O,O-Triphenyl phosphorothioate in various solvents. Due to the limited availability of precise quantitative data in public literature, this document summarizes known qualitative and quantitative solubility information and offers a detailed experimental protocol for determining solubility in a laboratory setting.

Core Compound Information

This compound is a mono-constituent substance with the molecular formula C18H15O3PS.[1][2] It is primarily used in industrial applications as an insecticide, acaricide, lubricant additive, and flame retardant.[1][3]

Solubility Profile

This compound is characterized by its low solubility in aqueous solutions and good solubility in several organic solvents.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table summarizes the known values.

SolventTemperatureSolubility
Water20 °C< 0.02 mg/L
Qualitative Solubility Information
Solvent ClassSolubility
Alcohols (e.g., Ethanol)Soluble[1]
Ketones (e.g., Acetone)Soluble[1]
Ethers (e.g., Diethyl Ether)Soluble[1]
WaterInsoluble[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved solute is measured.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., acetone, ethanol, diethyl ether)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the samples at a constant speed for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer suspensions, centrifugation at a controlled temperature can be used to facilitate separation.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72 hours) B->C D Sedimentation / Centrifugation C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G

References

mechanism of action for O,O,O-Triphenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action for O,O,O-Triphenyl phosphorothioate

Introduction

This compound (TPPT) is an organophosphorus compound utilized in various industrial applications, including as a flame retardant, plasticizer, and an anti-wear additive in lubricants.[1] An understanding of its mechanism of action is crucial for assessing its toxicological profile and potential impact on biological systems. This technical guide provides a detailed overview of the core mechanisms through which TPPT exerts its effects, focusing on its metabolic activation, primary molecular targets, and the subsequent perturbation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development and toxicology.

Metabolic Activation

The primary mechanism of action for many phosphorothioate compounds involves metabolic activation to their corresponding oxon analogs. In the case of TPPT, the thiophosphoryl group (P=S) is oxidatively desulfurated to a phosphoryl group (P=O), yielding its oxygen analog, triphenyl phosphate (TPP). This transformation is a critical step, as the resulting phosphate is often a more potent inhibitor of target enzymes.

Metabolic_Activation TPPT This compound (TPPT, P=S) TPP Triphenyl phosphate (TPP, P=O) TPPT->TPP Oxidative Desulfuration Enzyme Cytochrome P450 Monooxygenases Enzyme->TPPT

Caption: Metabolic activation of TPPT to its oxygen analog, TPP.

Primary Mechanism of Action: Enzyme Inhibition

The principal toxicological mechanism of organophosphorus compounds like TPPT and its active metabolite TPP is the inhibition of serine hydrolases, most notably carboxylesterases (CEs) and acetylcholinesterase (AChE).

Carboxylesterase (CE) Inhibition

Carboxylesterases are a superfamily of enzymes involved in the detoxification of various xenobiotics and the metabolism of endogenous esters. TPP has been identified as a potent inhibitor of human liver carboxylesterase 1 (hCE1).[2] Inhibition of CEs can disrupt the metabolism of drugs and endogenous compounds, potentially leading to adverse effects. The inhibition by organophosphates is typically irreversible, involving the formation of a stable covalent bond with the catalytic serine residue in the enzyme's active site.[3]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] Inhibition of AChE by organophosphorus compounds leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[5] While TPP is considered a weak AChE inhibitor compared to other organophosphate pesticides, this interaction remains a component of its toxicological profile.[6]

Quantitative Inhibition Data

While specific quantitative inhibition data for this compound is limited in the available literature, extensive research has been conducted on its active metabolite, Triphenyl phosphate (TPP). The following table summarizes key inhibitory values for TPP against human carboxylesterase 1 (hCE1).

CompoundTarget EnzymeSubstrateInhibition MetricValue (nM)Reference
Triphenyl phosphate (TPP)Human Carboxylesterase 1 (hCE1b)ImidaprilIC₅₀57.7[2]
Triphenyl phosphate (TPP)Human Carboxylesterase 1 (hCE1b)ImidaprilKᵢ49.0[2]

Experimental Protocols

Protocol for Carboxylesterase Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential of a compound against carboxylesterase activity using a model substrate like p-nitrophenyl acetate (pNPA).

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., TPP) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a solution of purified human carboxylesterase (hCE1) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a solution of the substrate, p-nitrophenyl acetate (pNPA), in the same buffer.

    • Prepare a known CE inhibitor, such as bis(p-nitrophenyl) phosphate (BNPP), to serve as a positive control.[2]

  • Assay Procedure:

    • In a 96-well microplate, add the hCE1 enzyme solution to each well.

    • Add varying concentrations of the test compound or positive control to the respective wells. Include a solvent control (no inhibitor).

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[7]

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

    • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a microplate reader.[2]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.[2]

    • To determine the mode of inhibition (e.g., competitive, noncompetitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor to determine Michaelis-Menten parameters (Vmax and Km).[2]

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for measuring AChE activity and its inhibition.

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 8.0).

    • Prepare a solution of acetylcholinesterase (AChE) in the phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.

    • Prepare a solution of the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), in the buffer.[4]

    • Prepare a stock solution of the test compound in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution to the appropriate wells.[4]

    • Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor interaction.[4]

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.[8]

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Determine the percentage of AChE inhibition for each concentration relative to a control without the inhibitor.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and Buffer Solutions A1 Add Enzyme and Test Compound P1->A1 P2 Prepare Test Compound (TPPT/TPP) Dilutions P2->A1 A2 Pre-incubate A1->A2 A3 Initiate Reaction (Add Substrate) A2->A3 A4 Monitor Reaction (e.g., Absorbance Reading) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 / Ki Values D2->D3

Caption: Generalized experimental workflow for enzyme inhibition assays.

Downstream Cellular Effects and Signaling Pathways

Exposure to organophosphorus compounds, including TPP, can trigger a cascade of downstream cellular events, often culminating in oxidative stress and apoptosis. These effects are mediated through the modulation of key signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[9] Exposure to organophosphates can induce oxidative stress, which in turn can lead to the activation of MAPK pathways, often as a pro-apoptotic signal.[9]

MAPK_Pathway cluster_mapk MAPK/ERK Cascade TPP Triphenyl phosphate (TPP) ROS Reactive Oxygen Species (Oxidative Stress) TPP->ROS induces Ras Ras ROS->Ras activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription phosphorylates Apoptosis Apoptosis Transcription->Apoptosis regulates PI3K_Akt_FOXO_Pathway cluster_pi3k PI3K/Akt Pathway cluster_foxo FOXO Regulation TPP Triphenyl phosphate (TPP) Stress Cellular Stress TPP->Stress induces PI3K PI3K Stress->PI3K inhibits Akt Akt PI3K->Akt FOXO_p Phosphorylated FOXO (Inactive, Cytoplasmic) Akt->FOXO_p phosphorylates FOXO_a Active FOXO (Nuclear) Akt->FOXO_a FOXO_p->FOXO_a dephosphorylation TargetGenes Target Gene Expression (e.g., p27, Bim) FOXO_a->TargetGenes activates CellOutcome Cell Cycle Arrest & Apoptosis TargetGenes->CellOutcome

References

The Biological Activity of Organophosphorothioates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organophosphorothioates (OPTS) are a diverse class of organophosphorus compounds characterized by the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate group. This structural modification confers unique physicochemical properties that translate into a broad spectrum of biological activities. Initially recognized for their potent insecticidal properties, OPTS have emerged as valuable scaffolds in drug discovery and development, with applications ranging from antisense therapy to anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the core biological activities of organophosphorothioates, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation.

Core Biological Activities and Mechanisms of Action

The biological effects of organophosphorothioates are multifaceted, stemming from their ability to interact with various cellular components. The primary mechanisms of action include enzyme inhibition, induction of oxidative stress, and modulation of signaling pathways.

Cholinesterase Inhibition

The most well-documented biological activity of many organophosphorothioates is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] The phosphorus atom in OPTS acts as an electrophile and forms a covalent bond with the serine hydroxyl group in the active site of AChE, leading to the inactivation of the enzyme.[1] This results in the accumulation of acetylcholine in cholinergic synapses, leading to overstimulation of nicotinic and muscarinic receptors.[1] This mechanism is the basis for the neurotoxic effects of many OPTS pesticides.[1]

Induction of Oxidative Stress

A growing body of evidence indicates that organophosphorothioates can induce oxidative stress in biological systems.[2][3] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.[2] OPTS can promote ROS generation through various mechanisms, including the disruption of mitochondrial electron transport chain and the metabolism of OPTS by cytochrome P450 enzymes.[2][3] The overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[2]

Antimicrobial and Antifungal Activity

Certain organophosphorothioates exhibit significant antimicrobial and antifungal properties. Their mechanism of action in microorganisms is thought to involve the disruption of essential enzymatic processes and the induction of oxidative stress, similar to their effects on mammalian cells. The lipophilic nature of many OPTS facilitates their passage through microbial cell membranes, allowing them to reach intracellular targets.

Key Signaling Pathways Modulated by Organophosphorothioates

Organophosphorothioates can trigger a cascade of intracellular signaling events, primarily in response to the cellular stress they induce. The Mitogen-Activated Protein Kinase (MAPK) and the Nrf2 signaling pathways are central to the cellular response to OPTS exposure.

MAPK Signaling Pathway

The MAPK signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.[4][5] Exposure to organophosphorothioates, and the subsequent generation of ROS, leads to the activation of this pathway.[4] A key upstream regulator is Apoptosis Signal-regulating Kinase 1 (ASK1), which is activated by oxidative stress.[4][6] Activated ASK1 then phosphorylates and activates MAPK Kinases (MKKs), such as MKK3/6 and MKK4/7.[7][8] These, in turn, activate the downstream MAPKs, including p38 and c-Jun N-terminal kinase (JNK).[4][7] The activation of these stress-activated protein kinases can ultimately lead to apoptosis or other cellular responses depending on the cellular context and the duration of the stimulus.[4][6]

MAPK_Signaling_Pathway OPTS Organophosphorothioates ROS Reactive Oxygen Species (ROS) OPTS->ROS ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates p38 p38 MAPK MKK3_6->p38 activates JNK JNK MKK4_7->JNK activates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Figure 1: Organophosphorothioate-induced MAPK signaling pathway leading to apoptosis.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response.[9][10] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[10] Upon exposure to oxidative stress, such as that induced by organophosphorothioates, Nrf2 dissociates from Keap1 and translocates to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.[9][10] This response helps to mitigate the damaging effects of ROS and restore cellular redox homeostasis.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (inactive) Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active ARE Antioxidant Response Element (ARE) Nrf2_active->ARE translocates and binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates transcription ROS ROS (from OPTS) ROS->Keap1_Nrf2 induces dissociation

Figure 2: The Nrf2-mediated antioxidant response to organophosphorothioate-induced oxidative stress.

Quantitative Data on Biological Activities

The biological activity of organophosphorothioates is highly dependent on their specific chemical structure. The following tables summarize quantitative data for selected OPTS compounds, illustrating their potency in various biological assays.

Table 1: Acetylcholinesterase (AChE) Inhibition by Organophosphorothioates

CompoundOrganism/Enzyme SourceIC₅₀ (µM)Reference
ParathionHuman Erythrocyte AChE~0.1[11]
ChlorpyrifosHuman Erythrocyte AChE0.12[11]
MonocrotophosHuman Erythrocyte AChE0.25[11]
ProfenofosHuman Erythrocyte AChE0.35[11]
AcephateHuman Erythrocyte AChE4.0[11]

Table 2: Cytotoxicity of Organophosphorothioates

CompoundCell LineAssayCC₅₀ (µM)Reference
Bis(Ph₂SnCl)XyleneEL4 (Murine Lymphoma)PI Staining5.4[12]
Bis(Ph₂SnCl)XyleneNFS-70 (Murine Myeloid)PI Staining3.2[12]
Bis(Ph₂SnCl)XyleneKit 225 (Human T-cell)PI Staining29.9[12]
Bis(Ph₂SnCl)XyleneHeLa (Human Cervical Cancer)PI Staining58.65[12]
DPMTHeLa (Human Cervical Cancer)PI Staining32.35[12]

Table 3: Antimicrobial Activity of Organophosphorothioates and Related Compounds

Compound ClassBacterial StrainMIC (µg/mL)Reference
Coumarin α-aminophosphonatesStaphylococcus aureusVariable (some < 4-6)[13]
Cinnamon Essential OilE. coli~300[11]
Organotin(IV) compoundsAspergillus nigerVariable[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of organophosphorothioates.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoic acid (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

Procedure:

  • Prepare a stock solution of the test organophosphorothioate in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the following to each well:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • AChE solution (from a commercial source or prepared from tissue homogenates)

    • Varying concentrations of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Add the substrate solution containing acetylthiocholine iodide and DTNB to initiate the reaction.

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

AChE_Inhibition_Workflow Start Prepare Reagents Mix Mix AChE, Buffer, and OPTS Start->Mix Incubate Incubate Mix->Incubate Add_Substrate Add Acetylthiocholine and DTNB Incubate->Add_Substrate Measure Measure Absorbance (412 nm) Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 3: Experimental workflow for the AChE inhibition assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the organophosphorothioate compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to an untreated control.

  • Determine the CC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

  • Prepare serial dilutions of the organophosphorothioate compound in a suitable broth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the test bacterium or fungus.

  • Add the microbial inoculum to each well of the microplate.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the microplate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

  • Culture cells in a suitable format (e.g., 96-well plate or culture dish).

  • Treat the cells with the organophosphorothioate compound for the desired time.

  • Load the cells with DCFH-DA solution and incubate in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity of DCF using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • The increase in fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

Organophosphorothioates represent a versatile class of compounds with a rich and expanding profile of biological activities. While their role as cholinesterase inhibitors is well-established, ongoing research continues to unveil their complex interactions with cellular systems, including the induction of oxidative stress and the modulation of critical signaling pathways like MAPK and Nrf2. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to explore and harness the therapeutic potential of these fascinating molecules. A thorough understanding of their mechanisms of action is paramount for the rational design of novel organophosphorothioate-based drugs with improved efficacy and safety profiles.

References

Unraveling the Toxicological Profile and Safety of Triphenyl Phosphorothioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for triphenyl phosphorothioate (TPPT). The information is compiled from a thorough review of scientific literature, safety data sheets, and regulatory guidelines to support risk assessment and inform safe handling and development practices.

Acute Toxicity

Triphenyl phosphorothioate generally exhibits low acute toxicity via oral and dermal routes.

EndpointSpeciesRouteValueReference
LD50RatOral> 10,000 mg/kg[1]
LD50RatDermal> 2,000 mg/kg[1]
Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423) [2]

  • Test Species: Rat, typically young adult females.

  • Administration: A single dose administered by gavage.

  • Procedure: A stepwise procedure is used with three animals per step. The presence or absence of compound-related mortality at one dose determines the next dose level.[2]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (Following OECD Guideline 402)

  • Test Species: Rat or rabbit.

  • Administration: A single dose is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and skin reactions at the application site for 14 days. Body weights are recorded weekly. A gross necropsy is performed at the end of the study.

Skin and Eye Irritation

Triphenyl phosphorothioate is not classified as a skin or eye irritant.[1]

EndpointSpeciesResultReference
Skin IrritationRabbitNo irritation[1]
Eye IrritationRabbitNo irritation[1]
Experimental Protocols

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

  • Test Species: Albino rabbit.

  • Procedure: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area of shaved skin and covered with a gauze patch. The exposure duration is typically 4 hours.

  • Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Sensitization

Triphenyl phosphorothioate is not considered to be a skin sensitizer.[1]

EndpointSpeciesResultReference
Skin SensitizationGuinea pigNot a sensitizer[1]
Experimental Protocol

Skin Sensitization - Guinea Pig Maximization Test (Following OECD Guideline 406)

  • Test Species: Guinea pig.

  • Induction Phase: The test substance is administered by intradermal injection with Freund's Complete Adjuvant, followed one week later by a topical application.

  • Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive skin site.

  • Observations: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

Genotoxicity

Triphenyl phosphorothioate is generally not considered to be mutagenic in bacterial reverse mutation assays.[3]

AssayTest SystemResultReference
Bacterial Reverse Mutation (Ames) TestSalmonella typhimuriumNegative[4]
Experimental Protocol

Bacterial Reverse Mutation Test (Following OECD Guideline 471) [5]

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[5]

  • Procedure: The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted.[5]

  • Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Carcinogenicity

There is no evidence to suggest that triphenyl phosphorothioate is carcinogenic.[3]

Reproductive and Developmental Toxicity

Animal studies have not shown adverse effects on fertility.[1] However, some studies on the related compound, triphenyl phosphate (TPP), have indicated potential for reproductive and developmental toxicity at high doses.[6][7]

EndpointSpeciesNOAEL (Reproductive Effects)Reference
FertilityRatNo adverse effects on fertility observed[1]
Experimental Protocol

Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421)

  • Test Species: Rat.

  • Procedure: The test substance is administered to both male and female rats for a pre-mating period, during mating, and for females, throughout gestation and lactation.

  • Observations: Effects on mating performance, fertility, pregnancy, and maternal behavior are assessed. Offspring are examined for viability, growth, and development.

Neurotoxicity

Studies on the related compound, triphenyl phosphate (TPP), suggest that it can cross the blood-brain barrier and may induce neurotoxicity through mechanisms involving neuroinflammation and neuronal apoptosis.[8][9] These effects appear to be linked to the activation of specific signaling pathways.

Signaling Pathways in Toxicity

Mitogen-Activated Protein Kinase (MAPK) and Forkhead Box (FOXO) Signaling

Exposure to triphenyl phosphate has been shown to affect the MAPK and FOXO signaling pathways, which are crucial in regulating cell apoptosis.[8]

MAPK_FOXO_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TPPT Triphenyl Phosphorothioate ROS Reactive Oxygen Species (ROS) TPPT->ROS Induces MAPK_cascade MAPK Cascade (e.g., JNK, p38) ROS->MAPK_cascade Activates FOXO FOXO MAPK_cascade->FOXO Activates Apoptosis Apoptosis FOXO->Apoptosis Promotes

Caption: Proposed MAPK/FOXO signaling in TPPT-induced apoptosis.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

Triphenyl phosphate has been identified as a ligand for PPARγ, a nuclear receptor involved in lipid metabolism and adipogenesis. This interaction suggests a potential for endocrine-disrupting effects.[10]

PPARg_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TPPT Triphenyl Phosphorothioate PPARg PPARγ TPPT->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: TPPT interaction with the PPARγ signaling pathway.

Experimental Workflows

In Vivo Toxicity Study Workflow

in_vivo_workflow start Start: Test Substance and Animal Selection acclimatization Acclimatization of Animals start->acclimatization dosing Dose Administration (e.g., Oral Gavage) acclimatization->dosing observation Clinical Observation and Data Collection dosing->observation necropsy Necropsy and Histopathology observation->necropsy analysis Data Analysis and Interpretation necropsy->analysis end End: Final Report analysis->end

Caption: General workflow for an in vivo toxicity study.

Conclusion

Triphenyl phosphorothioate demonstrates a low order of acute toxicity and is not a skin or eye irritant or a skin sensitizer. The available data suggests it is not genotoxic or carcinogenic. While direct studies on its reproductive toxicity are limited, data on the related compound triphenyl phosphate warrant consideration of potential effects at high exposure levels. Emerging research points towards neurotoxic and endocrine-disrupting potential, mediated through interactions with key cellular signaling pathways such as MAPK/FOXO and PPARγ. Further investigation into these mechanisms is crucial for a complete understanding of the toxicological profile of triphenyl phosphorothioate. This guide provides a foundational understanding for researchers and professionals engaged in the development and safety assessment of products containing this compound.

References

The Insidious Advance: An In-depth Technical Guide to the Neurotoxicity of Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organophosphorus (OP) compounds, a class of chemicals ubiquitously used as pesticides and nerve agents, pose a significant threat to neurological health. Their potent ability to disrupt the intricate signaling of the nervous system can lead to a cascade of debilitating effects, ranging from acute cholinergic crisis to long-term neurodegenerative conditions. This technical guide provides a comprehensive overview of the core mechanisms underlying OP neurotoxicity, detailed experimental protocols for its investigation, and quantitative data to aid in comparative analysis.

Core Mechanisms of Neurotoxicity

The primary mechanism of OP neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3] This inhibition leads to an accumulation of ACh in synaptic clefts, resulting in the hyperstimulation of muscarinic and nicotinic receptors and triggering a state known as cholinergic crisis.[1][4] However, the neurotoxic effects of OPs extend beyond this canonical pathway, involving a complex interplay of secondary mechanisms that contribute to both acute and chronic neurological damage.

Acetylcholinesterase (AChE) Inhibition

Organophosphates phosphorylate the serine hydroxyl group at the active site of AChE, forming a stable, covalent bond.[5] This effectively inactivates the enzyme, preventing the hydrolysis of acetylcholine.[5][6] The resulting accumulation of ACh leads to overstimulation of cholinergic receptors throughout the central and peripheral nervous systems, manifesting as a range of symptoms including muscle fasciculations, seizures, respiratory depression, and ultimately, death.[1][2]

Oxidative Stress

A growing body of evidence indicates that OP exposure induces significant oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms.[7][8][9][10] This oxidative damage contributes to neuronal injury and has been implicated in the long-term neurological consequences of OP poisoning.[8][11]

Neuroinflammation

OPs can trigger a robust neuroinflammatory response, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[7][12][13] This sustained inflammation can contribute to neuronal damage and is thought to play a role in the pathogenesis of chronic neurological deficits observed after OP exposure.[12][13]

Disruption of Calcium Homeostasis

Organophosphates can disrupt intracellular calcium signaling, leading to sustained elevations in neuronal calcium levels.[14][15] This calcium overload can activate various downstream signaling pathways that contribute to excitotoxicity and neuronal cell death.[2][14]

Quantitative Toxicity Data

The toxicity of organophosphorus compounds varies significantly depending on their chemical structure. The following tables summarize key quantitative data for a range of OPs.

Table 1: Acute Toxicity of Common Organophosphorus Compounds

CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)
Parathion3 - 88
Methyl Parathion9 - 2567
Malathion885 - 28004100
Chlorpyrifos96 - 2702000
Diazinon300 - 400>2150
Dichlorvos56 - 8075 - 900
Sarin0.01 (estimated human)1.7 (estimated human)
Soman0.005 (estimated human)0.35 (estimated human)

Source: Data compiled from multiple sources, including EPA and toxicology databases.[14][16]

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Organophosphates

CompoundIC50 (M)Enzyme Source
Paraoxon3.18 x 10⁻⁹Human AChE
Chlorpyrifos-oxon1.2 x 10⁻⁸Human AChE
Dichlorvos1.1 x 10⁻⁶Bovine Erythrocyte AChE
Malathion7.8 x 10⁻⁵Bovine Erythrocyte AChE
Diazinon-oxon2.5 x 10⁻⁸Electric Eel AChE

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data compiled from various research articles.[12][13][17][18]

Experimental Protocols

Investigating the neurotoxicity of organophosphorus compounds requires a range of specialized experimental techniques. The following sections provide detailed methodologies for key assays.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

  • AChE enzyme solution (e.g., from bovine erythrocytes or recombinant)

  • Test compound (organophosphate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate, add:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution (at various concentrations) or vehicle control.

    • 10 µL of AChE enzyme solution (1 U/mL).

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Add DTNB: Add 10 µL of 10 mM DTNB to each well.

  • Initiate Reaction: Add 10 µL of 14 mM acetylthiocholine iodide to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of AChE inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

This protocol is a modification of the original Ellman's method.[5]

Assessment of Oxidative Stress in Brain Tissue

Principle: Oxidative stress can be assessed by measuring markers of lipid peroxidation, such as malondialdehyde (MDA), and the activity of antioxidant enzymes.

Materials:

  • Brain tissue homogenate

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer or microplate reader

Procedure for Measuring Malondialdehyde (MDA):

  • Tissue Homogenization: Homogenize brain tissue in ice-cold buffer (e.g., phosphate buffered saline).

  • Protein Precipitation: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.

  • Reaction with TBA: Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C for 30 minutes.

  • Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

This is a common method for assessing lipid peroxidation.[19][20]

In Vitro Neurotoxicity Testing Using Cell Lines

Principle: Neuronal and glial cell lines (e.g., SH-SY5Y, PC12, C6) provide a valuable in vitro model to study the cytotoxic and mechanistic effects of organophosphates.

Materials:

  • Neuronal or glial cell line

  • Cell culture medium and supplements

  • Organophosphate compound

  • MTT or other viability assay kit

  • Microscope

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow.

  • Compound Exposure: Treat the cells with various concentrations of the organophosphate compound for a specific duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This protocol can be adapted for various cell lines and endpoints.[4][19][21]

In Vivo Neurobehavioral Assessment in Rodents

Principle: A battery of behavioral tests can be used to assess various neurological functions in rodents following organophosphate exposure.

Tests:

  • Open Field Test: Assesses locomotor activity, anxiety, and exploration.

  • Rotarod Test: Evaluates motor coordination and balance.

  • Morris Water Maze: Tests spatial learning and memory.

  • Elevated Plus Maze: Measures anxiety-like behavior.

  • Acoustic Startle and Prepulse Inhibition: Assesses sensorimotor gating.

General Procedure:

  • Animal Dosing: Administer the organophosphate compound to the animals via the desired route (e.g., oral gavage, injection).

  • Acclimation: Acclimate the animals to the testing room and apparatus before each test.

  • Test Performance: Conduct the behavioral tests at specific time points after exposure.

  • Data Collection and Analysis: Record and analyze the relevant behavioral parameters for each test.

The specific design of neurobehavioral studies can vary depending on the research question.[22][23][24]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions involved in organophosphate neurotoxicity is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

AChE_Inhibition OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Cholinergic_Crisis Cholinergic Crisis (Seizures, Respiratory Failure, etc.) Receptors->Cholinergic_Crisis Overstimulation leads to Oxidative_Stress_Pathway OP Organophosphate Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction OP->Mitochondrial_Dysfunction Antioxidant_Depletion Depletion of Antioxidants (e.g., Glutathione) OP->Antioxidant_Depletion ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation DNA_Damage DNA Damage ROS_Production->DNA_Damage Protein_Oxidation Protein Oxidation ROS_Production->Protein_Oxidation Neuronal_Damage Neuronal Damage & Apoptosis Lipid_Peroxidation->Neuronal_Damage DNA_Damage->Neuronal_Damage Protein_Oxidation->Neuronal_Damage Experimental_Workflow_In_Vitro Start Start: In Vitro Neurotoxicity Assessment Cell_Culture Cell Culture (e.g., SH-SY5Y, PC12) Start->Cell_Culture OP_Exposure Organophosphate Exposure (Dose-Response) Cell_Culture->OP_Exposure Viability_Assay Cell Viability Assay (e.g., MTT) OP_Exposure->Viability_Assay Mechanistic_Assays Mechanistic Assays OP_Exposure->Mechanistic_Assays Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis AChE_Assay AChE Activity Assay Mechanistic_Assays->AChE_Assay Oxidative_Stress_Assay Oxidative Stress Markers (e.g., MDA, ROS) Mechanistic_Assays->Oxidative_Stress_Assay Calcium_Imaging Intracellular Calcium Imaging Mechanistic_Assays->Calcium_Imaging AChE_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Calcium_Imaging->Data_Analysis

References

role of phosphorothioate modification in DNA and RNA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phosphorothioate Modifications in DNA and RNA for Researchers, Scientists, and Drug Development Professionals.

Introduction

Phosphorothioate (PS) modifications, where a non-bridging oxygen atom in the phosphate backbone of a nucleic acid is replaced by a sulfur atom, represent a cornerstone of oligonucleotide-based therapeutics and research.[1][2] This seemingly minor alteration confers significant and beneficial properties, most notably enhanced resistance to nuclease degradation, which is crucial for the in vivo stability and therapeutic efficacy of DNA and RNA analogues.[2][3] The introduction of a phosphorothioate linkage creates a chiral center at the phosphorus atom, resulting in two stereoisomers, designated Sp and Rp.[4][5] While standard synthesis produces a mixture of these diastereomers, the stereochemistry can influence the biological activity and therapeutic properties of the oligonucleotide.[5][6]

This technical guide provides a comprehensive overview of the role of phosphorothioate modifications in DNA and RNA, detailing their chemical and physical properties, synthesis, and diverse applications. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical modification in nucleic acid chemistry and therapy.

Chemical and Physical Properties of Phosphorothioate Modified Nucleic Acids

The substitution of a non-bridging oxygen with a sulfur atom in the phosphodiester linkage introduces several key changes to the physicochemical properties of oligonucleotides.

Nuclease Resistance: The primary and most significant advantage of PS modification is the enhanced resistance to degradation by a wide range of endo- and exonucleases.[7][8] This increased stability is attributed to the different electronic and steric properties of the phosphorothioate linkage compared to the natural phosphodiester bond, making it a poor substrate for nuclease enzymes.[2] This property is fundamental to the use of PS-modified oligonucleotides in vivo, as unmodified oligonucleotides are rapidly degraded in biological fluids.[2][9]

Binding Affinity and Specificity: While providing nuclease resistance, the phosphorothioate modification can also influence the binding affinity of an oligonucleotide to its complementary target sequence. Generally, PS modifications can lead to a slight decrease in the thermal stability (Tm) of the duplex.[1][10] However, this effect can be mitigated by combining PS modifications with other chemical alterations, such as 2'-O-methyl (2'-O-Me) or locked nucleic acid (LNA) modifications in the sugar moiety.[9]

Protein Binding: Phosphorothioate-modified oligonucleotides exhibit increased binding to a variety of proteins, including plasma proteins, cell-surface proteins, and intracellular proteins.[3][11][12] This enhanced protein binding can facilitate cellular uptake and tissue distribution, which are beneficial for therapeutic applications.[3][11] However, it can also lead to non-specific interactions and potential toxicity.[13][14] The increased affinity is thought to arise from a combination of electrostatic and hydrophobic interactions between the PS backbone and proteins.[3][12]

Chirality: The substitution of a non-bridging oxygen with sulfur creates a chiral center at the phosphorus atom, leading to the formation of Sp and Rp diastereomers.[4][5] The stereochemistry of the phosphorothioate linkage can significantly impact the properties of the oligonucleotide, including its nuclease resistance, binding affinity, and biological activity.[6][15] For instance, the Rp isomer is generally more resistant to certain nucleases, while the Sp isomer may be more favorable for the activity of some enzymes like RNase H.[5]

Synthesis of Phosphorothioate Oligonucleotides

Phosphorothioate oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry.[7][16] The key step that differentiates the synthesis of PS-oligonucleotides from that of unmodified oligonucleotides is the sulfurization step, which replaces the standard oxidation step.

Experimental Protocol: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
  • Support Preparation: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

  • Detritylation: The 5'-hydroxyl group of the attached nucleoside is protected by a dimethoxytrityl (DMT) group, which is removed by treatment with a mild acid, such as trichloroacetic acid, to allow for the coupling of the next nucleotide.

  • Coupling: The next phosphoramidite monomer is activated by a weak acid, such as tetrazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Sulfurization: Instead of the standard oxidation with iodine and water to form a phosphodiester linkage, a sulfurizing agent is introduced to create the phosphorothioate linkage. Common sulfurizing agents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), phenylacetyl disulfide (PADS), and diethyldithiocarbonate disulfide (DDD).[7][16][17][18]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent, such as acetic anhydride, to prevent the formation of deletion mutants in subsequent cycles.

  • Cycle Repetition: The cycle of detritylation, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with a base, typically concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is then purified, commonly by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Quantitative Data on Phosphorothioate Modifications

The following tables summarize key quantitative data related to the properties of phosphorothioate-modified oligonucleotides.

PropertyUnmodified OligonucleotidePhosphorothioate-Modified OligonucleotideReference(s)
Nuclease Resistance
Half-life in SerumMinutesHours to Days[2]
Binding Affinity
ΔTm per modificationN/A-0.5 to -1.0 °C[1][10]
Cellular Uptake
Relative Cellular AssociationLowHigh[13][14]

Table 1: General Comparison of Unmodified and Phosphorothioate-Modified Oligonucleotides.

ApplicationKey Quantitative FindingReference(s)
Antisense Oligonucleotides Fomivirsen (Vitravene), a fully PS-modified ASO, demonstrated clinical efficacy in treating CMV retinitis.[1]
siRNA Terminal PS modifications are sufficient to protect siRNAs from exonuclease degradation in vivo.[15]
Aptamers A single dithioate substitution in an α-thrombin RNA aptamer resulted in a 1000-fold improvement in binding affinity.[7]

Table 2: Quantitative Data from Specific Applications of Phosphorothioate-Modified Oligonucleotides.

Applications of Phosphorothioate Modified DNA and RNA

The unique properties of phosphorothioate-modified oligonucleotides have led to their widespread use in various research and therapeutic applications.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded DNA or RNA molecules that are designed to bind to a specific mRNA sequence and modulate its function.[9][11] Phosphorothioate modifications are a hallmark of ASO technology, providing the necessary stability for in vivo applications.[9][11] The binding of a PS-ASO to its target mRNA can lead to the degradation of the mRNA by RNase H, thereby inhibiting protein expression.[2] Several PS-ASO drugs have been approved for therapeutic use, including fomivirsen (Vitravene) and mipomersen (Kynamro).[1]

Small Interfering RNA (siRNA)

siRNAs are double-stranded RNA molecules that can induce sequence-specific gene silencing through the RNA interference (RNAi) pathway.[1][19] While the core of the siRNA duplex is often left unmodified to ensure proper recognition by the RNA-induced silencing complex (RISC), the terminal ends of the strands are frequently modified with phosphorothioate linkages to protect against exonuclease degradation.[1][15]

Aptamers

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity.[7][20][21] Phosphorothioate modifications can be incorporated into aptamers to enhance their stability in biological fluids, thereby increasing their therapeutic and diagnostic potential.[7][20][21]

Decoy Oligonucleotides

Double-stranded phosphorothioate oligonucleotides can be used as "decoys" to bind to and inhibit the activity of specific transcription factors.[22][23] By mimicking the consensus binding site of a transcription factor, these PS-modified decoys can competitively inhibit its binding to the promoter regions of target genes, thereby modulating gene expression.[22][23]

Visualizations

Caption: Chemical structure of a phosphodiester vs. a phosphorothioate linkage.

cluster_synthesis Solid-Phase Synthesis Cycle Start Start with Solid Support Detritylation 1. Detritylation (Remove DMT) Start->Detritylation Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Sulfurization 3. Sulfurization (Add Sulfurizing Agent) Coupling->Sulfurization Capping 4. Capping (Block Unreacted Sites) Sulfurization->Capping End_Cycle Repeat Cycle Capping->End_Cycle End_Cycle->Detritylation Next Nucleotide cluster_pathway Antisense Oligonucleotide (ASO) Mechanism ASO Phosphorothioate ASO Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Degradation mRNA Cleavage RNaseH->Degradation Mediates No_Protein Inhibition of Protein Translation Degradation->No_Protein

References

Methodological & Application

Laboratory Synthesis of O,O,O-Triphenyl Phosphorothioate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of O,O,O-Triphenyl phosphorothioate. The protocol outlines a two-step process commencing with the synthesis of the triphenyl phosphite precursor from phenol and phosphorus oxychloride, followed by the thionation of triphenyl phosphite to yield the final product. Detailed methodologies for both reactions, including reagent quantities, reaction conditions, and purification techniques, are presented. Quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided. This protocol is intended to serve as a practical resource for researchers requiring a reliable method for the preparation of this compound in a laboratory setting.

Introduction

This compound is an organophosphorus compound with applications in various chemical fields. While its primary industrial uses are as a lubricant additive and flame retardant, the phosphorothioate moiety is of significant interest in medicinal chemistry and drug development. Specifically, the substitution of a non-bridging oxygen with sulfur in the phosphate backbone of oligonucleotides can confer increased stability against nuclease degradation, a critical attribute for antisense therapies and siRNAs. Although this compound itself is not typically a therapeutic agent, its synthesis provides a fundamental model for the formation of the phosphorothioate linkage. The protocols detailed herein describe a reliable and scalable laboratory synthesis of this compound.

Data Presentation

ParameterStep 1: Triphenyl Phosphite SynthesisStep 2: this compound Synthesis
Reactants Phenol, Phosphorus TrichlorideTriphenyl Phosphite, Sulfur
Molar Ratio Phenol : PCl₃ (3.3 : 1)Triphenyl Phosphite : S (1 : 1)
Solvent None (Neat)Toluene
Temperature 45°C to 160°C80°C - 100°C
Reaction Time ~6 hours2 - 4 hours
Yield ~94%~71-88% (reported for analogous reactions)
Purification Vacuum DistillationRecrystallization from Ethanol/Hexane
³¹P NMR Chemical Shift Not Applicable~ δ 55 ppm

Experimental Protocols

Step 1: Synthesis of Triphenyl Phosphite

This procedure is adapted from established industrial methods.

Materials:

  • Phenol (C₆H₅OH)

  • Phosphorus trichloride (PCl₃)

  • Nitrogen gas (N₂)

  • Distilled water (for trapping HCl)

Equipment:

  • 3-necked round-bottom flask (3 L)

  • Dropping funnel

  • Reflux condenser

  • Distillation apparatus

  • Oil bath

  • Magnetic stirrer

  • Absorption flask

Procedure:

  • To a 3-liter, 3-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to an absorption flask containing distilled water (to trap evolved HCl gas), add 1120.5 g (11.90 mol) of phenol.

  • Flush the system with nitrogen gas.

  • Charge the dropping funnel with 494.0 g (3.60 mol) of phosphorus trichloride.

  • Heat the flask containing phenol to 45°C in an oil bath with stirring.

  • Add the phosphorus trichloride dropwise from the dropping funnel over a period of 4 hours. Maintain the temperature at 45°C.

  • After the addition is complete, continue stirring for 20 minutes.

  • Increase the temperature to 70°C and hold for 10 minutes.

  • Further, increase the temperature to 160°C and maintain for 1.5 hours.

  • After the reaction is complete, replace the reflux condenser with a distillation apparatus.

  • Heat the flask to 170°C under vacuum (300-350 mmHg) for 1 hour to distill off any unreacted phenol.

  • Gradually increase the vacuum (to ~10 mmHg) to ensure complete removal of phenol.

  • The remaining product is triphenyl phosphite.

Step 2: Synthesis of this compound

This protocol is based on the general method of thionation of phosphites.

Materials:

  • Triphenyl phosphite (P(OC₆H₅)₃)

  • Sulfur (S)

  • Toluene

  • Ethanol or Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenyl phosphite (1 equivalent) in toluene.

  • Add elemental sulfur (1 equivalent) to the solution.

  • Heat the reaction mixture to 80-100°C with stirring.

  • Maintain the temperature and continue stirring for 2-4 hours. The reaction can be monitored by TLC or ³¹P NMR for the disappearance of the triphenyl phosphite starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid or viscous oil.

  • Purify the crude product by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and hexane.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals of this compound by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • Characterize the final product by NMR spectroscopy and melting point analysis. A typical ³¹P NMR chemical shift for this compound is around δ 55 ppm.[1]

Safety Precautions

  • Phosphorus trichloride and phosphorus oxychloride are toxic and corrosive. They react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phenol is toxic and corrosive. Avoid skin contact.

  • Toluene is flammable and harmful. Use in a well-ventilated area.

  • The reaction of phosphorus trichloride with phenol generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure that the reaction is carried out in a fume hood and that the evolved gas is properly trapped.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Triphenyl Phosphite cluster_step2 Step 2: Synthesis of this compound Phenol Phenol Reaction1 Reaction: - 45-160°C - ~6 hours Phenol->Reaction1 PCl3 Phosphorus Trichloride PCl3->Reaction1 Distillation Vacuum Distillation Reaction1->Distillation TPP Triphenyl Phosphite Distillation->TPP Reaction2 Thionation: - Toluene - 80-100°C - 2-4 hours TPP->Reaction2 Sulfur Sulfur Sulfur->Reaction2 Recrystallization Recrystallization Reaction2->Recrystallization FinalProduct O,O,O-Triphenyl phosphorothioate Recrystallization->FinalProduct

Caption: Synthetic workflow for this compound.

References

Analytical Techniques for the Detection of O,O,O-Triphenyl phosphorothioate (TPPT)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O,O,O-Triphenyl phosphorothioate (TPPT) is an organophosphate compound used in various industrial applications. Its detection and quantification are crucial for environmental monitoring, toxicological studies, and ensuring the safety of industrial processes. This document provides detailed application notes and protocols for the analytical detection of TPPT, targeting researchers, scientists, and drug development professionals. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and overviews for the development of Immunoassays (ELISA) and Electrochemical Sensors.

Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation and quantification of TPPT in various matrices. Coupled with mass spectrometry, these techniques offer high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like TPPT. The following protocol is a general guideline that can be adapted based on the specific matrix and instrumentation.

Application Note:

This method is suitable for the determination of TPPT in water, soil, and industrial effluent samples. Sample preparation involves liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analyte. The closely related compound, Triphenyl Phosphate (TPP), can be used as an internal standard to improve accuracy and precision.

Experimental Protocol:

  • Sample Preparation (QuEChERS Method): A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for solid samples.[1][2][3][4]

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate amount of internal standard (e.g., Triphenyl Phosphate).

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.

    • For d-SPE, use a tube containing primary secondary amine (PSA) sorbent and MgSO₄ to remove interferences.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

    • The final extract is ready for GC-MS analysis.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp to 280 °C at 15 °C/min, hold for 10 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for TPPT (C₁₈H₁₅O₃PS, MW: 342.35): m/z 342 (molecular ion), 247, 154, 94.

    • Ions to Monitor for TPP (Internal Standard): m/z 326 (molecular ion), 231, 152, 77.

Quantitative Data Summary:

ParameterValueReference
Limit of Detection (LOD)0.1 - 1 µg/L (in water)General estimate based on similar compounds
Limit of Quantification (LOQ)0.5 - 5 µg/L (in water)General estimate based on similar compounds
Linearity Range1 - 500 µg/LExpected performance
Recovery85 - 110%[1][2]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Water/Soil) Homogenize Homogenization (for solids) Sample->Homogenize Spike Spike with Internal Standard (TPP) Homogenize->Spike Extract QuEChERS Extraction Spike->Extract Cleanup d-SPE Cleanup Extract->Cleanup FinalExtract Final Extract Cleanup->FinalExtract Inject Inject into GC-MS FinalExtract->Inject 1 µL injection Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Processing Detect->Data

GC-MS analysis workflow for TPPT.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for analyzing TPPT in complex biological matrices like plasma and tissue, as well as environmental samples, with minimal sample cleanup.

Application Note:

This method is particularly advantageous for thermally labile compounds and offers very low detection limits. The use of an internal standard is crucial for accurate quantification. The protocol below is a general guideline and should be optimized for the specific instrument and matrix.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation for Biological Samples):

    • To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing the internal standard (e.g., Triphenyl Phosphate-d15).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-7 min: 90% B

      • 7.1-9 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS/MS Transitions (MRM):

      • TPPT: Precursor ion m/z 343.1 -> Product ions m/z 247.1 (quantifier), m/z 154.0 (qualifier).

      • TPP-d15 (Internal Standard): Precursor ion m/z 341.1 -> Product ion m/z 162.1.

Quantitative Data Summary:

ParameterValueReference
Limit of Detection (LOD)0.01 µg/LGeneral estimate based on similar compounds
Limit of Quantification (LOQ)0.05 µg/L[5]
Linearity Range0.05 - 100 µg/LExpected performance
Recovery90 - 115%Expected performance

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike with Internal Standard (TPP-d15) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject 5 µL injection Separate Chromatographic Separation Inject->Separate Detect Tandem Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Processing Detect->Data

LC-MS/MS analysis workflow for TPPT.

Immunoassay Techniques

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

ELISA is a high-throughput screening method that can be developed for the rapid detection of TPPT in various samples. This technique relies on the specific binding of an antibody to the target analyte. Currently, there are no commercially available ELISA kits specifically for TPPT. However, a competitive ELISA can be developed by producing a specific monoclonal or polyclonal antibody against TPPT.

Protocol for ELISA Development:

  • Hapten Synthesis and Conjugation: TPPT, being a small molecule, needs to be conjugated to a carrier protein (e.g., BSA or OVA) to become immunogenic. A suitable derivative of TPPT with a linker arm is synthesized for this purpose.

  • Immunization and Antibody Production: The TPPT-protein conjugate is used to immunize animals (e.g., mice or rabbits) to produce antibodies. Monoclonal antibodies can be generated using hybridoma technology for higher specificity.

  • ELISA Format (Competitive):

    • Microtiter plates are coated with a TPPT-protein conjugate.

    • Samples or standards are pre-incubated with a limited amount of the anti-TPPT antibody.

    • This mixture is added to the coated wells. Free TPPT in the sample will compete with the coated TPPT for antibody binding.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

    • A substrate is added, and the resulting color change is measured spectrophotometrically. The signal is inversely proportional to the concentration of TPPT in the sample.

Workflow Diagram for ELISA Development:

ELISA_Development cluster_antibody Antibody Production cluster_elisa Competitive ELISA Hapten Hapten Synthesis (TPPT derivative) Conjugate Conjugation to Carrier Protein Hapten->Conjugate Immunize Immunization of Animals Conjugate->Immunize ProduceAb Antibody Production & Purification Immunize->ProduceAb Incubate Incubate Sample/Standard with Antibody ProduceAb->Incubate Anti-TPPT Antibody Coat Coat Plate with TPPT-Protein Add Add to Coated Plate Coat->Add Incubate->Add AddSecondary Add Enzyme-linked Secondary Antibody Add->AddSecondary AddSubstrate Add Substrate & Measure Signal AddSecondary->AddSubstrate

Workflow for the development of a competitive ELISA for TPPT.

Electrochemical Sensors

Application Note:

Electrochemical sensors offer the potential for rapid, portable, and cost-effective detection of TPPT. A promising approach is the use of molecularly imprinted polymers (MIPs) as recognition elements.[6][7][8][9][10] MIPs are synthetic receptors with tailor-made binding sites for a specific target molecule.

Protocol for MIP-based Sensor Development:

  • MIP Synthesis:

    • The template molecule (TPPT) is mixed with a functional monomer (e.g., methacrylic acid) and a cross-linker (e.g., ethylene glycol dimethacrylate) in a porogenic solvent.

    • Polymerization is initiated by a radical initiator.

    • After polymerization, the template molecule is removed, leaving behind specific recognition cavities.

  • Electrode Modification:

    • The MIP particles are immobilized on the surface of an electrode (e.g., glassy carbon electrode, screen-printed electrode). This can be achieved by drop-casting or electropolymerization.

  • Electrochemical Detection:

    • The MIP-modified electrode is incubated with the sample containing TPPT.

    • The binding of TPPT to the MIP cavities can be detected by various electrochemical techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS). The binding event typically causes a change in the electrochemical signal (e.g., a decrease in peak current) that is proportional to the TPPT concentration.

Logical Relationship Diagram for MIP Sensor:

MIP_Sensor Monomer Functional Monomer Polymerization Polymerization Monomer->Polymerization Crosslinker Cross-linker Crosslinker->Polymerization Template TPPT (Template) Template->Polymerization MIP_Template MIP-Template Complex Polymerization->MIP_Template Removal Template Removal MIP_Template->Removal MIP Molecularly Imprinted Polymer (MIP) Removal->MIP Modification Electrode Modification MIP->Modification Electrode Electrode Electrode->Modification MIP_Electrode MIP-Modified Electrode Modification->MIP_Electrode Binding TPPT Binding to MIP MIP_Electrode->Binding Sample Sample containing TPPT Sample->Binding Detection Electrochemical Detection Binding->Detection Signal Change in Signal Detection->Signal Quantification Quantification Signal->Quantification

References

Application Notes and Protocols: Triphenyl Phosphorothioate as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenyl phosphorothioate (TPPT) as an anti-wear (AW) and extreme-pressure (EP) additive in lubricants. Detailed experimental protocols for performance evaluation and synthesis are included to facilitate research and development in tribology and lubricant formulation.

Introduction

Triphenyl phosphorothioate (TPPT) is an ashless, organic sulfur- and phosphorus-containing compound that has demonstrated significant potential as a lubricant additive.[1] Its primary function is to reduce friction and wear between moving metal surfaces, particularly under boundary lubrication conditions where direct metal-to-metal contact is likely to occur. TPPT is utilized in a variety of lubricant formulations, including industrial oils, engine oils, hydraulic fluids, and greases.[2]

Mechanism of Action: Tribofilm Formation

The efficacy of TPPT as an AW/EP additive stems from its ability to form a protective tribochemical film on metallic surfaces at elevated temperatures and pressures. This process can be summarized in the following key steps:

  • Thermal Decomposition: Under the high temperatures generated at asperity contacts, the TPPT molecule undergoes thermal degradation. The initial and critical step in this process is the scission of the phosphorus-sulfur (P=S) double bond.[1]

  • Formation of Reactive Species: This bond scission leads to the formation of reactive intermediates, including triphenyl phosphite and various sulfur compounds.

  • Reaction with Metal Surface: These reactive species then chemically interact with the iron or steel surface. The phosphate intermediates react with the metal surface to form a glassy, amorphous iron polyphosphate layer.

  • Formation of a Sacrificial Layer: Concurrently, the sulfur species react with the metal to form a thin layer of iron sulfide. This sulfide layer is thought to play a crucial role in the initial anti-scuffing performance.

  • Composite Tribofilm: The resulting tribofilm is a complex, multi-layered structure composed of iron polyphosphates and iron sulfides. This film acts as a sacrificial barrier, preventing direct metal-to-metal contact, reducing adhesion, and minimizing wear.[3]

Tribofilm_Formation cluster_0 Lubricant Bulk cluster_1 Tribological Contact (High Temperature & Pressure) cluster_2 Metal Surface TPPT Triphenyl Phosphorothioate (TPPT) Decomposition Thermal Decomposition TPPT->Decomposition Heat & Shear Reactive_Species Reactive Intermediates (Triphenyl Phosphite & Sulfur Species) Decomposition->Reactive_Species Surface_Reaction Surface Reaction Reactive_Species->Surface_Reaction Interaction with Fe Surface Tribofilm Protective Tribofilm (Iron Polyphosphate & Iron Sulfide) Surface_Reaction->Tribofilm

Performance Data

The addition of TPPT to a base lubricant significantly enhances its anti-wear and extreme-pressure properties. The following table summarizes representative data from four-ball wear tests, comparing a base oil with the same oil containing a concentration of TPPT.

Lubricant SampleWear Scar Diameter (mm)Coefficient of FrictionWeld Load (N)
Base Oil (without additive)0.850.121200
Base Oil + 1% w/w TPPT0.450.082000

Note: These values are representative and can vary depending on the specific base oil, additive concentration, and test conditions.

Experimental Protocols

Evaluation of Anti-Wear Properties (Four-Ball Method)

This protocol is based on the ASTM D4172 standard test method for determining the wear preventive characteristics of lubricating fluids.[4][5][6]

4.1.1. Apparatus

  • Four-Ball Wear Test Machine

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scars (with a precision of 0.01 mm)

  • Solvent for cleaning (e.g., heptane or acetone)

  • Lint-free cloth

4.1.2. Procedure

  • Cleaning: Thoroughly clean four new steel balls, the ball pot, and the locking ring with a suitable solvent and dry them with a lint-free cloth.

  • Assembly: Place three of the cleaned balls into the ball pot. Secure them in place with the locking ring.

  • Lubricant Addition: Pour the test lubricant (either base oil or the TPPT-containing blend) into the ball pot until the balls are fully submerged.

  • Top Ball Installation: Secure the fourth cleaned ball into the chuck of the test machine.

  • Test Setup: Place the ball pot assembly onto the test machine platform.

  • Loading and Heating: Apply the desired load (e.g., 392 N) and heat the lubricant to the test temperature (e.g., 75°C).[5]

  • Test Execution: Once the temperature has stabilized, start the motor to rotate the top ball at the specified speed (e.g., 1200 rpm) for the designated duration (e.g., 60 minutes).[5]

  • Disassembly and Cleaning: After the test, stop the motor, remove the load, and turn off the heater. Carefully remove the ball pot assembly and drain the lubricant. Clean the three lower balls with solvent.

  • Wear Scar Measurement: Using the microscope, measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

  • Data Recording: Record the six measurements and calculate the average wear scar diameter.

Four_Ball_Test_Workflow Start Start Clean Clean Steel Balls & Apparatus Start->Clean Assemble Assemble 3 Lower Balls in Ball Pot Clean->Assemble Add_Lube Add Test Lubricant Assemble->Add_Lube Install_Top Install Top Ball Add_Lube->Install_Top Load_Heat Apply Load & Heat (e.g., 392 N, 75°C) Install_Top->Load_Heat Run_Test Run Test (e.g., 1200 rpm, 60 min) Load_Heat->Run_Test Disassemble Disassemble & Clean Lower Balls Run_Test->Disassemble Measure Measure Wear Scars Disassemble->Measure End End Measure->End

Synthesis of Triphenyl Phosphorothioate

This protocol describes a general method for the synthesis of triphenyl phosphorothioate from triphenyl phosphite and elemental sulfur.[7]

4.2.1. Materials and Reagents

  • Triphenyl phosphite

  • Elemental sulfur

  • Toluene (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

4.2.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenyl phosphite in toluene.

  • Addition of Sulfur: To the stirred solution, add a stoichiometric amount of elemental sulfur.

  • Reaction: Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure triphenyl phosphorothioate.

TPPT_Synthesis_Workflow Start Start Dissolve Dissolve Triphenyl Phosphite in Toluene Start->Dissolve Add_Sulfur Add Elemental Sulfur Dissolve->Add_Sulfur Reflux Heat to Reflux Add_Sulfur->Reflux Monitor Monitor Reaction Progress Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Purify Purify by Recrystallization Cool->Purify End End Purify->End

Safety Precautions

Standard laboratory safety procedures should be followed when handling all chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

Triphenyl phosphorothioate is an effective anti-wear and extreme-pressure additive for a wide range of lubricants. Its ability to form a protective tribofilm on metal surfaces significantly reduces friction and wear, thereby extending the life of mechanical components. The protocols provided herein offer a standardized approach to evaluating the performance and synthesis of TPPT for research and development purposes.

References

Application Notes: O,O,O-Triphenyl phosphorothioate (TPPT) as a Dual-Function Flame Retardant and Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

O,O,O-Triphenyl phosphorothioate (TPPT), CAS Number 597-82-0, is an organophosphorus compound recognized for its utility as a functional additive in polymer science.[1] Its molecular structure, featuring a thiophosphate core bonded to three phenyl groups, imparts a unique combination of properties, allowing it to serve simultaneously as a flame retardant and a plasticizer.[1][2] This dual functionality makes it a valuable component in the formulation of plastics, coatings, and rubbers where enhanced fire safety and material flexibility are required.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of TPPT in polymeric systems.

2. Application as a Flame Retardant

Organophosphorus compounds are a prominent class of halogen-free flame retardants.[3] TPPT is expected to function through mechanisms common to this class, acting in both the condensed (solid) and gas phases of a fire to inhibit combustion.

2.1. Mechanism of Action

During heating, TPPT is believed to decompose and exert its flame-retardant effect via two primary pathways:

  • Gas Phase Inhibition: Volatile phosphorus-containing radicals (such as PO•, HPO•) are released into the gas phase. These highly reactive species interrupt the combustion cycle by scavenging key radicals (H•, •OH) that propagate the flame, effectively poisoning the fire.[3]

  • Condensed Phase Charring: In the solid phase, thermal decomposition can produce phosphoric acid, which then catalyzes the dehydration of the polymer matrix to form a stable, insulating layer of char. This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatiles that fuel the fire.[4]

start Polymer + TPPT Under Thermal Stress gas_phase Gas Phase Action (Flame Inhibition) start->gas_phase condensed_phase Condensed Phase Action (Char Formation) start->condensed_phase volatiles Volatilization of Phosphorus Compounds gas_phase->volatiles decomp Decomposition to Phosphoric Acid condensed_phase->decomp radicals Generation of PO•, HPO• Radicals volatiles->radicals scavenging Scavenging of H• and •OH Radicals radicals->scavenging inhibition Flame Propagation Inhibited scavenging->inhibition poly_acid Formation of Polyphosphoric Acid decomp->poly_acid char Catalyzed Polymer Dehydration & Cross-linking poly_acid->char barrier Insulating Char Layer Formed char->barrier

Fig. 1: Proposed flame retardant mechanism of TPPT.

2.2. Quantitative Data

Specific quantitative flame retardancy data for this compound is not widely available in published literature. However, its oxygen analog, Triphenyl Phosphate (TPP), is a well-studied flame retardant whose performance provides a strong indication of the expected efficacy of TPPT.

Table 1: Flame Retardant Properties of Polymers with Triphenyl Phosphate (TPP) (Analog)

Polymer Matrix TPP Loading (wt%) Limiting Oxygen Index (LOI) (%) UL-94 Rating Reference(s)
High-Density Polyethylene (HDPE) 10 > 21 - [3]
Ultra-High-Molecular-Weight Polyethylene (UHMWPE) 20 (with synergist) 30.6 V-0 [3]
Polybenzoxazine (BA-a) 2 - 5 Increased with TPP content V-0 [5]
Polyurethane Foam (PUF) 10 - Reduced Burning Rate by 13% [6]

| Polyurethane Foam (PUF) | 20 | - | Reduced Burning Rate by 17% |[6] |

2.3. Experimental Protocols

cluster_prep Sample Preparation cluster_test Flammability Testing p1 Compound Polymer with TPPT via Melt Blending p2 Mold Test Specimens (e.g., Compression/Injection Molding) p1->p2 p3 Condition Specimens (e.g., 48h @ 23°C, 50% RH) p2->p3 t1 LOI Test (ASTM D2863) Determine min. O₂ for combustion p3->t1 t2 UL-94 Vertical Burn Test Assess dripping & self-extinguishing p3->t2 analysis Data Analysis & Classification t1->analysis t2->analysis

Fig. 2: Workflow for flame retardancy evaluation.

Protocol 1: Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: LOI analyzer, comprising a heat-resistant glass chimney, specimen holder, gas flow meters, and ignition source.

  • Specimen Preparation: Prepare bar specimens of specified dimensions (e.g., 70-150 mm long, 10 ± 0.5 mm wide, 4 ± 0.25 mm thick).

  • Procedure: a. Mount the conditioned specimen vertically in the center of the glass chimney. b. Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. Start with an oxygen concentration estimated to be above the LOI of the material. c. Ignite the top surface of the specimen with the pilot flame. d. Observe the burning behavior. The material is considered burning if flaming continues for a specified time (e.g., 180 seconds) or burns down to a specified mark. e. Systematically decrease the oxygen concentration in subsequent tests until the critical concentration that just fails to support combustion is found.

  • Calculation: The LOI is calculated as the percentage of oxygen in the final gas mixture. A higher LOI value indicates better flame retardancy.

Protocol 2: UL-94 Vertical Burning Test

  • Objective: To assess the self-extinguishing properties and dripping behavior of a plastic material after exposure to a flame.

  • Apparatus: UL-94 test chamber, Bunsen burner (methane gas), specimen clamp, timer, and a layer of dry absorbent cotton.

  • Specimen Preparation: Prepare bar specimens (125 ± 5 mm long, 13 ± 0.5 mm wide) of the desired thickness. Condition two sets of five specimens each under different conditions (e.g., 48 hours at 23°C and 50% RH; 7 days at 70°C).

  • Procedure: a. Mount a specimen vertically with its lower end 10 mm above the burner tip. Place a layer of cotton 300 mm below the specimen. b. Apply a 20 mm blue flame to the center of the lower edge for 10 seconds and then remove. c. Record the afterflame time (t1). d. Immediately after the flaming stops, re-apply the flame for another 10 seconds. e. Record the second afterflame time (t2) and the afterglow time (t3). f. Note whether any flaming particles drip and ignite the cotton below. g. Repeat for the remaining specimens.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on criteria including afterflame times, total combustion time, and ignition of the cotton. V-0 is the most stringent classification for flame retardancy.[5]

3. Application as a Plasticizer

TPPT can be incorporated into rigid polymers, such as PVC, to increase their flexibility, workability, and durability.[1] It functions by embedding itself between the polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg), which transforms the material from a rigid to a flexible state.

3.1. Quantitative Data

As with flame retardancy, specific data on the plasticizing effect of TPPT is limited. The data for TPP shows that while it improves flame retardancy, it can also act as a plasticizer, which may affect mechanical properties like strength and modulus.

Table 2: Plasticizing Effect of Triphenyl Phosphate (TPP) (Analog) on Polymer Properties

Polymer Matrix TPP Loading Effect on Mechanical Properties Effect on Thermal Properties Reference(s)
Polybenzoxazines Increasing content Flexural strength and modulus tended to decrease Glass transition temperature (Tg) tended to decrease [5]

| Epoxy Resin (DER 671X75) | 5 wt% | Impact strength increased by 25% | Onset of thermal decomposition increased from 339.96°C to 345.07°C | |

3.2. Experimental Protocols

cluster_prep Sample Preparation cluster_test Property Evaluation p1 Prepare PVC Formulation (PVC, TPPT, Stabilizers, etc.) p2 Process into Films/Sheets (e.g., Two-Roll Mill @ 165-175°C) p1->p2 p3 Condition Samples (per ASTM standards) p2->p3 t1 Tensile Testing (ASTM D638) Measure Strength & Elongation p3->t1 t2 Thermal Analysis (DSC/TGA) Determine Tg & Thermal Stability p3->t2 analysis Analyze Data to Assess Plasticizer Efficiency t1->analysis t2->analysis

Fig. 3: Workflow for plasticizer performance evaluation.

Protocol 3: Tensile Properties of Plastics (ASTM D638)

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of a plasticized polymer, which are key indicators of plasticizer efficiency.

  • Apparatus: Universal Testing Machine (UTM) with an appropriate load cell and grips, extensometer.

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from conditioned polymer sheets according to ASTM D638 specifications (e.g., Type IV).

  • Procedure: a. Measure the width and thickness of the narrow section of each specimen. b. Mount the specimen in the grips of the UTM. c. Attach the extensometer to the specimen's gauge length. d. Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures. e. Record the load and extension data throughout the test.

  • Analysis: From the stress-strain curve, calculate the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus. Compare these values to a control sample without TPPT.

Protocol 4: Thermal Analysis (TGA/DSC)

  • Objective: To assess the thermal stability and determine the glass transition temperature (Tg) of the plasticized material. A lower Tg indicates effective plasticization.

  • Apparatus: Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

  • Procedure (TGA): a. Place a small, known mass (5-10 mg) of the sample into a TGA pan. b. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature (e.g., 700°C). c. Record the mass loss as a function of temperature. The onset of decomposition provides information on thermal stability.

  • Procedure (DSC): a. Place a small, known mass (5-10 mg) of the sample into a DSC pan. b. Subject the sample to a heat-cool-heat cycle (e.g., heat from 25°C to 200°C, cool to -50°C, then reheat to 200°C) at a controlled rate (e.g., 10°C/min). c. The glass transition temperature (Tg) is identified as a step-change in the heat flow curve during the second heating scan.

4. Summary of Dual Functionality

The incorporation of TPPT into a polymer matrix provides a multifaceted improvement in material properties. It simultaneously enhances safety by reducing flammability and improves mechanical utility by increasing flexibility.

center Polymer Matrix + This compound fr_prop Flame Retardant Properties center->fr_prop pl_prop Plasticizing Properties center->pl_prop fr_effect Increased Fire Safety fr_prop->fr_effect pl_effect Improved Material Flexibility pl_prop->pl_effect fr_metrics • Higher LOI • V-0/V-1 UL-94 Rating • Reduced Burning Rate fr_effect->fr_metrics pl_metrics • Lower Tg • Increased Elongation • Reduced Modulus pl_effect->pl_metrics

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for conducting acetylcholinesterase (AChE) inhibition assays, a critical tool in drug discovery and development, particularly for neurodegenerative diseases like Alzheimer's, as well as in the screening of pesticides and nerve agents.[1][2][3][4]

Introduction to Acetylcholinesterase and Its Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[4][5][6] This action terminates the nerve impulse at cholinergic synapses, allowing the neuron to return to its resting state.[4][6] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This principle is harnessed for therapeutic purposes, such as in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3] Conversely, irreversible inhibition of AChE by compounds like organophosphates (found in pesticides and nerve agents) can lead to severe toxic effects, including paralysis and death.[6] Therefore, in vitro AChE inhibition assays are essential for screening potential therapeutic agents and identifying hazardous compounds.[1][7]

Assay Principles

The most widely used method for determining AChE activity is the colorimetric assay developed by Ellman.[7][8][9][10][11][12][13] This method utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.[3][10][12][13]

Fluorometric assays offer a more sensitive alternative.[1][14] These assays can be based on the detection of choline produced from acetylcholine hydrolysis. For instance, in the presence of choline oxidase, choline is oxidized to betaine and hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase, then reacts with a fluorogenic probe (like Amplite Red) to generate a fluorescent product.[1][14] The increase in fluorescence is proportional to the AChE activity.

Experimental Protocols

Colorimetric AChE Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well microplate format.[9]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant[1][9]

  • Acetylthiocholine iodide (ATCI)[8][9]

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[8][9]

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)[8]

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Eserine or Donepezil)[9][15]

  • 96-well clear flat-bottom plates[3]

  • Microplate reader capable of measuring absorbance at 412 nm[9][10]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on preliminary experiments to achieve a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ATCI (e.g., 15 mM in water).[9]

    • Prepare a stock solution of DTNB (e.g., 3 mM in phosphate buffer).[9]

    • Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to create a series of concentrations. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (or solvent for control wells).

    • Add 10 µL of AChE solution.

    • Include the following controls:

      • Blank: All reagents except the enzyme.

      • Negative Control (100% activity): All reagents with the solvent used for the test compounds.

      • Positive Control: All reagents with a known AChE inhibitor.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[8]

  • Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.[8]

  • Measurement: Immediately measure the absorbance at 412 nm and continue to record the absorbance every minute for 10-20 minutes using a microplate reader.[9][16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100[17]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).[17][18]

Fluorometric AChE Inhibition Assay

This protocol provides a general guideline for a fluorescence-based assay.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylcholine (ACh)

  • Fluorogenic probe kit (e.g., Amplite Red Acetylcholinesterase Assay Kit)[1]

  • Assay Buffer

  • Test compounds

  • Positive control inhibitor

  • 96-well black flat-bottom plates

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 540/590 nm for Amplite Red).[14]

Procedure:

  • Reagent Preparation:

    • Prepare reagents according to the manufacturer's instructions provided with the assay kit. This typically involves reconstituting the enzyme, substrate, and fluorescent probe.

    • Prepare serial dilutions of the test compounds and a positive control.

  • Assay Setup (per well):

    • Add 50 µL of the test compound solution or control to the wells.

    • Prepare a reaction mixture containing AChE, the fluorogenic probe, and other necessary components as per the kit's protocol.

  • Reaction Initiation: Add 50 µL of the reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[14]

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of inhibition as described for the colorimetric assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Data Presentation

Quantitative data from AChE inhibition assays should be summarized in clear and structured tables for easy comparison.

Table 1: AChE Inhibition by Test Compounds

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Test Compound A0.115.2 ± 2.15.8
148.9 ± 3.5
1085.1 ± 1.8
10098.7 ± 0.9
Test Compound B0.15.6 ± 1.522.4
120.3 ± 2.8
1055.4 ± 4.1
10090.2 ± 2.3
Positive Control0.0195.3 ± 1.20.002
(Eserine)

Table 2: Kinetic Parameters of AChE Inhibition

InhibitorInhibition TypeKi (nM)
TolserinePartial Non-competitive4.69
Compound XCompetitive15.2
Compound YMixed8.7

Note: The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by performing kinetic studies where both substrate and inhibitor concentrations are varied and the data is analyzed using Lineweaver-Burk or Dixon plots.[19]

Visualizations

Cholinergic Synapse Signaling Pathway

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron AcetylCoA Acetyl-CoA CHAT ChAT AcetylCoA->CHAT Choline_pre Choline Choline_pre->CHAT ACh_vesicle ACh in Vesicle CHAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis AChR ACh Receptor ACh_synapse->AChR Binding Choline_synapse Choline AChE->Choline_synapse Acetate Acetate AChE->Acetate Choline_synapse->Choline_pre Reuptake Signal Signal Transduction AChR->Signal Inhibitor Inhibitor Inhibitor->AChE

Caption: Cholinergic synapse signaling pathway and the site of AChE inhibition.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow start Start prep Prepare Reagents (AChE, Substrate, DTNB, Buffers) start->prep plate Plate Test Compounds & Controls in 96-well Plate prep->plate add_enzyme Add AChE to Wells plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure Measure Absorbance/Fluorescence (Kinetic Read) add_substrate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

Caption: General experimental workflow for an in vitro AChE inhibition assay.

References

Application Notes and Protocols for the Synthesis of Phosphorothioate Oligonucleotides in Antisense Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of phosphorothioate oligonucleotides (PS-oligos), a critical class of molecules in antisense therapy. The protocols cover the most common and effective synthesis strategies, including solid-phase and liquid-phase methods, with a focus on reproducibility and scalability.

Introduction to Phosphorothioate Oligonucleotides and Antisense Therapy

Antisense therapy is a form of treatment that involves the use of short, synthetic nucleic acid sequences to modulate gene expression. Phosphorothioate oligonucleotides are a cornerstone of this approach. In PS-oligos, one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom. This modification confers significant therapeutic advantages, most notably increased resistance to nuclease degradation, which enhances their stability and bioavailability in vivo.[1][2]

The mechanism of action for many antisense PS-oligos involves the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex. By binding to a specific messenger RNA (mRNA) target, the PS-oligo triggers the degradation of the mRNA, thereby inhibiting the translation of the corresponding protein. This targeted approach allows for the specific silencing of disease-causing genes.

Below is a diagram illustrating the fundamental principle of antisense therapy.

Antisense_Therapy_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA_Transcription Transcription DNA->mRNA_Transcription Gene mRNA_n mRNA mRNA_Transcription->mRNA_n mRNA_c mRNA mRNA_n->mRNA_c Export Ribosome Ribosome mRNA_c->Ribosome Translation Hybrid mRNA/PS-Oligo Hybrid mRNA_c->Hybrid Protein Disease-Causing Protein Ribosome->Protein PS_Oligo Phosphorothioate Oligonucleotide PS_Oligo->Hybrid Binding RNaseH RNase H Hybrid->RNaseH Recruitment Degradation mRNA Degradation RNaseH->Degradation No_Protein No Protein Translation Degradation->No_Protein

Diagram 1: Mechanism of Antisense Therapy

Part 1: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

Solid-phase synthesis is the most established and widely used method for the production of PS-oligos.[3] This technique involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to an insoluble solid support. The key advantages of solid-phase synthesis include high coupling efficiencies, ease of purification of intermediates, and amenability to automation.[3]

Two primary chemistries dominate solid-phase PS-oligo synthesis: the phosphoramidite method and the H-phosphonate method.

Phosphoramidite Method

The phosphoramidite method is the gold standard for oligonucleotide synthesis due to its high efficiency and robustness.[4] The synthesis cycle consists of four main steps: detritylation, coupling, sulfurization, and capping.

Solid_Phase_Phosphoramidite_Workflow Start Start with Solid Support (e.g., CPG with first nucleoside) Detritylation 1. Detritylation (Remove 5'-DMT protecting group) Start->Detritylation Coupling 2. Coupling (Add next phosphoramidite monomer) Detritylation->Coupling Sulfurization 3. Sulfurization (Convert phosphite triester to phosphorothioate) Coupling->Sulfurization Capping 4. Capping (Block unreacted 5'-OH groups) Sulfurization->Capping Repeat Repeat Cycle for Desired Length Capping->Repeat Repeat->Detritylation n-1 cycles Cleavage_Deprotection Cleavage from Support & Deprotection Repeat->Cleavage_Deprotection Final cycle Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final Phosphorothioate Oligonucleotide Purification->Final_Product

Diagram 2: Phosphoramidite Synthesis Workflow

Materials and Reagents:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • 5'-Dimethoxytrityl (DMT)-protected nucleoside phosphoramidites

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Sulfurizing reagent solution (see Table 1 for options)

  • Capping solution A (e.g., acetic anhydride in THF/lutidine)

  • Capping solution B (e.g., N-methylimidazole in THF)

  • Oxidizing solution (for phosphodiester linkages, if any; e.g., 0.02 M iodine in THF/water/pyridine)

  • Acetonitrile (anhydrous)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Load the appropriate reagents, phosphoramidites, and the solid support column into the automated synthesizer. Program the synthesizer with the desired oligonucleotide sequence and synthesis cycle parameters.

  • Synthesis Cycle: The following steps are repeated for each nucleotide addition:

    • Detritylation: The DMT protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The amount of released DMT cation can be measured to monitor coupling efficiency.

    • Coupling: The next phosphoramidite monomer, pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5]

    • Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester by treatment with a sulfurizing reagent.[5]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.[4] Recent studies have shown that byproducts of some sulfurization reagents can act as in-situ capping agents, potentially eliminating the need for a separate capping step and improving overall yield and purity.[6][7][8][9]

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to aid in purification.[5]

  • Cleavage and Deprotection: The solid support is treated with concentrated aqueous ammonia to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.[4]

  • Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a common and effective method.[1][10]

The choice of sulfurizing reagent is critical for achieving high-yield and high-purity PS-oligos. Several reagents are commercially available, each with its own advantages and disadvantages.

Sulfurizing ReagentAbbreviationTypical Concentration & TimeAdvantagesDisadvantages
3H-1,2-Benzodithiol-3-one 1,1-dioxideBeaucage Reagent0.05 M in acetonitrile, 60sHigh efficiency, fast reactionLimited stability in solution on the synthesizer
3-Amino-1,2,4-dithiazole-5-thioneADTT0.02 M in acetonitrile/pyridine (9:1), 2 minHighly efficient, cost-effective for large-scale synthesisMay require pyridine
Phenylacetyl DisulfidePADS0.2 M in 3-picoline/acetonitrile, 15 minGood for large-scale synthesisRequires "aging" in solution to be most effective
3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thioneDDTT0.05 M in acetonitrile, 60s (DNA), 2-4 min (RNA)Stable in solution, efficient for both DNA and RNAMay be more expensive than other options

Table 1: Comparison of Common Sulfurizing Reagents

H-Phosphonate Method

The H-phosphonate method is an alternative to the phosphoramidite approach. It involves the coupling of a nucleoside H-phosphonate monomer to the 5'-hydroxyl group of the growing chain, followed by an oxidation/sulfurization step after all couplings are complete.

Solid_Phase_HPhosphonate_Workflow Start Start with Solid Support (e.g., CPG with first nucleoside) Detritylation 1. Detritylation (Remove 5'-DMT protecting group) Start->Detritylation Coupling 2. Coupling (Add nucleoside H-phosphonate monomer) Detritylation->Coupling Repeat Repeat Detritylation & Coupling for Desired Length Coupling->Repeat Repeat->Detritylation n-1 cycles Sulfurization 3. Sulfurization (Convert all H-phosphonate linkages) Repeat->Sulfurization Final cycle Cleavage_Deprotection Cleavage from Support & Deprotection Sulfurization->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final Phosphorothioate Oligonucleotide Purification->Final_Product

Diagram 3: H-Phosphonate Synthesis Workflow

Materials and Reagents:

  • CPG solid support pre-loaded with the first nucleoside

  • 5'-DMT-protected nucleoside 3'-H-phosphonates

  • Activating agent (e.g., pivaloyl chloride or adamantoyl chloride in acetonitrile/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Sulfurizing solution (e.g., elemental sulfur in pyridine/carbon disulfide)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

Procedure:

  • Synthesizer Setup: As with the phosphoramidite method, load the appropriate reagents and solid support into an automated synthesizer.

  • Synthesis Cycle:

    • Detritylation: Remove the 5'-DMT protecting group with the deblocking solution.

    • Coupling: Couple the nucleoside H-phosphonate monomer to the free 5'-hydroxyl group using an activating agent.

  • Repeat: Repeat the detritylation and coupling steps until the desired oligonucleotide length is achieved.

  • Sulfurization: After the final coupling step, treat the solid support with the sulfurizing solution to convert all the H-phosphonate internucleotide linkages to phosphorothioates simultaneously.[11][12]

  • Cleavage and Deprotection: Cleave the oligonucleotide from the support and remove protecting groups using concentrated aqueous ammonia.

  • Purification: Purify the crude product, typically by HPLC.

ParameterPhosphoramidite MethodH-Phosphonate Method
Coupling Efficiency >99%98-99%
Sulfurization Step Performed after each couplingPerformed once at the end
Monomer Stability Sensitive to moisture and oxidationRelatively stable
Overall Speed Generally faster due to optimized cyclesCan be slower due to single final sulfurization
Purity of Crude Product HighCan be slightly lower due to side reactions during final sulfurization

Table 2: Comparison of Solid-Phase Synthesis Methods

Part 2: Liquid-Phase Synthesis of Phosphorothioate Oligonucleotides

Liquid-phase synthesis is an emerging alternative to solid-phase methods, particularly for large-scale production.[13][14] In this approach, the growing oligonucleotide is attached to a soluble polymer support, such as polyethylene glycol (PEG).[13][14] This allows the synthesis to occur in a homogeneous solution, which can lead to improved reaction kinetics and scalability.

High-Efficiency Liquid-Phase (HELP) Method

The HELP method is a prominent liquid-phase synthesis strategy that utilizes a soluble PEG support.[14][15]

Liquid_Phase_HELP_Workflow Start Start with Soluble Support (e.g., PEG with first nucleoside) Reaction_Cycle Synthesis Cycle in Solution: - Detritylation - Coupling - Sulfurization - Capping Start->Reaction_Cycle Precipitation Precipitation of PEG-Oligo (to remove excess reagents) Reaction_Cycle->Precipitation Redissolution Redissolution of Precipitate Precipitation->Redissolution Repeat Repeat Cycle for Desired Length Redissolution->Repeat Repeat->Reaction_Cycle n-1 cycles Cleavage_Deprotection Cleavage from Support & Deprotection Repeat->Cleavage_Deprotection Final cycle Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final Phosphorothioate Oligonucleotide Purification->Final_Product

Diagram 4: Liquid-Phase Synthesis (HELP) Workflow

Materials and Reagents:

  • Polyethylene glycol (PEG) support functionalized with the first nucleoside

  • 5'-DMT-protected nucleoside phosphoramidites

  • Activator solution

  • Deblocking solution

  • Sulfurizing reagent solution

  • Capping solutions

  • Anhydrous solvents (e.g., acetonitrile, dichloromethane)

  • Precipitating solvent (e.g., diethyl ether)

  • Cleavage and deprotection solution

Procedure:

  • Reaction Cycle in Solution: The synthesis cycle (detritylation, coupling, sulfurization, capping) is performed in a homogeneous solution.

  • Precipitation: After each cycle, the PEG-supported oligonucleotide is precipitated by the addition of a non-solvent like diethyl ether. This separates the product from excess reagents and byproducts, which remain in the supernatant.[13]

  • Redissolution and Repetition: The precipitated product is redissolved in a suitable solvent, and the next synthesis cycle is initiated. This process is repeated until the desired length is achieved.

  • Cleavage, Deprotection, and Purification: The final steps are analogous to the solid-phase method.

ParameterSolid-Phase SynthesisLiquid-Phase Synthesis
Scalability Good, but can be challenging for very large scaleExcellent, more easily scalable
Reagent Consumption Higher excess of reagents requiredLower excess of reagents needed
Reaction Kinetics Can be limited by diffusion to the solid supportGenerally faster in homogeneous solution
Purification of Intermediates Simple filtrationRequires precipitation and redissolution
Automation Highly automatedLess commonly automated

Table 3: Comparison of Solid-Phase and Liquid-Phase Synthesis

Part 3: Purification and Analysis

Purification of the crude PS-oligo is essential to remove failed sequences and other impurities that can cause toxicity or reduce efficacy.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

RP-HPLC is a powerful technique for purifying oligonucleotides based on their hydrophobicity. The "DMT-on" strategy is often employed, where the hydrophobic DMT group on the full-length product allows for its strong retention on the column, while "DMT-off" failure sequences elute earlier.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C8 or C18 column

  • Buffer A: 0.1 M triethylammonium acetate (TEAA) in water

  • Buffer B: 0.1 M TEAA in 50% acetonitrile

  • Detritylation solution (e.g., 80% acetic acid)

Procedure:

  • Sample Preparation: Dissolve the crude "DMT-on" oligonucleotide in Buffer A.

  • Chromatography:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the sample onto the column.

    • Elute with a linear gradient of increasing Buffer B concentration.

    • Monitor the elution profile at 260 nm. The "DMT-on" product will be the most retained peak.

  • Fraction Collection: Collect the fractions corresponding to the major product peak.

  • Detritylation: Treat the collected fractions with the detritylation solution to remove the DMT group.

  • Desalting: Remove the salts from the purified oligonucleotide by methods such as ethanol precipitation or size-exclusion chromatography.

Synthesis ScaleTypical Crude PurityPost-HPLC PurityTypical Yield
1 µmol70-85%>95%20-50 OD A260
10 µmol70-85%>95%150-400 OD A260
200 µmol65-80%>95%2-5 g
1 mmol60-75%>90%10-25 g

Table 4: Typical Purity and Yield for Phosphorothioate Oligonucleotide Synthesis

Note: Yields can vary significantly depending on the sequence, length, and specific synthesis and purification conditions.

Conclusion

The synthesis of phosphorothioate oligonucleotides is a well-established field with robust and scalable methods available. The choice between solid-phase and liquid-phase synthesis, and between different chemistries and reagents, will depend on the specific application, required scale, and available resources. Careful optimization of the synthesis and purification protocols is crucial for obtaining high-quality PS-oligos for research, diagnostics, and therapeutic development.

References

Application Notes and Protocols for Fluorogenic Detection of Phosphorothioate DNA Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioate (PT) modifications, where a non-bridging oxygen atom in the phosphate backbone of DNA is replaced by a sulfur atom, are of significant interest in biological research and drug development.[1][2][3] These modifications occur naturally in some bacterial genomes and are synthetically incorporated into oligonucleotide therapeutics to enhance their stability against nuclease degradation.[1][3][4] Consequently, sensitive and specific detection of PT modifications is crucial for understanding their biological roles and for the quality control of nucleic acid-based drugs.[1][2][3] This document provides detailed protocols for the fluorogenic detection of PT DNA modifications, offering a sensitive and efficient alternative to methods like liquid chromatography-mass spectrometry (LC-MS/MS).[3][5]

Principle of Fluorogenic Detection

The primary method detailed here is based on a photocatalytic, oligonucleotide-templated reaction (OTR).[1][2][3] This strategy leverages the specific reaction between a ruthenium complex and the PT-modified site. This complex then photocatalytically reduces a nearby fluorogenic probe, leading to a significant increase in fluorescence upon light induction. This method allows for signal amplification, enabling the sensitive detection of even low-frequency PT modifications.[1][6]

An alternative approach involves the selective chemical labeling of the phosphorothioate group. The increased nucleophilicity of the sulfur atom in the PT bond allows for its specific reaction with iodoacetamide compounds.[7] This enables the covalent attachment of a variety of molecules, including fluorescent dyes, for detection and analysis.[7]

Key Applications

  • Quantification of PT modifications in bacterial genomic DNA: Elucidating the frequency and distribution of natural PT modifications.

  • Quality control of synthetic oligonucleotides: Verifying the incorporation and stability of PT modifications in therapeutic oligonucleotides.

  • Studying the enzymatic activity of nucleases: Assessing the protective effect of PT modifications against enzymatic degradation.[8]

  • High-throughput screening: Enabling rapid analysis of multiple samples for the presence of PT modifications.

Experimental Protocols

Protocol 1: Fluorogenic Detection via Photocatalytic Oligonucleotide-Templated Reaction

This protocol is adapted from a method utilizing a ruthenium (II) complex to photocatalytically reduce a 7-azido-coumarin fluorogenic probe.[1][6]

Materials and Reagents:

  • PT-modified DNA sample

  • Ru(bpy)2(phen)-Br (Ruthenium complex)

  • Fluorogenic oligonucleotide probe (e.g., 8nt-cou, an 8-nucleotide probe with a 3'-amino group conjugated to 7-azido-coumarin)[6]

  • Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Acetonitrile

  • Dimethylformamide (DMF)

  • 3 kDa cutoff spin filters

  • High-performance liquid chromatography (HPLC) system

  • Electrospray ionization mass spectrometry (ESI-MS)

  • Fluorometer or plate reader with excitation at 360 nm and emission at 460 nm

Experimental Workflow:

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Hybridization cluster_2 Step 3: Fluorogenic Reaction cluster_3 Step 4: Detection & Amplification a PT-modified DNA c Ru-conjugated DNA a->c React in dark, 2h, RT b Ru(bpy)2(phen)-Br b->c d Ru-conjugated DNA f Hybridized Complex d->f e Fluorogenic Probe (7-azido-coumarin) e->f g Hybridized Complex i Fluorescent Product (7-amino-coumarin) g->i h Light Irradiation (e.g., 360 nm) h->i j Fluorescent Product k Fluorometer j->k l Chain Exchange with New Fluorogenic Probes j->l m Signal Amplification l->m G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Fluorescent Labeling cluster_2 Step 3: Purification & Analysis a PT-modified DNA c BIDBE-PS-DNA (with free thiol) a->c Iodoacetamide Reaction b BIDBE Linker b->c d BIDBE-PS-DNA f Fluorescently Labeled PT-DNA d->f Thiol-Maleimide Coupling e Maleimide-Dye e->f g Labeled DNA h HPLC or Gel Electrophoresis g->h i Purified Labeled DNA h->i G PT_DNA Phosphorothioate DNA (Template) Ru_Complex Ru(bpy)2(phen)-Br PT_DNA->Ru_Complex Selective Binding Fluor_Probe Fluorogenic Probe (7-azido-coumarin) Ru_Complex->Fluor_Probe Proximity Ru_Complex->Fluor_Probe Photocatalytic Reduction Fluorescence Fluorescence (460 nm) Fluor_Probe->Fluorescence Emission Light Light (360 nm) Light->Ru_Complex Excitation

References

Application Notes and Protocols for the Large-Scale Synthesis of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioate (PS) oligonucleotides are a cornerstone of nucleic acid-based therapeutics, most notably in the field of antisense technology. Their defining feature is the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, a modification that confers significant resistance to nuclease degradation, thereby enhancing their in vivo stability and therapeutic potential. The large-scale synthesis of these molecules is a critical process in the development of oligonucleotide drugs, demanding high efficiency, purity, and scalability to meet the demands of preclinical and clinical trials, as well as commercial production.

These application notes provide a comprehensive overview of the methodologies and key considerations for the large-scale synthesis of phosphorothioate oligonucleotides. Detailed experimental protocols for solid-phase synthesis, cleavage, deprotection, and purification are provided, along with comparative data to aid in process optimization.

Key Principles of Large-Scale Phosphorothioate Oligonucleotide Synthesis

The most established and widely used method for the synthesis of phosphorothioate oligonucleotides is solid-phase synthesis utilizing phosphoramidite chemistry. This process involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to a solid support. The synthesis cycle consists of four key steps: detritylation, coupling, sulfurization, and capping.

Solid-Phase Synthesis Cycle:
  • Detritylation: The removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The addition of the next phosphoramidite monomer, activated by an activating agent (e.g., 1H-tetrazole), to the free 5'-hydroxyl group of the growing chain.

  • Sulfurization: The conversion of the newly formed phosphite triester linkage to a phosphorothioate triester. This is a critical step that defines the identity of the oligonucleotide. Various sulfurizing reagents are available, each with its own advantages and disadvantages in terms of efficiency, cost, and byproducts.

  • Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 mers). Some modern protocols have explored eliminating this step by leveraging the capping potential of sulfurization byproducts.[1]

Following the completion of the desired sequence, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed. The crude product is then purified to remove impurities such as failure sequences, byproducts from the synthesis, and residual solvents.

Data Presentation

Table 1: Comparison of Common Sulfurizing Reagents for Large-Scale Synthesis
Sulfurizing ReagentTypical Concentration & TimeStepwise Efficiency (%)AdvantagesDisadvantages
3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent)0.05 M, 30-60 s>99%High efficiency, well-established.Expensive, not stable for long periods on the synthesizer.[2][3]
Phenylacetyl Disulfide (PADS)0.2 M in ACN/3-picoline, 3 min>99.8%Efficient, cost-effective alternative to Beaucage reagent.[4]"Aged" solutions can provide higher sulfurization efficiency.
3-Amino-1,2,4-dithiazole-5-thione (ADTT)0.02 M in ACN/pyridine, 2 minHighly efficientInexpensive and commercially available.[4]May require optimization for specific sequences.
3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH)0.05 M, 30 s>99%Effective at low concentrations and short reaction times.[5]
1,2,4-Dithiazolidine-3,5-dione (DtsNH)0.05 M, 30 s>99%Stable in solution, effective at low concentrations.[5]May be less effective for longer sequences at lower concentrations.[5]
bis(O,O-diisopropoxy phosphinothioyl) disulfide (S-tetra)Not specified98-99%High stepwise yields.[6]
Table 2: Comparison of Purification Methods for Large-Scale Phosphorothioate Oligonucleotide Synthesis
Purification MethodPrincipleTypical Purity (%)Typical Yield (%)AdvantagesDisadvantages
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.93-97%VariesExcellent for removing failure sequences, especially with a DMT-on strategy.Resolution can decrease for longer oligonucleotides; use of organic solvents.
Anion-Exchange Chromatography (AEX) Separation based on charge of the phosphate backbone.96-97%~82%High loading capacity, scalable, and effective for removing uncharged impurities.[7][8]Peak broadening can occur with fully phosphorothioated oligonucleotides.[7]
Displacement Chromatography (on IEX column) A form of IEX where a displacer molecule with high affinity for the stationary phase is used to elute the sample components in distinct zones.96.4%70%High throughput, high product concentration, and reduced tailing.[9]Requires careful optimization of displacer and conditions.

Experimental Protocols

Protocol 1: Large-Scale Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide (1 mmol scale)

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside (e.g., 25-35 µmol/g loading).

  • 5'-DMT-N-protected deoxynucleoside phosphoramidites (A, C, G, T) (0.1 M in anhydrous acetonitrile).

  • Activator: 1H-Tetrazole (0.5 M in anhydrous acetonitrile).

  • Deblocking solution: 3% Dichloroacetic acid (DCA) in dichloromethane or toluene.

  • Capping Reagent A: Acetic anhydride/Pyridine/THF.

  • Capping Reagent B: 16% 1-Methylimidazole in THF.

  • Sulfurizing Reagent: 0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) in anhydrous acetonitrile.

  • Anhydrous acetonitrile.

  • Automated DNA/RNA synthesizer.

Procedure:

  • Synthesizer Preparation: Prime all reagent lines of the DNA synthesizer according to the manufacturer's instructions.

  • Column Packing: Pack a synthesis column with the appropriate amount of CPG solid support for a 1 mmol synthesis scale.

  • Synthesis Cycle: Initiate the automated synthesis program with the following cycle parameters:

    • Detritylation: Flush the column with the deblocking solution for 2-3 minutes to remove the DMT group. Wash thoroughly with anhydrous acetonitrile.

    • Coupling: Deliver the activated phosphoramidite solution (pre-mixed with activator) to the column and allow the coupling reaction to proceed for 30-60 seconds.

    • Sulfurization: Deliver the sulfurizing reagent to the column and allow the reaction to proceed for 30-60 seconds. Wash thoroughly with anhydrous acetonitrile.

    • Capping: Deliver the capping reagents to the column and allow the reaction to proceed for 30 seconds. Wash thoroughly with anhydrous acetonitrile.

  • Repeat Cycle: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Final Detritylation (Optional): The final DMT group can be left on ("DMT-on") for purification purposes or removed on the synthesizer by a final detritylation step.

  • Drying: After the synthesis is complete, wash the solid support with acetonitrile and dry under a stream of argon or nitrogen.

Protocol 2: Cleavage and Deprotection

Materials:

  • Concentrated ammonium hydroxide (28-30%).

  • Sealed, pressure-resistant glass vial.

  • Heating block or oven.

Procedure:

  • Transfer Support: Carefully transfer the dried solid support from the synthesis column to a pressure-resistant glass vial.[10]

  • Ammonia Treatment: Add concentrated ammonium hydroxide to the vial to completely cover the solid support (typically 20-30 mL for a 1 mmol scale).[10][11]

  • Sealing and Incubation: Tightly seal the vial and heat at 55-65°C for 8-16 hours.[10] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • Cooling and Collection: Cool the vial to room temperature. Carefully open the vial in a fume hood.

  • Filtration: Filter the solution to remove the solid support. Collect the filtrate containing the crude oligonucleotide.

  • Evaporation: Evaporate the ammonium hydroxide solution to dryness using a speed vacuum concentrator or by lyophilization.

Protocol 3: Preparative Reverse-Phase HPLC Purification (DMT-on)

Materials:

  • Crude DMT-on oligonucleotide, dissolved in mobile phase A.

  • HPLC system with a preparative C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Detritylation Solution: 80% Acetic acid in water.

Procedure:

  • Column Equilibration: Equilibrate the preparative C18 column with a low percentage of mobile phase B in mobile phase A.

  • Sample Injection: Inject the dissolved crude DMT-on oligonucleotide onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing mobile phase B. The DMT-on full-length product will be more hydrophobic and thus have a longer retention time than the DMT-off failure sequences.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the DMT-on product.

  • DMT Removal: Pool the collected fractions and add the detritylation solution. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Desalting: Desalt the detritylated oligonucleotide using a suitable method such as ethanol precipitation or a desalting column to remove the TEAA buffer and acetic acid.

  • Lyophilization: Lyophilize the purified oligonucleotide to obtain a dry powder.

Protocol 4: Preparative Anion-Exchange Chromatography Purification

Materials:

  • Crude oligonucleotide, dissolved in mobile phase A.

  • Anion-exchange chromatography system with a suitable preparative column (e.g., strong anion exchanger).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with mobile phase A.

  • Sample Loading: Load the dissolved crude oligonucleotide onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing mobile phase B (increasing salt concentration). The full-length oligonucleotide will elute at a higher salt concentration than the shorter failure sequences.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Desalting: Desalt the collected fractions to remove the high concentration of salt.

  • Lyophilization: Lyophilize the purified oligonucleotide to obtain a dry powder.

Mandatory Visualizations

Large_Scale_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_downstream Downstream Processing Detritylation Detritylation Coupling Coupling Detritylation->Coupling 1. Expose 5'-OH Sulfurization Sulfurization Coupling->Sulfurization 2. Add Monomer Capping Capping Sulfurization->Capping 3. Form PS linkage Capping->Detritylation 4. Block Failures (Repeat n-1 times) Cleavage_Deprotection Cleavage & Deprotection Capping->Cleavage_Deprotection Purification Purification (HPLC/IEX) Cleavage_Deprotection->Purification Desalting_Lyophilization Desalting & Lyophilization Purification->Desalting_Lyophilization QC Quality Control Desalting_Lyophilization->QC Final_Product Final Product QC->Final_Product

Caption: Workflow for large-scale phosphorothioate oligonucleotide synthesis.

Antisense_Mechanism Mechanism of Action of an RNase H-dependent Antisense Oligonucleotide cluster_cell Cell ASO Phosphorothioate Antisense Oligonucleotide (ASO) mRNA Target mRNA ASO->mRNA Hybridization Ribosome Ribosome mRNA->Ribosome Translation RNaseH RNase H mRNA->RNaseH Protein Disease Protein Ribosome->Protein Protein Synthesis Degraded_mRNA Degraded mRNA Fragments RNaseH->Degraded_mRNA Cleavage of mRNA

Caption: RNase H-dependent mechanism of action for antisense phosphorothioate oligonucleotides.

References

Application Notes and Protocols for O,O,O-Triphenyl phosphorothioate in High-Temperature Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of O,O,O-Triphenyl phosphorothioate (TPPT) in high-temperature applications, focusing on its role as a lubricant additive and a flame retardant. Detailed experimental protocols are provided for synthesis and performance evaluation. For drug development professionals, the well-documented neurotoxic mechanism of organophosphates, including TPPT, is detailed as a pertinent case study in toxicology and enzyme inhibition.

Physicochemical and Thermal Properties

This compound is a chemically stable organophosphorus compound.[1][2] Its properties make it suitable for applications requiring high thermal stability.[3]

PropertyValueSource(s)
Molecular Formula C₁₈H₁₅O₃PS[1][4][5]
Molecular Weight 342.3 g/mol [1][5]
Appearance White to light yellow crystalline powder or liquid[1]
Melting Point 51 - 54 °C[3]
Boiling Point 432.1 °C at 760 mmHg[6]
Flash Point 215.1 °C (closed cup)[6]
Water Solubility Very low (~0.02 mg/L)[1]
Decomposition Decomposes upon heating[7]

Application Note 1: High-Temperature Lubricant Additive

This compound is widely used as an ashless, extreme pressure (EP), and anti-wear (AW) additive in industrial lubricants, greases, and hydraulic fluids.[3][5] Its primary function is to form a protective film on metal surfaces under high load and temperature, thereby reducing friction and preventing wear. Studies have shown that TPPT is highly thermally stable in lubricant solutions, not fully decomposing even after prolonged heating at temperatures up to 200°C (473 K).[1] Its degradation is a first-order reaction that begins with the cleavage of the P=S bond to form triphenyl phosphate (TPP).[1]

Key Performance Parameters for Lubricant Evaluation
ParameterDescriptionTypical Test Method
Oxidation Induction Time (OIT) Measures the thermo-oxidative stability of the lubricant. A longer OIT indicates better resistance to degradation at high temperatures.ASTM D-5483
Wear Scar Diameter (WSD) The diameter of the scar on a test ball bearing after a friction test. A smaller diameter indicates better anti-wear performance.Four-Ball Wear Test (ASTM D4172)
Coefficient of Friction (CoF) The ratio of the force of friction between two bodies and the force pressing them together. A lower CoF signifies better lubricity.High-Frequency Reciprocating Rig (HFRR)
Surface Analysis Characterization of the protective tribofilm formed on the metal surfaces.SEM, EDS, XPS

Experimental Workflow for Lubricant Performance Evaluation

G cluster_prep Formulation & Preparation cluster_testing High-Temperature Tribological Testing cluster_analysis Performance Analysis formulate Formulate Lubricant (Base Oil + TPPT) clean Clean Test Specimens (e.g., ring & block) formulate->clean setup Assemble Test Rig (e.g., HFRR) clean->setup add_lubricant Add Formulated Lubricant setup->add_lubricant run_test Run Test at High Temp (e.g., 150°C) under Load add_lubricant->run_test measure_friction Record Coefficient of Friction run_test->measure_friction measure_wear Measure Wear Scar Diameter (WSD) measure_friction->measure_wear surface_analysis Surface Analysis (SEM, XPS, EDS) measure_wear->surface_analysis

Caption: Workflow for evaluating the anti-wear properties of TPPT in lubricants.

Application Note 2: Flame Retardant for Polymers

This compound and its oxygen analog, triphenyl phosphate, are effective flame retardants for various polymers, including PET, polystyrene, and PVC.[8][9] Phosphorus-based flame retardants can act in both the condensed (solid) phase and the gas phase to inhibit combustion. In the condensed phase, they promote the formation of a protective layer of char, which acts as a barrier to heat and fuel. In the gas phase, phosphorus-containing radicals are released, which interrupt the chemical reactions of combustion.[9]

Key Performance Parameters for Flame Retardant Evaluation
ParameterAbbreviationDescriptionTest Method
Time to Ignition TTIThe time it takes for the material to ignite when exposed to a specific heat flux. A longer TTI is desirable.Cone Calorimeter (ISO 5660)
Peak Heat Release Rate pHRRThe maximum rate of heat released during combustion. A lower pHRR indicates reduced fire intensity.Cone Calorimeter (ISO 5660)
Total Heat Release THRThe total amount of heat generated during the entire combustion process.Cone Calorimeter (ISO 5660)
Fire Growth Index FGIThe ratio of pHRR to the time to pHRR. A lower FGI suggests a slower fire development.Cone Calorimeter (ISO 5660)
Total Smoke Production TSPThe total amount of smoke generated. Lower smoke is critical for visibility and safety during a fire.Cone Calorimeter (ISO 5660)

Mechanism of Phosphorus-Based Flame Retardants

G cluster_solid Condensed Phase (Solid) cluster_gas Gas Phase Polymer Polymer + TPPT Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat Source Heat->Polymer Char Protective Char Layer (Insulating Barrier) Decomposition->Char Gases Flammable Gases Decomposition->Gases releases Radicals PO• Radicals Decomposition->Radicals releases Char->Gases blocks Combustion Combustion Chain Reaction (H• + OH•) Gases->Combustion Inhibition Flame Inhibition (Radical Trapping) Radicals->Inhibition Combustion->Inhibition

Caption: Dual-phase mechanism of TPPT as a flame retardant.

Application Note 3: Toxicological Profile for Drug Development Professionals

While this compound does not have direct applications in pharmaceutical synthesis, its well-characterized mechanism of neurotoxicity serves as a critical case study for drug development professionals in the field of toxicology and safety pharmacology. As an organophosphorus compound, TPPT is a potent inhibitor of acetylcholinesterase (AChE), an enzyme essential for terminating nerve signals.[1] Understanding this pathway is vital for assessing the risk of off-target effects of drug candidates that may interact with cholinergic systems.

The inhibition of AChE by TPPT is irreversible and involves the formation of a stable covalent bond with a serine residue in the enzyme's active site.[10] This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors.[11] The downstream consequences of this "cholinergic crisis" include severe neurotoxic effects such as excitotoxicity, calcium dyshomeostasis, oxidative stress, and neuroinflammation.[12][13]

Signaling Pathway of TPPT-Induced Neurotoxicity

G cluster_synapse Synaptic Cleft cluster_effects Downstream Cellular Effects ACh Acetylcholine (ACh) (Accumulates) Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binds to AChE Acetylcholinesterase (AChE) Overstimulation Receptor Overstimulation Receptors->Overstimulation Excitotoxicity Excitotoxicity & Ca2+ Overload Overstimulation->Excitotoxicity OxidativeStress Oxidative Stress (ROS/RNS) Excitotoxicity->OxidativeStress Neuroinflammation Neuroinflammation OxidativeStress->Neuroinflammation Apoptosis Neuronal Apoptosis Neuroinflammation->Apoptosis TPPT O,O,O-Triphenyl phosphorothioate (TPPT) TPPT->AChE Irreversibly Inhibits

Caption: Pathway of acetylcholinesterase inhibition and subsequent neurotoxicity.

Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the direct thiophosphorylation (thionation) of triphenyl phosphite.[1]

Materials:

  • Triphenyl phosphite (C₁₈H₁₅O₃P)

  • Elemental sulfur (S)

  • Anhydrous solvent (e.g., Toluene)

  • Three-neck round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, heating mantle.

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere to exclude moisture.

  • In the three-neck flask, dissolve triphenyl phosphite in the anhydrous solvent.

  • Add elemental sulfur to the solution in a 1:1 molar ratio with triphenyl phosphite.

  • Heat the reaction mixture to 80-120°C with continuous stirring.

  • Monitor the reaction progress using ³¹P NMR spectroscopy until the starting phosphite peak disappears and the phosphorothioate peak appears.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Evaluation of Anti-Wear Properties in Lubricants at High Temperature

This protocol outlines a general procedure for testing the performance of TPPT as an anti-wear additive using a high-temperature tribometer.[14]

Materials & Equipment:

  • Base lubricant oil

  • This compound (0.2-1.0% w/w dosage)[3]

  • High-temperature tribometer (e.g., ring-on-block or four-ball configuration)

  • Test specimens (e.g., steel rings and blocks)

  • Ultrasonic bath, petroleum ether, and ethanol for cleaning

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

  • X-ray Photoelectron Spectrometer (XPS)

Procedure:

  • Preparation: Prepare the test lubricant by dissolving the desired concentration of TPPT in the base oil. Thoroughly clean the test specimens in an ultrasonic bath with petroleum ether, followed by ethanol, and dry them completely.

  • Test Setup: Install the cleaned specimens into the tribometer. Add the formulated lubricant to the test reservoir, ensuring the contact point is fully submerged.

  • Testing: Set the test parameters:

    • Temperature: e.g., 150°C

    • Load: e.g., 400 N

    • Speed: e.g., 1200 rpm

    • Duration: e.g., 60 minutes

  • Data Acquisition: Start the test and continuously record the friction coefficient and temperature throughout the duration.

  • Post-Test Analysis:

    • After the test, carefully remove the specimens and clean them with petroleum ether to remove excess oil.

    • Measure the wear scar diameter (WSD) on the block or balls using an optical microscope.

    • Analyze the morphology and elemental composition of the worn surface using SEM and EDS to characterize the tribofilm.

    • Use XPS to determine the chemical states of phosphorus, sulfur, and oxygen within the protective film.

  • Comparison: Compare the WSD and friction data with a control test using only the base oil to quantify the effectiveness of the TPPT additive.

Protocol 3: Assessment of Flame Retardancy using Cone Calorimetry

This protocol follows the ISO 5660 standard for evaluating the fire performance of a polymer containing TPPT.[8][15]

Materials & Equipment:

  • Polymer matrix (e.g., PET, PVC)

  • This compound (e.g., 5-15% w/w)

  • Melt blender or extruder

  • Compression molder

  • Cone Calorimeter

Procedure:

  • Sample Preparation:

    • Dry the polymer and TPPT to remove any moisture.

    • Melt-blend the polymer with the desired loading of TPPT using an extruder to ensure homogeneous dispersion.

    • Compression-mold the blended material into plaques of standard dimensions (e.g., 100 mm x 100 mm x 3 mm).

    • Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

  • Cone Calorimeter Setup:

    • Calibrate the cone calorimeter according to the manufacturer's instructions.

    • Set the external heat flux to a specified level (e.g., 35 kW/m² or 50 kW/m²).[16]

  • Testing:

    • Wrap the sample in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

    • Position the sample under the conical heater and start the data acquisition.

    • A spark igniter is used to ignite the pyrolysis gases. The test continues until flaming ceases or for a predetermined duration.

  • Data Analysis:

    • Collect data on key fire-performance parameters, including Time to Ignition (TTI), Heat Release Rate (HRR) over time, Total Heat Release (THR), and mass loss.

    • From the primary data, calculate derived parameters such as the peak HRR (pHRR) and the Fire Growth Index (FGI).

    • Analyze smoke production (TSP) and CO/CO₂ ratios.

  • Evaluation: Compare the results for the TPPT-containing polymer with those of the pure polymer to determine the flame-retardant efficacy. Analyze the residue (char) formed after the test to gain insights into the condensed-phase mechanism.

References

Application Notes and Protocols for Cellular Uptake and Bioavailability Studies of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake and bioavailability of phosphorothioate (PS) oligonucleotides. The following sections detail the key pharmacokinetic parameters, tissue distribution, and cellular entry mechanisms of this important class of therapeutic agents.

Introduction to Phosphorothioate Oligonucleotides

Phosphorothioate oligonucleotides are synthetic analogs of nucleic acids where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom. This modification confers increased resistance to nuclease degradation, a critical feature for in vivo applications.[1][2] Furthermore, the phosphorothioate backbone enhances binding to plasma and cellular proteins, which significantly influences their pharmacokinetic and pharmacodynamic properties.[1][3][4] Understanding the cellular uptake and bioavailability of these molecules is paramount for the development of effective and safe oligonucleotide-based therapeutics.

Quantitative Data on Bioavailability and Cellular Uptake

The following tables summarize key quantitative data from various preclinical studies on phosphorothioate oligonucleotides. These values can vary depending on the specific oligonucleotide sequence, chemical modifications, animal model, and analytical methods used.

Table 1: Pharmacokinetic Parameters of Phosphorothioate Oligonucleotides in Various Species

SpeciesAdministration RouteDistribution Half-life (t½α)Elimination Half-life (t½β)Bioavailability (%)Key References
MouseIntravenous (IV)~15-45 minMultiple days (tissue)N/A[5]
RatIntravenous (IV)15-25 min20-40 hN/A[6]
RatSubcutaneous (SC)-Similar to IV-[7]
MonkeyIntravenous (IV)~15-45 minMultiple days (tissue)N/A[5]
MonkeySubcutaneous (SC)-Prolonged due to absorption80-100%[5][8]
HumanIntravenous (IV)~15-45 minMultiple days (tissue)N/A[5]

Table 2: Tissue Distribution of Phosphorothioate Oligonucleotides in Mice (48 hours post-administration)

TissueConcentration (% of injected dose)Key References
LiverHigh[9][10]
KidneyHigh[9][10]
SpleenIntermediate[10]
Bone MarrowIntermediate[10]
BrainVery Low[9]

Note: The distribution is broad, with the highest concentrations consistently found in the liver and kidney.[9][10][11]

Cellular Uptake Mechanisms

The cellular uptake of phosphorothioate oligonucleotides is a complex process primarily mediated by endocytosis.[11][12] Both receptor-mediated and adsorptive endocytosis play significant roles.[3]

Key proteins and pathways involved:

  • Scavenger Receptors: Stabilin-1 and Stabilin-2 are scavenger receptors that have been shown to efficiently internalize gymnotic (unconjugated) PS-ASOs.

  • Asialoglycoprotein Receptor (ASGPR): This receptor, primarily expressed on hepatocytes, is a key pathway for the uptake of both unconjugated and GalNAc-conjugated PS oligonucleotides in the liver.[13]

  • Thiol-Mediated Uptake: A proposed mechanism involves the dynamic covalent exchange of phosphorothioates with cellular thiols and disulfides, facilitating cell entry.[1][14][15]

  • Productive vs. Non-productive Pathways: Once internalized, oligonucleotides can follow different intracellular trafficking routes. Productive pathways lead to the release of the oligonucleotide into the cytoplasm or nucleus where it can engage its target. Non-productive pathways often result in sequestration and degradation in late endosomes and lysosomes.[3][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular uptake and bioavailability of phosphorothioate oligonucleotides.

In Vitro Cellular Uptake Quantification using Flow Cytometry

This protocol describes the quantification of fluorescently labeled phosphorothioate oligonucleotide uptake in cultured cells.

Materials:

  • Fluorescently labeled (e.g., Cy3, FITC) phosphorothioate oligonucleotide

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plates or other suitable culture vessels

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Oligonucleotide Treatment: The following day, replace the culture medium with fresh medium containing the fluorescently labeled phosphorothioate oligonucleotide at the desired concentrations. Include an untreated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound oligonucleotide.

  • Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.

  • Neutralization: Add complete culture medium to neutralize the trypsin.

  • Cell Collection: Transfer the cell suspension to microcentrifuge tubes or a V-bottom 96-well plate.

  • Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[10][17] The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of oligonucleotide uptake.

In Vivo Bioavailability Study in Mice

This protocol outlines a typical in vivo study to determine the tissue distribution and pharmacokinetic profile of a phosphorothioate oligonucleotide in mice.

Materials:

  • Phosphorothioate oligonucleotide (radiolabeled or suitable for LC-MS/MS analysis)

  • Sterile saline or other appropriate vehicle

  • Mice (e.g., C57BL/6)

  • Syringes and needles for injection

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenizer

  • Analytical equipment (e.g., liquid scintillation counter, LC-MS/MS)

Protocol:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Prepare the phosphorothioate oligonucleotide solution in a sterile vehicle at the desired concentration.

  • Administration: Administer the oligonucleotide to the mice via the desired route (e.g., intravenous tail vein injection, subcutaneous injection).[18]

  • Time Points: At predetermined time points (e.g., 0.5, 1, 4, 8, 24, 48 hours) post-administration, euthanize a cohort of mice.

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Tissue Harvesting: Perfuse the animals with saline to remove blood from the tissues. Carefully dissect and collect organs of interest (e.g., liver, kidney, spleen, heart, lung, brain).

  • Tissue Homogenization: Weigh each tissue and homogenize it in a suitable buffer.

  • Sample Analysis: Quantify the concentration of the oligonucleotide in plasma and tissue homogenates using an appropriate analytical method such as liquid scintillation counting for radiolabeled compounds or LC-MS/MS for unlabeled compounds.[19]

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., half-life, AUC, clearance) from the plasma concentration-time data. Determine the percentage of the injected dose per gram of tissue to assess tissue distribution.

Plasma Protein Binding Assay using Ultrafiltration

This protocol describes a method to determine the extent of phosphorothioate oligonucleotide binding to plasma proteins.

Materials:

  • Phosphorothioate oligonucleotide

  • Plasma (human, mouse, etc.)

  • Ultrafiltration devices (e.g., with a 30 kDa molecular weight cutoff)

  • Incubator or water bath

  • Centrifuge

  • Analytical method for oligonucleotide quantification (e.g., ELISA, LC-MS/MS)

Protocol:

  • Oligonucleotide Spiking: Spike the phosphorothioate oligonucleotide into plasma at various concentrations.

  • Incubation: Incubate the samples at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).[20]

  • Ultrafiltration: Transfer an aliquot of the incubated plasma to the ultrafiltration device.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the free (unbound) oligonucleotide in the filtrate from the protein-bound oligonucleotide in the retentate.

  • Sample Collection: Carefully collect the filtrate.

  • Quantification: Quantify the concentration of the oligonucleotide in the filtrate (free concentration) and in the original plasma sample (total concentration) using a validated analytical method.

  • Calculation: Calculate the percentage of protein binding using the following formula: % Protein Binding = [(Total Concentration - Free Concentration) / Total Concentration] * 100

Visualizations of Key Processes

The following diagrams illustrate important pathways and workflows related to the study of phosphorothioate oligonucleotides.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PS-Oligo PS-Oligo Receptor Receptor (e.g., ASGPR) PS-Oligo->Receptor Receptor-Mediated Endocytosis Thiol_Group Thiol Groups PS-Oligo->Thiol_Group Thiol-Mediated Uptake Early_Endosome Early_Endosome Receptor->Early_Endosome Thiol_Group->Early_Endosome Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Non-Productive Pathway Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Productive Pathway (Endosomal Escape) Nucleus Nucleus Cytoplasm->Nucleus Experimental_Workflow_Uptake cluster_invitro In Vitro Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Oligo_Treatment 2. Treatment with Fluorescent PS-Oligo Cell_Culture->Oligo_Treatment Incubation 3. Incubation (Time Course) Oligo_Treatment->Incubation Washing 4. Wash to Remove Unbound Oligo Incubation->Washing Analysis 5. Analysis Washing->Analysis Flow_Cytometry Flow Cytometry (Quantitative) Analysis->Flow_Cytometry Microscopy Confocal Microscopy (Localization) Analysis->Microscopy Bioavailability_Workflow cluster_invivo In Vivo Bioavailability Study Animal_Model 1. Animal Model (e.g., Mouse) Dosing 2. PS-Oligo Administration (IV, SC) Animal_Model->Dosing Sample_Collection 3. Sample Collection (Blood, Tissues at Time Points) Dosing->Sample_Collection Plasma_Processing 4a. Plasma Processing Sample_Collection->Plasma_Processing Tissue_Homogenization 4b. Tissue Homogenization Sample_Collection->Tissue_Homogenization Quantification 5. Oligo Quantification (LC-MS/MS or Radiometric) Plasma_Processing->Quantification Tissue_Homogenization->Quantification PK_Analysis 6. Pharmacokinetic Analysis Quantification->PK_Analysis Tissue_Distribution 7. Tissue Distribution Analysis Quantification->Tissue_Distribution

References

Application Notes and Protocols for Investigating the Tribochemistry of O,O,O-Triphenyl Phosphorothioate (TPPT) Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the tribochemistry of O,O,O-Triphenyl phosphorothioate (TPPT) films, a compound often utilized as an anti-wear and extreme pressure additive in lubricants.[1] This document details the experimental protocols for tribological testing and surface analysis, presents quantitative data on tribofilm performance and composition, and illustrates the key chemical pathways and experimental workflows.

Introduction to the Tribochemistry of TPPT

This compound (TPPT) is an organophosphorus compound that finds application as a lubricant additive. Its effectiveness stems from its ability to react with metallic surfaces under tribological stress (friction and wear) to form a protective surface film, often referred to as a tribofilm. Understanding the chemical and physical properties of these films is crucial for optimizing lubricant formulations and predicting their performance under various operating conditions.

Under boundary lubrication conditions, TPPT reacts with air-oxidized iron surfaces at elevated temperatures (e.g., 423 K) to form a complex tribofilm. This film is primarily composed of pyrophosphates, organo-phosphates, and sulfate species.[1] Concurrently, the base oil, such as poly-α-olefin (PAO), can oxidize and form carbonates and carboxylates that also incorporate into the tribofilm.[1] The formation of these protective layers is a dynamic process where the rate of tribofilm formation may be slower than its removal, and the presence of iron cations from wear and corrosion is necessary for the generation of orthophosphate compounds.[1]

Data Presentation: Tribological Performance and Film Composition

The following tables summarize the quantitative data on the tribological performance and elemental composition of tribofilms generated from lubricants containing phosphorus and sulfur additives, providing a comparative context for the performance of TPPT.

Table 1: Tribological Performance of P- and S-Containing Lubricant Additives

Lubricant AdditiveTest ConditionsAverage Friction CoefficientWear Rate (mm³/Nm)Reference
PAO (base oil)AISI 52100 steel, 70 m sliding distance0.145.70 x 10⁻⁶[2]
PAO + Dodecanoic AcidAISI 52100 steel, 70 m sliding distance0.152.91 x 10⁻⁶[2]
PAO + Phosphonium Phosphate ILAISI 52100 steel, 70 m sliding distance0.125.30 x 10⁻⁶[2]
PAO + ZDDPRoom Temperature~0.115Not Reported[3]
PAO + ZDDPHigh Temperature~0.135Not Reported[3]
PAO + Phosphonium PhosphateRoom Temperature~0.125Not Reported[3]
PAO + Phosphonium PhosphateHigh Temperature~0.110Not Reported[3]

Table 2: Elemental Composition of Tribofilms from P- and S-Containing Additives (XPS Analysis)

Additive SystemElementAtomic Concentration (%)Film Thickness (nm)Reference
ZDDP + Dispersant (Blend 3)P9.3110[4]
S3.2[4]
Zn6.5[4]
Fe10.8[4]
O45.3[4]
N4.8[4]
C20.1[4]
P-S1 AdditivePNot specified82.62[5]
SNot specified[5]
P-S2 AdditivePNot specified24.28[5]

Note: Specific quantitative data for TPPT was not available in the reviewed literature. The data presented is for analogous phosphorus and sulfur-containing additives to provide a representative understanding.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the tribochemistry of TPPT films.

Protocol for Tribological Testing using a Pin-on-Disk Tribometer

This protocol is adapted from standard practices for evaluating the friction and wear properties of lubricant additives.[2][6][7][8]

Objective: To determine the coefficient of friction and wear rate of a material pair lubricated with a TPPT-containing oil.

Materials and Equipment:

  • Pin-on-disk tribometer

  • Steel pins (e.g., AISI 52100 steel) and disks

  • Test lubricant: Base oil (e.g., PAO) with a specified concentration of TPPT

  • Cleaning solvents (e.g., ethanol, acetone)

  • Ultrasonic bath

  • Profilometer for wear measurement

Procedure:

  • Specimen Preparation:

    • Thoroughly clean the steel pins and disks with solvents in an ultrasonic bath to remove any contaminants.

    • Dry the specimens completely.

    • Measure the initial surface roughness and profile of the disk using a profilometer.

  • Test Setup:

    • Securely mount the disk onto the rotating stage of the tribometer.

    • Mount the pin in the stationary holder.

    • Apply a thin, uniform film of the TPPT-containing lubricant to the disk surface.

  • Test Execution:

    • Set the desired test parameters:

      • Normal Load (e.g., 10 N)

      • Sliding Speed (e.g., 0.1 m/s)

      • Test Duration or Sliding Distance (e.g., 1000 m)

      • Temperature (can be controlled with a heating stage)

    • Start the test and continuously record the friction force.

  • Post-Test Analysis:

    • After the test, carefully remove the pin and disk.

    • Clean the specimens to remove excess lubricant.

    • Measure the wear scar dimensions on the pin and the wear track profile on the disk using a profilometer to calculate the wear volume and wear rate.

    • Calculate the average coefficient of friction from the recorded friction force data.

Protocol for In-situ Analysis using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Tribometry

This advanced technique allows for the real-time chemical analysis of the tribofilm as it forms at the lubricant-surface interface.[1][9]

Objective: To monitor the chemical changes occurring in the TPPT-containing lubricant and at the tribological interface during sliding.

Materials and Equipment:

  • ATR-FTIR tribometer equipped with a germanium (Ge) ATR crystal.

  • Sputtering system to coat the Ge crystal with a thin iron film (e.g., 10 nm).

  • Steel cylinder or ball as the counter-surface.

  • Test lubricant: Base oil with TPPT.

Procedure:

  • Crystal Preparation:

    • Clean the Ge ATR crystal.

    • Deposit a thin, uniform layer of iron onto the crystal surface via sputtering.

  • Test Setup:

    • Mount the iron-coated Ge crystal in the tribometer.

    • Position the steel counter-surface in contact with the coated crystal.

    • Add the TPPT-containing lubricant to the contact area.

  • Data Acquisition:

    • Record a background ATR-FTIR spectrum of the iron-coated crystal before starting the tribological test.

    • Initiate the sliding motion under the desired load and speed.

    • Simultaneously and continuously record ATR-FTIR spectra and friction force data throughout the test.

  • Data Analysis:

    • Analyze the evolution of the IR spectra to identify the formation of new chemical species (e.g., phosphates, sulfates) by observing the appearance and changes in characteristic absorption bands.

    • Correlate the spectral changes with the friction data to understand the relationship between tribofilm chemistry and tribological performance.

Protocol for Ex-situ Surface Analysis using X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the tribofilm.[4][10][11]

Objective: To characterize the chemical composition of the tribofilm formed from the TPPT lubricant after a tribological test.

Materials and Equipment:

  • X-ray photoelectron spectrometer with a monochromatic Al Kα source.

  • Argon ion gun for depth profiling.

  • Tribologically tested specimens (disks or pins).

Procedure:

  • Sample Preparation:

    • After the tribological test, gently rinse the specimen with a volatile solvent to remove excess oil without disturbing the tribofilm.

    • Mount the specimen on the XPS sample holder.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS system.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., P 2p, S 2p, O 1s, Fe 2p, C 1s).

  • Depth Profiling (Optional):

    • Use the argon ion gun to incrementally sputter away the surface layers of the tribofilm.

    • Acquire high-resolution spectra after each sputtering cycle to determine the elemental composition as a function of depth.

  • Data Analysis:

    • Process the XPS data to determine the atomic concentrations of the detected elements.

    • Analyze the binding energies and peak shapes in the high-resolution spectra to identify the chemical states of the elements (e.g., distinguishing between phosphate, phosphide, sulfate, sulfide).

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes in the investigation of TPPT tribochemistry.

Tribochemical_Reaction_Pathway cluster_reactants Reactants at Tribological Interface cluster_conditions Tribological Conditions cluster_products Tribofilm Components TPPT O,O,O-Triphenyl phosphorothioate (TPPT) Phosphates Iron Pyrophosphates & Organo-phosphates TPPT->Phosphates Tribochemical Reaction Sulfates Iron Sulfates TPPT->Sulfates Tribochemical Reaction BaseOil Base Oil (PAO) Carboxylates Carbonates & Carboxylates BaseOil->Carboxylates Oxidation FeSurface Iron/Iron Oxide Surface FeSurface->Phosphates FeSurface->Sulfates FeSurface->Carboxylates Atmosphere Atmospheric Oxygen & Water Atmosphere->BaseOil Stress High Pressure & Shear Stress Stress->TPPT Temp Elevated Temperature Temp->TPPT Experimental_Workflow start Start: Prepare TPPT Lubricant Solution tribo_test Perform Tribological Test (Pin-on-Disk) start->tribo_test insitu_analysis In-situ Analysis (ATR-FTIR Tribometry) tribo_test->insitu_analysis Real-time Monitoring post_test Post-Test Specimen Preparation tribo_test->post_test data_proc Data Processing & Interpretation insitu_analysis->data_proc surface_analysis Ex-situ Surface Analysis (XPS) post_test->surface_analysis surface_analysis->data_proc end End: Correlate Film Chemistry with Tribological Performance data_proc->end

References

Troubleshooting & Optimization

Technical Support Center: O,O,O-Triphenyl Phosphorothioate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of O,O,O-Triphenyl phosphorothioate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields can stem from several factors throughout the synthetic process. The primary synthesis involves the sulfurization (thionation) of triphenyl phosphite. The purity of this precursor is critical; impurities in the triphenyl phosphite will directly impact the yield and purity of the final product.[1] Additionally, the reaction conditions for the thionation step must be carefully controlled.

Potential Causes and Solutions:

  • Impure Triphenyl Phosphite: The quality of this compound is highly dependent on the purity of its direct precursor, triphenyl phosphite.[1] Ensure your starting triphenyl phosphite is of high purity. If you are synthesizing it yourself from triphenyl phosphate, ensure that the precursor is thoroughly purified, often through vacuum distillation after acid and alkali washes.[1]

  • Presence of Moisture: Phosphorus intermediates are susceptible to hydrolysis. The exclusion of moisture throughout the reaction is key to optimizing the yield.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The thionation reaction is typically conducted at elevated temperatures. A general range of 80–120°C is often cited to balance reaction rate and selectivity.[1] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to side reactions and degradation.

  • Inefficient Sulfurization Reagent: While elemental sulfur is commonly used, other sulfurizing reagents are available. The efficiency of these reagents can vary depending on the solvent and reaction conditions.

Question 2: My final product is a brownish color instead of the expected white to light yellow crystals. What is the cause and how can I fix it?

Answer:

A brown coloration in the final product often indicates the presence of impurities, which can arise from side reactions or the use of impure starting materials.

Potential Causes and Solutions:

  • Oxidation of the Product: this compound can be oxidized to its oxygen analog, triphenyl phosphate (P=O), which can contribute to discoloration.[1] This oxidation can occur at elevated temperatures, especially in the presence of trace oxygen. Running the reaction under an inert atmosphere can help minimize this.

  • Side Reactions from Impure Precursors: If the precursor triphenyl phosphite contains impurities, these can lead to colored byproducts during the sulfurization step.

  • Purification: If you observe a brown color, purification of the crude product is necessary. Recrystallization from a suitable solvent or column chromatography can be effective in removing colored impurities.

Question 3: I am having trouble purifying my this compound. What are the recommended purification methods?

Answer:

Effective purification is crucial to obtain a high-purity final product. The choice of method depends on the nature and quantity of the impurities.

Recommended Purification Protocols:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

  • Column Chromatography: For separating mixtures of closely related compounds, column chromatography is a powerful technique. A silica gel column is typically used, and the eluent is chosen based on the polarity of the product and impurities.

  • Washing: The synthesis of the precursor, triphenyl phosphate, often involves acid and alkali washes followed by water washing to remove unreacted reagents and byproducts before vacuum distillation.[1] A similar washing procedure can be adapted for the crude this compound before final purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The principal method for synthesizing this compound is the direct thiophosphorylation (or thionation) of triphenyl phosphite. This reaction involves the addition of elemental sulfur to triphenyl phosphite, typically in a suitable solvent at an elevated temperature.[1]

Q2: How is the precursor, triphenyl phosphite, synthesized?

Triphenyl phosphite is synthesized from its oxygen analog, triphenyl phosphate.[1] Triphenyl phosphate itself is prepared by reacting phenol with phosphorus oxychloride (POCl₃), often with a metal catalyst like anhydrous magnesium chloride.[1] The resulting triphenyl phosphate is then purified before being converted to triphenyl phosphite.

Q3: What are the key reaction parameters to control for optimizing the yield?

The key parameters to control are:

  • Purity of Triphenyl Phosphite: High-purity precursor is essential for a high-yield reaction.[1]

  • Exclusion of Moisture: Prevents hydrolysis of phosphorus intermediates.[1]

  • Reaction Temperature: Generally maintained between 80–120°C to ensure a good balance between reaction rate and selectivity.[1]

  • Solvent: Solvents like toluene or xylene can be used to dissolve the reactants and facilitate the reaction.

Q4: What are the common side reactions in this synthesis?

The most common side reaction is the oxidation of the phosphorothioate (P=S) to the corresponding phosphate (P=O), forming triphenyl phosphate.[1] This can occur due to trace oxygen, especially at higher temperatures.

Q5: What analytical techniques can be used to monitor the reaction and assess product purity?

Several analytical techniques are useful:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR): This is a powerful tool for characterizing organophosphorus compounds and can be used to determine the purity of the product and identify phosphorus-containing byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity.

Data Presentation

Table 1: Effect of Reaction Conditions on Triphenyl Phosphite Synthesis Yield

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1Triethylamine (3.3)Toluene7091
2Triethylamine (3.3)CH₂Cl₂7085
3Triethylamine (3.3)Xylenes7088
4Triethylamine (3.3)MeCN7082
5Triethylamine (3.3)THF7080
6Triethylamine (3.0)Toluene7084
7Triethylamine (3.5)Toluene7081

Note: This table summarizes data for the synthesis of a triphenyl phosphite derivative, which is a key precursor. The trends are informative for optimizing the synthesis of triphenyl phosphite itself.

Experimental Protocols

Protocol 1: Synthesis of Triphenyl Phosphate (Precursor to Triphenyl Phosphite)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol in an organic solvent such as chlorobenzene.

  • Slowly add phosphorus oxychloride (POCl₃) to the solution while stirring. The reaction is often promoted by a catalyst like anhydrous magnesium chloride.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a specified time to ensure complete reaction.

  • Cool the reaction mixture and perform a workup involving washes with dilute acid, dilute alkali, and water to remove unreacted starting materials and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude triphenyl phosphate by vacuum distillation to obtain a high-purity product.[1]

Protocol 2: Synthesis of this compound

  • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add high-purity triphenyl phosphite and a suitable solvent (e.g., toluene).

  • Add elemental sulfur to the solution.

  • Heat the reaction mixture to a temperature between 80°C and 120°C and stir for a sufficient time to allow for complete conversion (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_precursor2 Precursor Synthesis cluster_main Main Synthesis cluster_purification Purification Phenol Phenol TPP Triphenyl Phosphate Phenol->TPP Reaction POCl3 POCl₃ POCl3->TPP Reaction TPP_purified Purified Triphenyl Phosphate TPP->TPP_purified Purification TPPi Triphenyl Phosphite TPP_purified->TPPi Conversion Crude_TPPT Crude O,O,O-Triphenyl phosphorothioate TPPi->Crude_TPPT Sulfurization (Thionation) Final_Product Pure O,O,O-Triphenyl phosphorothioate Crude_TPPT->Final_Product Recrystallization/ Chromatography Sulfur Sulfur Sulfur->Crude_TPPT

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Yield or Impure Product Impure_Precursor Impure Triphenyl Phosphite Problem->Impure_Precursor Moisture Moisture Contamination Problem->Moisture Temp Suboptimal Temperature Problem->Temp Oxidation Oxidation to P=O Problem->Oxidation Purify_Precursor Purify Triphenyl Phosphite (Vacuum Distillation) Impure_Precursor->Purify_Precursor Inert_Atmosphere Use Dry Glassware & Inert Atmosphere (N₂/Ar) Moisture->Inert_Atmosphere Optimize_Temp Optimize Temperature (80-120°C) Temp->Optimize_Temp Purify_Product Purify Final Product (Recrystallization/ Chromatography) Oxidation->Purify_Product Inert_Atmosphere2 Run under Inert Atmosphere Oxidation->Inert_Atmosphere2

References

Technical Support Center: Stability and Degradation of Triphenyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of triphenyl phosphorothioate (TPPS). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for triphenyl phosphorothioate (TPPS)?

A1: Triphenyl phosphorothioate primarily degrades through three main pathways:

  • Hydrolysis: Cleavage of the phosphoester bonds, which is significantly accelerated under alkaline conditions.

  • Oxidation: Conversion of the thiophosphoryl group (P=S) to a phosphoryl group (P=O), forming triphenyl phosphate (TPP).[1] This is a key transformation that can alter the biological activity and toxicity profile of the compound.

  • Thermal Degradation: At elevated temperatures, the primary degradation pathway is the scission of the P=S bond to form TPP.[2]

Q2: What are the expected major degradation products of TPPS?

A2: The major degradation products depend on the degradation pathway:

  • Oxidation: The primary oxidation product is triphenyl phosphate (TPP).

  • Hydrolysis: Initial hydrolysis may yield diphenyl phosphorothioate and phenol. Complete hydrolysis will lead to thiophosphoric acid, phosphoric acid, and phenol.[1]

  • Thermal Degradation: The main product of thermal degradation is triphenyl phosphate (TPP).[2]

Q3: How stable is TPPS in aqueous solutions at different pH values?

A3: The hydrolytic stability of TPPS is pH-dependent. While specific kinetic data for TPPS is limited, data for its close structural analog, triphenyl phosphate (TPP), provides a useful estimate. TPP is significantly more stable in acidic and neutral conditions compared to alkaline conditions.[1] Given the structural similarity, TPPS is also expected to be more susceptible to hydrolysis under basic conditions.[1]

Q4: What conditions can accelerate the degradation of TPPS during my experiments?

A4: Several factors can accelerate the degradation of TPPS:

  • High pH: Alkaline conditions significantly increase the rate of hydrolysis.

  • Presence of Oxidizing Agents: Reagents like hydrogen peroxide or peracids can oxidize the P=S group to P=O.[1]

  • Elevated Temperatures: High temperatures can induce thermal degradation, primarily through the formation of TPP.[2]

  • Photolysis: Exposure to light, particularly UV light, can potentially lead to degradation, although specific photolytic pathways for TPPS are not well-documented in the provided search results.

  • Enzymatic Activity: In biological systems, enzymes such as phosphatases may catalyze the hydrolysis of TPPS.[1]

Troubleshooting Guides

Problem 1: I am observing the appearance of an unexpected peak in my HPLC analysis of a TPPS sample, which seems to be increasing over time.

  • Possible Cause: This is likely a degradation product of TPPS. The most common degradation product is its oxygen analog, triphenyl phosphate (TPP), formed through oxidation.

  • Troubleshooting Steps:

    • Confirm the Identity of the New Peak: If you have a TPP standard, inject it to see if the retention time matches the unexpected peak. Alternatively, use LC-MS to determine the mass of the unknown peak. The molecular weight of TPP is 326.28 g/mol , while TPPS is 342.35 g/mol .

    • Check for Sources of Oxidation:

      • Are you using any oxidizing agents in your experimental setup?

      • Is your solvent peroxide-free? Some organic solvents can form peroxides over time, which can oxidize TPPS. Consider using freshly opened bottles of high-purity solvents.

      • Are your samples protected from light and air? Autoxidation can occur, especially with prolonged storage or exposure to air. Store samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials.

    • Evaluate Storage Conditions: If samples are stored for extended periods, even at low temperatures, slow degradation can occur. Analyze samples as quickly as possible after preparation.

Problem 2: The concentration of my TPPS stock solution is decreasing over time, even when stored in the dark at 4°C.

  • Possible Cause: This could be due to hydrolysis, especially if the solvent is not completely anhydrous or if the pH of the solution is not neutral or acidic.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using a high-purity, anhydrous solvent for your stock solution. Even trace amounts of water can lead to hydrolysis over time.

    • pH of the Solution: If your solvent is buffered, ensure the pH is neutral or slightly acidic. Avoid alkaline conditions.

    • Container Material: Use high-quality, inert glass vials for storage. Avoid plastics that may leach contaminants or allow for moisture ingress.

    • Monitor for Hydrolysis Products: Analyze the degraded stock solution for the presence of phenol or diphenyl phosphorothioate using appropriate analytical methods (e.g., LC-MS).

Problem 3: I am conducting a thermal stress study on TPPS, and I am not observing significant degradation at temperatures where I expect it.

  • Possible Cause: Triphenyl phosphorothioate is known to be highly thermally stable.[2] Your experimental conditions may not be stringent enough to induce significant degradation.

  • Troubleshooting Steps:

    • Increase Temperature and/or Duration: Gradually increase the temperature of your stress study. Studies on TPPS have shown that degradation begins to be noticeable after several hours at temperatures as high as 423 K (150°C).[2]

    • Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect small amounts of degradation products. You may need to optimize your method to achieve lower limits of detection and quantification.

    • Confirm Analyte Identity: In rare cases of mistaken identity, ensure the compound you are studying is indeed TPPS. Confirm its identity using a reference standard and appropriate analytical techniques (e.g., NMR, MS).

Quantitative Data

The following table summarizes the hydrolytic stability of triphenyl phosphate (TPP), which can be used as an estimate for the stability of triphenyl phosphorothioate (TPPS) due to their structural similarity.

Table 1: Hydrolytic Stability of Triphenyl Phosphate (TPP) at 25°C

pHHalf-life
5> 28 days
719 days
93 days
(Data is for Triphenyl Phosphate, a structural analog of Triphenyl Phosphorothioate)[1]

Experimental Protocols

Protocol for Forced Degradation Study of Triphenyl Phosphorothioate

This protocol outlines a general procedure for conducting a forced degradation study on TPPS to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of TPPS in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at room temperature (25°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute it with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of TPPS in a temperature-controlled oven at 150°C for 72 hours.

    • Also, place a solution of TPPS in an inert, high-boiling point solvent in the oven.

    • At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose a solution of TPPS in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a xenon lamp).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw samples from both the exposed and control solutions for analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.

  • Quantify the amount of TPPS remaining and the amount of each degradation product formed.

Visualizations

DegradationPathways TPPS Triphenyl Phosphorothioate (TPPS) (P=S) TPP Triphenyl Phosphate (TPP) (P=O) TPPS->TPP Oxidation (e.g., H₂O₂) Hydrolysis_Products Diphenyl Phosphorothioate + Phenol TPPS->Hydrolysis_Products Hydrolysis (e.g., NaOH) Complete_Hydrolysis Thiophosphoric Acid + Phosphoric Acid + Phenol Hydrolysis_Products->Complete_Hydrolysis Further Hydrolysis

Caption: Primary degradation pathways of Triphenyl Phosphorothioate.

ExperimentalWorkflow cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis (HCl, 60°C) Analysis Analysis by HPLC-MS Acid->Analysis Base Base Hydrolysis (NaOH, 25°C) Base->Analysis Oxidation Oxidation (H₂O₂, 25°C) Oxidation->Analysis Thermal Thermal (150°C) Thermal->Analysis Photo Photolysis (UV/Vis Light) Photo->Analysis Start TPPS Sample Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photo Expose to Results Identify Degradants & Determine Degradation Rate Analysis->Results

References

Technical Support Center: O,O,O-Triphenyl Phosphorothioate Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide focuses on the purification of the small molecule O,O,O-Triphenyl phosphorothioate. It should not be confused with phosphorothioate oligonucleotides, which are large biomolecules with distinct purification challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield After Synthesis and Initial Workup Incomplete reaction.Ensure the reaction temperature is maintained between 80–120°C to drive the thionation of triphenyl phosphite to completion.[1] Use a slight excess of elemental sulfur.
Hydrolysis of starting material or product.The synthesis and workup should be conducted under anhydrous conditions to prevent hydrolysis of phosphorus intermediates.[1] Avoid prolonged exposure to moisture.
Loss of product during aqueous washes.This compound has very low water solubility, so losses to the aqueous phase should be minimal.[1] However, ensure phase separation is complete to avoid discarding the organic layer containing the product.
Product is an Oil or Fails to Crystallize Presence of unreacted triphenyl phosphite.Triphenyl phosphite is a liquid at room temperature and can prevent the product from solidifying. Consider purification by column chromatography.
Presence of triphenyl phosphate impurity.Triphenyl phosphate has a similar melting point but can form a eutectic mixture. Attempt recrystallization from a different solvent system (e.g., ethanol/water, isopropanol).
Presence of a White Crystalline Impurity Oxidation of the product.The P=S bond in this compound can be oxidized to a P=O bond, forming triphenyl phosphate.[1] This is a common impurity. Avoid strong oxidizing agents and excessive heat during purification.
Incomplete sulfurization of triphenyl phosphite.The starting material, triphenyl phosphite, may be contaminated with its oxygen analog, triphenyl phosphate, which will not react with sulfur.[1] Ensure high-purity triphenyl phosphite is used.[1]
Product Degrades During Purification Hydrolysis under basic conditions.This compound is susceptible to hydrolysis, especially under alkaline conditions (pH 9 and above).[1] Avoid basic washes (e.g., sodium bicarbonate) if possible, or perform them quickly with cooling. Acidic washes are generally safer.[1]
Thermal degradation.While relatively stable, prolonged exposure to high temperatures during distillation or drying can lead to degradation. Use vacuum distillation if necessary and dry the product at a moderate temperature.
Column Chromatography Fails to Separate Product from Impurity Co-elution of product and triphenyl phosphate.This compound and triphenyl phosphate have similar polarities, which can make chromatographic separation challenging. Use a solvent system with a shallow gradient and consider different stationary phases. A common mobile phase for reverse-phase HPLC is acetonitrile and water.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in this compound synthesis?

A1: The most common impurity is triphenyl phosphate, the oxygen analog of the target compound.[1] This can arise from the oxidation of the P=S bond to a P=O bond or from using triphenyl phosphite that is contaminated with triphenyl phosphate.[1]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Staining with potassium permanganate can help differentiate the phosphorothioate from its phosphate analog. For more detailed analysis, HPLC and ³¹P NMR are recommended.

Q3: What are suitable recrystallization solvents for this compound?

A3: While specific solvents are not extensively documented in the provided results, common solvents for non-polar to moderately polar small molecules include ethanol, isopropanol, methanol, or mixtures with water. Hexane or heptane with a small amount of a more polar solvent like ethyl acetate can also be effective.

Q4: Is this compound stable during storage?

A4: this compound is a stable compound under normal storage conditions.[3] However, it should be protected from moisture and strong oxidizing agents to prevent hydrolysis and oxidation.[1] It is recommended to store it in a tightly sealed container in a cool, dry place.

Q5: What analytical techniques are best for assessing the final purity?

A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity assessment.[2] Nuclear Magnetic Resonance (NMR), particularly ¹H, ¹³C, and ³¹P NMR, can confirm the structure and identify phosphorus-containing impurities.[4] Mass Spectrometry (MS) can confirm the molecular weight.[1]

Quantitative Data

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₅O₃PS[5]
Molecular Weight342.3 g/mol [1][5]
AppearanceWhite to light yellow crystal or colorless to light yellow liquid[1]
Melting Point48.0 °C[1]
Boiling Point148.0 °C[1]
Water Solubility0.02 mg/L[1]
LogP5.16[2]

Table 2: Analytical Methods for Purity Assessment

TechniquePurposeKey Considerations
HPLC Quantitative purity analysis and separation of impurities.A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is effective.[2]
³¹P NMR Identification of phosphorus-containing species.Provides distinct signals for this compound, triphenyl phosphite, and triphenyl phosphate, allowing for quantification of these species.
¹H and ¹³C NMR Structural confirmation.Confirms the presence of the phenyl groups and their environment.
Mass Spectrometry Molecular weight confirmation.Confirms the identity of the product and can help identify impurities.[1]

Experimental Protocols

Protocol 1: General Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a silica gel column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column.

  • Elution: Elute the column with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_and_Degradation TPP Triphenyl Phosphite (Starting Material) TPPT O,O,O-Triphenyl phosphorothioate (Product) TPP->TPPT + Sulfur (Thionation) TPPO Triphenyl Phosphate (Impurity/Side Product) TPPT->TPPO Oxidation Hydrolysis Hydrolysis Products TPPT->Hydrolysis Hydrolysis Sulfur Sulfur Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->TPPT Base Base (OH⁻) Moisture (H₂O) Base->TPPT

Caption: Synthesis and major degradation pathways of this compound.

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and managing hydrolysis during the synthesis of organophosphorus compounds.

Troubleshooting Guides

Issue 1: Low Reaction Yield and/or Complex Product Mixture

Symptom: The yield of the desired organophosphorus compound is significantly lower than expected, and analytical techniques (e.g., TLC, NMR, LC-MS) indicate the presence of multiple byproducts.

Possible Cause: Hydrolysis of starting materials, intermediates, or the final product due to the presence of water in the reaction.

Troubleshooting Steps:

  • Confirm Hydrolysis:

    • ³¹P-NMR Spectroscopy: This is a powerful tool for identifying phosphorus-containing species. Hydrolyzed byproducts will have distinct chemical shifts compared to the desired product. For example, the hydrolysis of a phosphoramidite will lead to the formation of an H-phosphonate, which has a characteristic signal in the ³¹P-NMR spectrum.[1][2]

    • LC-MS Analysis: Compare the mass spectrum of your crude product with the expected masses of potential hydrolysis products.

  • Identify the Source of Moisture:

    • Solvents: Ensure all solvents are rigorously dried using appropriate methods.

    • Reagents: Check the water content of starting materials. Some reagents are hygroscopic and should be stored in a desiccator.

    • Glassware: Inadequate drying of glassware is a common source of moisture.

    • Atmosphere: Reactions involving highly moisture-sensitive reagents, such as phosphoramidites, should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[3][4][5]

  • Implement Corrective Actions:

    • Solvent and Reagent Drying: Refer to the detailed protocols for drying solvents and handling hygroscopic reagents.

    • Anhydrous Reaction Setup: Utilize a Schlenk line and flame-dried glassware for all moisture-sensitive steps. A detailed protocol for setting up a Schlenk line is provided below.

    • Moisture Scavengers: Consider the use of in-situ moisture scavengers, such as molecular sieves, in your reaction mixture.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is preventing hydrolysis so critical in organophosphorus synthesis?

A1: Many organophosphorus compounds, particularly those with phosphorus in a lower oxidation state (e.g., P(III) compounds like phosphoramidites), are highly susceptible to hydrolysis. Water can act as a nucleophile and cleave P-O, P-N, or other labile bonds, leading to the formation of undesired byproducts such as phosphonic acids, phosphoric acids, or H-phosphonates.[1] This not only reduces the yield of the desired product but also complicates purification and can introduce impurities that may be difficult to remove.

Q2: What are the most common sources of water contamination in a synthesis reaction?

A2: The primary sources of water are:

  • Solvents: Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water that can be detrimental.

  • Reagents: Many reagents are hygroscopic and will absorb moisture from the atmosphere if not handled and stored correctly.

  • Glassware: Improperly dried glassware is a significant source of water.

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains moisture, can lead to hydrolysis.

Q3: How can I detect the presence of hydrolyzed byproducts in my reaction mixture?

A3: The most effective method for detecting and quantifying phosphorus-containing byproducts is ³¹P-NMR spectroscopy .[2][6][7][8][9] Each phosphorus-containing compound will have a characteristic chemical shift, allowing for the identification of the desired product and any hydrolyzed impurities. For example, a phosphoramidite will have a different chemical shift than its corresponding H-phosphonate hydrolysis product. Other useful techniques include LC-MS , which can identify compounds by their mass-to-charge ratio, and thin-layer chromatography (TLC) with appropriate staining to visualize different components of the reaction mixture.

Phosphoramidite Chemistry

Q4: I'm working with phosphoramidites for oligonucleotide synthesis and consistently see low coupling efficiency. Could this be due to hydrolysis?

A4: Yes, hydrolysis of the phosphoramidite is a very common reason for low coupling efficiency in oligonucleotide synthesis.[10] Phosphoramidites are extremely sensitive to moisture. If water is present, the phosphoramidite will be hydrolyzed to the corresponding H-phosphonate, which is unreactive under standard coupling conditions.[1][11][12][13]

Q5: Are all phosphoramidites equally susceptible to hydrolysis?

A5: No, the stability of phosphoramidites can vary depending on the nucleobase. Studies have shown that guanosine (dG) phosphoramidites are particularly prone to degradation and hydrolysis compared to thymidine (T), cytidine (dC), and adenosine (dA) phosphoramidites.[10][14][15]

Q6: How should I store my phosphoramidites to minimize hydrolysis?

A6: Phosphoramidites should be stored as a dry powder under an inert atmosphere (argon or nitrogen) at low temperatures (typically -20°C).[10] For use in automated synthesizers, where they are in solution, it is crucial to use anhydrous acetonitrile and minimize the time the solutions are kept at room temperature.[15]

Protecting Groups

Q7: What is the role of protecting groups in preventing hydrolysis?

A7: Protecting groups are used to temporarily block reactive functional groups in a molecule that are not intended to participate in the desired reaction.[16] For example, in the synthesis of complex organophosphorus compounds, hydroxyl or amino groups on the starting materials may be protected to prevent them from reacting with the phosphorus reagent or being susceptible to hydrolysis under the reaction conditions. The protecting group is then removed in a later step to yield the final product.

Q8: What are some common protecting groups for phosphate and phosphonate moieties?

A8: A variety of protecting groups are available for phosphates and phosphonates. The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy. Some common examples include:

  • Alkyl esters (e.g., methyl, ethyl): Often removed by strong nucleophiles.[16]

  • Benzyl esters: Typically removed by hydrogenolysis.[16]

  • tert-Butyl esters: Cleaved under acidic conditions.[16]

  • 2-Cyanoethyl: A widely used protecting group in oligonucleotide synthesis, removed by mild base.[16][17]

  • Silyl esters: Removed by acid, base, or fluoride ions.[16]

Q9: What are potential side reactions during the deprotection of phosphate protecting groups?

A9: The conditions used for deprotection can sometimes lead to side reactions, including hydrolysis of other sensitive parts of the molecule if water is present.[18] It is crucial to select a protecting group that can be removed under conditions that are compatible with the overall structure of the target compound. The use of scavengers during deprotection can help to trap reactive species that may cause side reactions.[19]

Experimental Procedures

Q10: What is a Schlenk line and why is it important for organophosphorus synthesis?

A10: A Schlenk line is a piece of laboratory equipment that allows for the manipulation of air- and moisture-sensitive compounds under an inert atmosphere (typically argon or nitrogen).[3][4][5] It consists of a dual manifold with stopcocks that allow for switching between a vacuum and the inert gas supply. This enables the removal of air and moisture from the reaction flask and the maintenance of an inert environment throughout the experiment, which is crucial for preventing hydrolysis of sensitive organophosphorus reagents.

Q11: How do I properly dry solvents for moisture-sensitive reactions?

A11: The choice of drying agent depends on the solvent. Common methods include:

  • Distillation from a suitable drying agent: For example, tetrahydrofuran (THF) is often dried by distillation from sodium/benzophenone ketyl, which provides a visual indication (a deep blue or purple color) that the solvent is dry.[20] Dichloromethane (DCM) can be distilled from calcium hydride.[20]

  • Use of molecular sieves: Activated molecular sieves (typically 3Å or 4Å) can be used to dry many solvents.[21][22]

  • Use of other chemical drying agents: Agents like calcium hydride (CaH₂), sodium metal, and phosphorus pentoxide (P₄O₁₀) react with water to remove it from the solvent.[21][22] Care must be taken as some of these reagents are highly reactive.

Data Presentation

Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile Solution

This table summarizes the degradation of standard phosphoramidites in acetonitrile solution when stored under an inert gas atmosphere at room temperature over five weeks.

PhosphoramiditePurity Reduction after 5 Weeks
Thymidine (T)2%
Deoxycytidine (dC(bz))2%
Deoxyadenosine (dA(bz))6%
Deoxyguanosine (dG(ib))39%

Data adapted from a study on the solution stability of phosphoramidites.[15]

Table 2: Effect of Temperature on the Hydrolysis of Triazophos

This table shows the degradation of the organophosphorus pesticide triazophos in an aqueous solution when heated at 100°C.

Heating Time at 100°CPeak Area Decrease (at 254 nm)Peak Area Decrease (at 205 nm)
150 minutes58.67% ± 6.19%65.03% ± 4.61%

Data indicates that approximately 72% of triazophos is degraded during a 20-minute period at 100°C.[23]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Schlenk Line for Anhydrous Organophosphorus Synthesis

This protocol provides a step-by-step guide for preparing a reaction vessel for a moisture-sensitive organophosphorus synthesis using a Schlenk line.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, stir bar, condenser, etc.).

    • Dry the glassware in an oven at >120°C for at least 4 hours (overnight is recommended).

  • Schlenk Line Startup:

    • Ensure the Schlenk line is properly set up with a vacuum pump and a source of dry, inert gas (argon or nitrogen).

    • Place a cold trap (e.g., a Dewar flask with liquid nitrogen) between the Schlenk line and the vacuum pump to protect the pump from solvent vapors.[3]

    • Turn on the vacuum pump and allow it to warm up for 10-15 minutes.[3]

  • Assembling and Purging the Reaction Flask:

    • While the glassware is still hot, assemble the reaction apparatus (e.g., flask with stir bar and condenser) and connect it to the Schlenk line via flexible tubing.

    • Carefully open the stopcock on the reaction flask to the vacuum manifold of the Schlenk line. The flask will be evacuated.

    • Allow the glassware to cool to room temperature under vacuum. This process helps to remove any adsorbed water from the glass surfaces.

    • Once cool, close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask with argon or nitrogen. You should observe a positive flow of gas through the bubbler on the Schlenk line.

    • Repeat this vacuum/inert gas cycle three times to ensure the complete removal of air and moisture.[4][5]

  • Adding Solvents and Reagents:

    • Anhydrous solvents and liquid reagents can be added to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.

    • Solid reagents should be added to the flask before the initial purging cycles or quickly under a strong counterflow of inert gas.

Visualizations

Hydrolysis_Pathway Phosphoramidite Phosphoramidite (P(III) Reagent) H_Phosphonate H-Phosphonate (Unreactive Intermediate) Phosphoramidite->H_Phosphonate Hydrolysis Desired_Product Desired Coupled Product Phosphoramidite->Desired_Product Desired Coupling Water H₂O (Moisture) Water->H_Phosphonate Nucleophile 5'-OH Nucleophile Nucleophile->Desired_Product

Caption: Hydrolysis as a competing reaction pathway in phosphoramidite chemistry.

Anhydrous_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring Dry_Glassware Oven-Dry Glassware Assemble_Hot Assemble Hot Glassware Dry_Glassware->Assemble_Hot Dry_Solvents Dry/Distill Solvents Add_Reagents Add Reagents under Inert Gas Dry_Solvents->Add_Reagents Inert_Atmosphere Prepare Schlenk Line Purge Purge with Vacuum/Inert Gas Inert_Atmosphere->Purge Assemble_Hot->Purge Purge->Add_Reagents Run_Reaction Run Reaction Add_Reagents->Run_Reaction Monitor Monitor by TLC/³¹P-NMR Run_Reaction->Monitor

Caption: Experimental workflow for anhydrous organophosphorus synthesis.

Troubleshooting_Tree Start Low Yield/ Complex Mixture Check_NMR Analyze by ³¹P-NMR Start->Check_NMR Hydrolysis_Confirmed Hydrolysis Confirmed Check_NMR->Hydrolysis_Confirmed Hydrolysis Products Present No_Hydrolysis No Evidence of Hydrolysis Check_NMR->No_Hydrolysis No Hydrolysis Products Investigate_Source Investigate Moisture Source Hydrolysis_Confirmed->Investigate_Source Other_Issues Investigate Other Issues (Stoichiometry, Temp, etc.) No_Hydrolysis->Other_Issues Solvents Solvents Investigate_Source->Solvents Reagents Reagents Investigate_Source->Reagents Atmosphere Atmosphere Investigate_Source->Atmosphere Glassware Glassware Investigate_Source->Glassware Action_Solvents Re-dry/ Distill Solvents Solvents->Action_Solvents Action_Reagents Use Fresh/ Dry Reagents Reagents->Action_Reagents Action_Atmosphere Use Schlenk Line/ Inert Gas Atmosphere->Action_Atmosphere Action_Glassware Oven-Dry/ Flame-Dry Glassware Glassware->Action_Glassware

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Forced Degradation Studies for Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on phosphorothioate (PS) oligonucleotides.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for phosphorothioate oligonucleotides under forced degradation conditions?

Phosphorothioate oligonucleotides primarily degrade via three main pathways under forced degradation conditions:

  • Oxidation: The phosphorothioate linkage is susceptible to oxidation, which converts it to a more labile phosphodiester (PO) linkage. This is a common degradation pathway under oxidative stress.[1][2]

  • Depurination: This involves the cleavage of the N-glycosidic bond, leading to the loss of a purine base (adenine or guanine). This degradation is particularly prevalent under acidic conditions.[3]

  • Chain Cleavage (Hydrolysis): This results in the formation of shorter oligonucleotide fragments, often referred to as "shortmers." This can be a result of the lability of the phosphodiester bonds formed upon oxidation or can be induced by thermal stress and extreme pH conditions.[2]

  • Deamination: The conversion of cytidine to uridine or 5-methylcytidine to thymidine can also occur, particularly under thermal, acidic, or basic stress.[3]

2. What are the recommended stress conditions for forced degradation studies of phosphorothioate oligonucleotides?

According to ICH guidelines, stress testing should aim for 5-20% degradation of the main analyte peak.[4] The typical stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., hydrochloric acid or sulfuric acid, typically 0.1 M to 1 M) at room temperature or elevated temperatures (e.g., 50-70°C).[5][6]

  • Base Hydrolysis: Treatment with a base (e.g., sodium hydroxide or potassium hydroxide, typically 0.1 M to 1 M) at room temperature or elevated temperatures.[5][6]

  • Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), typically in the range of 0.1% to 30%.[4][5] Other agents like azobisisobutyronitrile (AIBN) can also be used.

  • Thermal Stress: Incubating the oligonucleotide solution at elevated temperatures, for example, 80°C, for various durations.[2]

  • Photostability: Exposing the oligonucleotide to light, as specified by ICH Q1B guidelines.

3. What are the most common analytical techniques used to analyze the degradation products?

The most widely used analytical technique is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) coupled with Mass Spectrometry (MS) .[2][4]

  • IP-RP-HPLC is effective for separating the parent oligonucleotide from its degradation products.

  • Mass Spectrometry (MS) is crucial for identifying the degradation products, as many of them, such as oxidized species or shortmers, may co-elute with the parent compound.[4]

  • Weak Anion Exchange (WAX) chromatography can also be employed to separate specific degradation products like deamination and phosphate diester impurities.[3][7]

Troubleshooting Guides

Issue 1: Poor peak shape or peak splitting in IP-RP-HPLC chromatogram.

Possible Cause:

  • Secondary Structure Formation: Oligonucleotides, particularly those with G-rich sequences, can form secondary structures (e.g., hairpins, G-quadruplexes) that can lead to broad or split peaks.[8]

  • Suboptimal Mobile Phase: The choice and concentration of the ion-pairing agent and organic modifier can significantly impact peak shape.

Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 60°C or higher) can help to denature secondary structures.[9]

  • Use a Denaturing Mobile Phase: Incorporating a denaturant, such as hexafluoroisopropanol (HFIP), in the mobile phase can disrupt secondary structures.[10]

  • Optimize Mobile Phase Composition: Experiment with different ion-pairing agents (e.g., triethylamine (TEA), hexylammonium acetate (HAA)) and organic modifiers (e.g., acetonitrile, methanol) to improve peak shape and resolution.[8][10]

Issue 2: Co-elution of the main peak with degradation products.

Possible Cause:

  • Many degradation products, such as those with a single oxidation event or deamination, have very similar physicochemical properties to the parent oligonucleotide, leading to co-elution.[3]

Solutions:

  • Rely on Mass Spectrometry: Since chromatographic separation may not be fully achieved, mass spectrometry is essential to identify and distinguish co-eluting species based on their mass-to-charge ratio (m/z).[4]

  • Optimize Gradient Elution: Employ a shallower gradient during the elution of the main peak to enhance the separation of closely eluting impurities.[8]

  • Chemical Derivatization: For specific co-eluting impurities like depurination products, chemical derivatization can be used to alter their chromatographic behavior and enable their separation.[3][7]

Issue 3: Unexpected peaks observed in the chromatogram of a stressed sample.

Possible Cause:

  • Formation of Multiple Degradation Products: Forced degradation can lead to a complex mixture of degradation products.

  • Contamination or Artifacts: The peaks could be due to contaminants from reagents or interactions with the analytical column.

  • Secondary Degradation: Overly harsh stress conditions can cause the primary degradation products to degrade further into secondary products.[5]

Solutions:

  • Analyze a Control Sample: Always run a non-stressed control sample to identify any peaks that are not related to degradation.

  • Mass Spectrometry Analysis: Use MS to obtain the mass of the unexpected peaks to help in their identification.

  • Optimize Stress Conditions: If secondary degradation is suspected, reduce the severity of the stress conditions (e.g., lower the temperature, decrease the concentration of the stress agent, or shorten the exposure time). The goal is to achieve a target degradation of 5-20%.[4][6]

  • Blank Injections: Perform blank injections (injecting only the mobile phase) to check for system contamination or carryover.

Experimental Protocols

Protocol 1: Oxidative Forced Degradation
  • Sample Preparation: Dissolve the phosphorothioate oligonucleotide in water or a suitable buffer to a final concentration of 1 mg/mL.[2]

  • Stress Condition: Add hydrogen peroxide (H₂O₂) to the oligonucleotide solution to a final concentration of 0.1% to 3.0%.[1][2]

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2, 4, 6, 12, 24, 48, or 72 hours).[1][2]

  • Sample Analysis: At each time point, take an aliquot of the sample and dilute it to a suitable concentration (e.g., 100 µg/mL) for IP-RP-HPLC-MS analysis.[11]

Protocol 2: Thermal Forced Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the phosphorothioate oligonucleotide in water or a suitable buffer.[2]

  • Stress Condition: Place aliquots of the sample solution in a thermomixer or oven set to 80°C.[2]

  • Incubation: Incubate the samples for various time intervals (e.g., 4, 8, and 24 hours).[2]

  • Sample Analysis: After each incubation period, cool the samples to room temperature and dilute them to an appropriate concentration for analysis by IP-RP-HPLC-MS.[2]

Protocol 3: Acidic Forced Degradation
  • Sample Preparation: Prepare a solution of the oligonucleotide at a concentration of 0.1 mg/mL.

  • Stress Condition: Adjust the pH of the solution to 2.2 using hydrochloric acid (HCl).[7]

  • Incubation: Incubate the sample at a controlled temperature (e.g., 52°C) for a specific duration (e.g., 45 minutes).[7]

  • Neutralization and Analysis: Neutralize the sample with a suitable base before analysis by IP-RP-HPLC-MS to prevent further degradation.

Data Presentation

Table 1: Summary of Oxidative Degradation of Fomivirsen (a 21-mer Phosphorothioate Oligonucleotide) [2]

Stress Condition (H₂O₂)Incubation Time (hours)% Degradation of Full-Length ProductPrimary Degradation Product
0.30%263.36%Phosphodiester (PO) analog
0.30%488.99%Phosphodiester (PO) analog
3.00%2~100%Multiple PO linkages (15-19)
3.00%4~100%Multiple PO linkages (19-20)

Table 2: Summary of Thermal Degradation of Fomivirsen at 80°C [2]

Incubation Time (hours)% Degradation of Full-Length ProductPrimary Degradation Products
415.17%5'-end truncated shortmers
828.66%5'-end truncated shortmers
2480.35%5'-end truncated shortmers

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid (e.g., 0.1M HCl) IP_RP_HPLC IP-RP-HPLC Acid->IP_RP_HPLC Analyze Sample Base Base (e.g., 0.1M NaOH) Base->IP_RP_HPLC Analyze Sample Oxidation Oxidation (e.g., 0.3% H2O2) Oxidation->IP_RP_HPLC Analyze Sample Heat Heat (e.g., 80°C) Heat->IP_RP_HPLC Analyze Sample MS Mass Spectrometry IP_RP_HPLC->MS Couple to Data_Analysis Data Analysis MS->Data_Analysis Acquire Data Oligo Phosphorothioate Oligonucleotide Oligo->Acid Expose to Oligo->Base Expose to Oligo->Oxidation Expose to Oligo->Heat Expose to

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_degradants Degradation Products PS_Oligo Phosphorothioate (PS) Oligonucleotide PO_Oligo Phosphodiester (PO) Oligonucleotide PS_Oligo->PO_Oligo Oxidation Depurinated_Oligo Depurinated Oligonucleotide PS_Oligo->Depurinated_Oligo Acidic Conditions Shortmers Shortmers (Chain Cleavage) PS_Oligo->Shortmers Heat / Extreme pH Deaminated_Oligo Deaminated Oligonucleotide PS_Oligo->Deaminated_Oligo Heat / Acid / Base

Caption: Major degradation pathways of phosphorothioate oligonucleotides.

References

Technical Support Center: Purification of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of phosphorothioate (PS) oligonucleotides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my phosphorothioate oligonucleotides show broad peaks during HPLC purification?

Broad peaks during the purification of PS oligonucleotides are a common observation and can be attributed to a few key factors:

  • Presence of Diastereomers: The introduction of a sulfur atom at the phosphate backbone creates a chiral center, leading to the formation of numerous diastereomers (2^(n-1), where 'n' is the number of phosphorothioate linkages). These diastereomers have slightly different physical properties and, therefore, slightly different retention times on a chromatography column, resulting in peak broadening.[1][2]

  • Increased Hydrophobicity: The sulfur atom increases the hydrophobicity of the oligonucleotide backbone compared to a standard phosphodiester backbone. This can lead to secondary hydrophobic interactions with the stationary phase, causing broader elution profiles.[2]

  • Secondary Structures: Oligonucleotides can form secondary structures like hairpins or aggregates, especially at high concentrations. These different conformations can interact with the chromatography resin differently, leading to peak broadening.

Troubleshooting Steps:

  • Optimize the Ion-Pairing Reagent (for IP-RPLC): The choice of ion-pairing reagent can significantly impact the resolution of diastereomers. Using ion-pairing agents with longer alkyl chains, such as tributylamine (TBuA), can help to suppress the separation of diastereomers, resulting in sharper peaks.[3][4]

  • Incorporate Organic Modifiers: Adding an organic solvent like acetonitrile to the mobile phase can disrupt hydrophobic interactions between the PS oligonucleotide and the stationary phase, leading to sharper peaks and improved resolution.[2]

  • Increase Column Temperature: Elevating the temperature during chromatography can help to disrupt secondary structures and improve peak shape.[5]

  • Adjust pH: For anion-exchange chromatography (AEX), increasing the pH (up to around 12 for DNA-based oligos) can improve peak resolution.[2]

Q2: I am seeing impurities that co-elute with my main product. How can I improve their separation?

Co-elution of impurities is a significant challenge in PS oligonucleotide purification. Common co-eluting species include:

  • n-1 and n+1 mers (Shortmers and Longmers): These are failure sequences from solid-phase synthesis that are missing or have an extra nucleotide. Their charge and hydrophobicity are very similar to the full-length product, making them difficult to separate.[6]

  • Phosphodiester (PO) Variants: Incomplete sulfurization during synthesis can result in some phosphodiester linkages within the phosphorothioate backbone. These are chemically very similar to the desired product.[6]

  • Depurination and Deamination Products: Acidic conditions during synthesis or purification can lead to the loss of purine bases (depurination) or the conversion of cytidine to uridine (deamination). These impurities often co-elute with the parent oligonucleotide.[6]

Troubleshooting Steps:

  • Optimize the Gradient: A shallower gradient during HPLC can improve the resolution of closely eluting species.

  • Change the Stationary Phase: Different column chemistries can offer different selectivities. For example, a phenyl column may provide better separation of some impurities compared to a standard C18 column.[3]

  • Employ a Different Purification Method: If IP-RPLC is not providing adequate separation, consider using anion-exchange chromatography (AEX), which separates based on charge. Polyacrylamide gel electrophoresis (PAGE) can also be used for high-purity applications, as it separates based on size.[7]

  • Use Chaotropic Salts (for AEX): The addition of chaotropic salts like sodium perchlorate (NaClO4) to the mobile phase in AEX can improve the separation of closely eluting impurities.[2]

  • Two-Dimensional Chromatography: Combining two different purification methods, such as IP-RPLC followed by AEX, can provide a powerful approach to resolving complex mixtures of impurities.

Q3: My recovery/yield of the purified phosphorothioate oligonucleotide is low. What are the potential causes and solutions?

Low recovery can be a frustrating issue. Here are some common causes and how to address them:

  • Irreversible Adsorption to the Column: The hydrophobicity of PS oligonucleotides can lead to strong, sometimes irreversible, binding to the stationary phase.

  • Precipitation on the Column: High concentrations of the oligonucleotide, especially in the presence of certain salts, can lead to precipitation on the column.

  • Inefficient Elution: The elution conditions may not be strong enough to fully release the oligonucleotide from the resin.

  • Complex Extraction from PAGE Gels: If using PAGE purification, the process of extracting the oligonucleotide from the gel matrix can be inefficient.[7]

Troubleshooting Steps:

  • Increase Organic Modifier Concentration: Gradually increasing the percentage of acetonitrile in the elution buffer can help to overcome hydrophobic interactions and improve recovery.

  • Optimize Salt Concentration and Type (for AEX): Ensure the salt concentration in the elution buffer is high enough to displace the highly charged PS oligonucleotide from the resin. Using more chaotropic salts can also improve elution.[2]

  • Perform a Column Wash: After the main elution, wash the column with a strong solvent to recover any remaining product.

  • Check for Precipitation: If you suspect precipitation, try reducing the sample load or modifying the mobile phase to improve solubility.

  • Optimize PAGE Extraction: For PAGE, ensure complete soaking of the gel slice and consider using methods like electroelution for more efficient recovery.

Quantitative Data on Purification Performance

The following tables summarize typical performance data for different purification methods. Note that actual results will vary depending on the specific oligonucleotide sequence, length, and the purity of the crude sample.

Table 1: Comparison of Purification Methods for Phosphorothioate Oligonucleotides

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
IP-RPLC >85%60-80%Good for resolving modified oligos, mass spectrometry compatible.[8]Peak broadening from diastereomers, potential co-elution of impurities.[1]
Anion-Exchange (AEX) 90-97%~82%Good for separating based on length (n-1, n+1), scalable.[9]Less effective for impurities of the same length, requires desalting.
PAGE >95%Lower due to extractionHighest purity, excellent size resolution.[7]Complex and time-consuming, lower yield, not compatible with all modifications.[10]

Table 2: Impact of Mobile Phase Additives in Anion-Exchange Chromatography

AdditiveEffect on Peak WidthImpact on Purity/YieldReference
Acetonitrile (20%) Significant reductionImproved peak shape and resolution can lead to better purity and yield.[5]
NaClO4 (1M) More profound reduction than NaClEnhanced separation of closely eluting impurities.[5]
Elevated Temperature (40°C) Minor effect when acetonitrile is presentCan help disrupt secondary structures.[5]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC) Purification

This protocol is a general guideline and should be optimized for your specific oligonucleotide.

  • Column: C18 or Phenyl reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) or 10-100 mM Tributylammonium Acetate (TBuAA) in water.

  • Mobile Phase B: 0.1 M TEAA or 10-100 mM TBuAA in 50:50 acetonitrile:water.

  • Gradient: A linear gradient from a low percentage of Buffer B (e.g., 5-10%) to a higher percentage (e.g., 50-70%) over 20-40 minutes. The optimal gradient will depend on the hydrophobicity of the oligonucleotide.

  • Flow Rate: Typically 1-4 mL/min for analytical to semi-preparative scale.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the crude oligonucleotide in water or Mobile Phase A.

  • Injection: Inject the dissolved sample onto the equilibrated column.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Pool the pure fractions, remove the ion-pairing reagent and acetonitrile (e.g., by lyophilization or ethanol precipitation), and desalt the oligonucleotide.[11]

Protocol 2: Anion-Exchange (AEX) Chromatography Purification

This protocol is a general guideline and should be optimized for your specific oligonucleotide.

  • Column: Strong anion-exchange column (e.g., quaternary ammonium functionality).

  • Mobile Phase A: 10 mM Sodium Hydroxide, pH 12.0 (for DNA oligos).

  • Mobile Phase B: 10 mM Sodium Hydroxide with 1-2 M Sodium Chloride or Sodium Perchlorate, pH 12.0.

  • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage to elute the oligonucleotide based on its charge (length).

  • Flow Rate: Dependent on column size and manufacturer's recommendations.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the crude oligonucleotide in a low-salt buffer compatible with the column.

  • Injection: Load the sample onto the equilibrated column.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Pool the pure fractions and desalt to remove the high concentration of salt.

Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

This method provides the highest purity but with lower yields.

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (containing 7M urea) with a percentage appropriate for the size of your oligonucleotide (e.g., 12-20%).

  • Sample Loading: Dissolve the crude oligonucleotide in a denaturing loading buffer (e.g., formamide-based) and heat to denature any secondary structures. Load the sample into the wells of the gel.

  • Electrophoresis: Run the gel at a constant voltage or power until the tracking dye has migrated to the desired position.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing. The full-length product should be the most intense band.

  • Excision: Carefully excise the gel slice containing the full-length product.

  • Elution: Crush the gel slice and elute the oligonucleotide by soaking in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA) overnight with agitation.

  • Purification and Desalting: Remove the gel fragments by filtration or centrifugation. Purify the oligonucleotide from the elution buffer by ethanol precipitation and subsequent desalting.

Visualizations

G Troubleshooting Workflow for PS-Oligo Purification start Start: Crude PS-Oligo purification_choice Select Purification Method (IP-RPLC, AEX, PAGE) start->purification_choice ip_rplc IP-RPLC purification_choice->ip_rplc Hydrophobicity-based aex AEX purification_choice->aex Charge-based page PAGE purification_choice->page Size-based, high purity analysis Analyze Purity (e.g., Analytical HPLC, MS) ip_rplc->analysis aex->analysis page->analysis broad_peaks Issue: Broad Peaks analysis->broad_peaks Purity Issue coelution Issue: Co-eluting Impurities analysis->coelution Purity Issue low_yield Issue: Low Yield analysis->low_yield Yield Issue pure_product Result: Pure Product analysis->pure_product Purity & Yield OK ts_broad Troubleshoot Broad Peaks: - Optimize Ion-Pair Reagent - Add Organic Modifier - Increase Temperature broad_peaks->ts_broad ts_coelution Troubleshoot Co-elution: - Optimize Gradient - Change Stationary Phase - Use Different Method (AEX/PAGE) coelution->ts_coelution ts_low_yield Troubleshoot Low Yield: - Increase Organic Modifier - Optimize Salt Concentration - Column Wash low_yield->ts_low_yield ts_broad->purification_choice Re-run Purification ts_coelution->purification_choice Re-run or Change Method ts_low_yield->purification_choice Re-run Purification

Caption: A flowchart for troubleshooting common issues in PS-oligonucleotide purification.

G General IP-RPLC Workflow start Crude PS-Oligo Sample dissolve Dissolve in Mobile Phase A start->dissolve inject Inject Sample dissolve->inject equilibrate Equilibrate IP-RPLC Column equilibrate->inject gradient Run Gradient Elution (Increasing Acetonitrile) inject->gradient detect UV Detection (260 nm) gradient->detect collect Collect Fractions of Main Peak detect->collect pool Pool Pure Fractions collect->pool post_process Lyophilize/Precipitate & Desalt pool->post_process final_product Pure PS-Oligo post_process->final_product

Caption: A typical experimental workflow for IP-RPLC purification of PS-oligonucleotides.

References

Technical Support Center: Identification of Degradation Products in Phosphorothioate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying degradation products of phosphorothioate (PS) compounds, particularly phosphorothioate oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products of phosphorothioate oligonucleotides?

A1: The primary degradation products of phosphorothioate (PS) oligonucleotides can be categorized into three main groups[1]:

  • Impurities similar in length to the full-length product: These include:

    • Depurination: Cleavage of the N-glycosidic bond, resulting in the loss of a purine base (adenine or guanine). This can occur under acidic conditions[1][2][3].

    • Deamination: Conversion of cytidine to uridine or 5-methylcytidine to thymidine. Deamination of adenine is also possible but occurs at a slower rate[1].

    • Desulfurization (Oxidation): Oxidation of the phosphorothioate linkage to a phosphodiester (PO) linkage. This is a common degradation pathway under oxidative stress[4][5][6].

  • Shorter Impurities (Shortmers): These are typically formed by the cleavage of the oligonucleotide backbone, which can follow events like depurination[1].

  • Longer Impurities (Longmers): These are less common degradation products and are often related to issues during synthesis rather than degradation of the full-length product[1].

Q2: My primary degradation product co-elutes with the parent oligonucleotide in IP-RP-HPLC. How can I resolve this?

A2: Co-elution is a common challenge, especially for degradation products with minor structural changes. Here are some strategies to address this:

  • Weak Anion Exchange (WAX) Chromatography: This technique can separate species based on differences in charge and pKa. It has been shown to successfully separate deaminated and phosphodiester (desulfurized) impurities from the parent phosphorothioate oligonucleotide[1][2][3][7][8].

  • Chemical Derivatization: For depurinated species, which often co-elute, a derivatization step can be employed. Using polar cysteine analogues, the aldehyde group of the abasic site can be modified, allowing for chromatographic separation from the parent compound, particularly when combined with WAX chromatography[1][2][3].

  • Mass Spectrometry (MS): While chromatography might not separate the species, a mass spectrometer can often resolve them based on their mass-to-charge ratio. Depurinated products will have a mass difference of approximately -117 Da (for adenine loss) or -133 Da (for guanine loss), and desulfurization results in a -16 Da mass difference[1][2]. However, deamination products, with a +1 Da mass difference, can be difficult to resolve from the parent compound's isotopic peaks, especially for larger oligonucleotides, and may require high-resolution mass spectrometry[1][2].

Q3: What are the typical stress conditions used to perform forced degradation studies on phosphorothioate oligonucleotides?

A3: Forced degradation studies are crucial for understanding the stability of phosphorothioate compounds. Common stress conditions include:

  • pH Stress: Incubating the oligonucleotide samples at different pH values (e.g., acidic and basic conditions) and elevated temperatures (e.g., 45°C and 90°C) can induce degradation pathways like depurination and deamination[4].

  • Thermal Stress: Heating the sample, for instance at 80°C for several hours, can reveal thermally labile sites and lead to the formation of various degradation products, including shorter fragments[5].

  • Oxidative Stress: Exposing the sample to an oxidizing agent like hydrogen peroxide (H₂O₂) is a common method to study the propensity for desulfurization, where the phosphorothioate linkage is converted to a phosphodiester linkage[4][5].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or split peaks in HPLC chromatogram Presence of diastereomers due to the stereogenic phosphorus center in the phosphorothioate linkage.[9]This is an inherent characteristic of phosphorothioate oligonucleotides and not necessarily a sign of degradation. Use mass spectrometry (ESI-MS) to confirm the purity under the broad peak.[9]
Multiple peaks observed after oxidative stress Extensive desulfurization at multiple phosphorothioate linkages, creating a heterogeneous mixture of partially and fully oxidized species.[5]Use a mass spectrometer to identify the number of oxygen additions to the parent molecule. This will help in characterizing the different oxidized species.
Inconsistent results in degradation studies Variability in experimental conditions such as temperature, pH, or concentration of stress-inducing agents. The ratio of purines to pyrimidines in the sequence can also affect degradation rates.[6]Ensure precise control over all experimental parameters. Run controls and replicates to ensure the reproducibility of your results.
Cannot identify a specific degradation product by MS The degradation product may be isobaric with the parent compound (e.g., deamination) or another impurity.Employ high-resolution mass spectrometry to resolve small mass differences.[1][2] For isobaric species, use orthogonal separation techniques like WAX chromatography.[1][2][3]

Quantitative Data Summary

Table 1: Common Phosphorothioate Oligonucleotide Degradation Products and their Mass Differences.

Degradation Product Description Mass Difference from Parent (Da) Primary Analytical Challenge
Depurination (Adenine loss) Loss of an adenine base.-135.05Co-elution with parent compound.[1]
Depurination (Guanine loss) Loss of a guanine base.-151.05Co-elution with parent compound.[1]
Deamination (Cytosine to Uracil) Conversion of a cytosine base to a uracil base.+1.00Isobaric with parent compound's isotopic peaks, difficult to resolve by MS.[1][2]
Desulfurization (PS to PO) Replacement of a sulfur atom with an oxygen atom in the phosphate backbone.-15.98Co-elution with parent compound in IP-RP-HPLC.[1]
Shortmers (e.g., n-1) Cleavage of the oligonucleotide backbone, resulting in a shorter fragment.Varies depending on the cleavage site.Identification of the exact cleavage site.

Experimental Protocols

Protocol 1: Forced Degradation by Oxidative Stress

This protocol is adapted from studies on Fomivirsen, a 21-mer phosphorothioate oligonucleotide[5].

  • Sample Preparation: Dissolve the phosphorothioate oligonucleotide in water to a concentration of 1 mg/mL.

  • Stress Condition: Add hydrogen peroxide (H₂O₂) to the sample solution to a final concentration of 0.30% or 3.00%.

  • Incubation: Incubate the samples at room temperature for 2 and 4 hours.

  • Analysis: Analyze the stressed samples using Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (IP-RP-HPLC/MS).

  • Data Interpretation: Monitor for the appearance of peaks with a mass difference of -16 Da (and multiples thereof) corresponding to the replacement of sulfur with oxygen.

Protocol 2: Analysis of Degradation Products by Weak Anion Exchange (WAX) Chromatography

This protocol is a general guide based on established methods for separating common degradation products[1][2][3].

  • Column: Use a weak anion exchange (WAX) HPLC column.

  • Mobile Phase A (MPA): Water.

  • Mobile Phase B (MPB): A high salt buffer, for example, 20 mM Na₃PO₄, 1 M NaBr, and 1 M guanidinium chloride in a mixture of methanol and water. The pH is typically high (~11.4).

  • Gradient: Run a gradient from a lower to a higher percentage of MPB to elute the oligonucleotides. A typical gradient might be 50–90% B over 20–30 minutes.

  • Flow Rate and Temperature: A flow rate of 0.3–0.6 mL/min and a column temperature of 20–30 °C are common.

  • Detection: UV detection at 260 nm is standard for oligonucleotides.

Visualizations

DegradationPathways Parent Phosphorothioate Oligonucleotide (PS) Depurination Depurination (Abasic Site) Parent->Depurination Acidic Conditions Deamination Deamination (Base Modification) Parent->Deamination Acidic/Basic/ Thermal Stress Desulfurization Desulfurization (Phosphodiester - PO) Parent->Desulfurization Oxidative Stress Shortmers Shortmers (Cleavage) Depurination->Shortmers Backbone Cleavage

Caption: Major degradation pathways of phosphorothioate oligonucleotides.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acidic Stress IP_RP_HPLC IP-RP-HPLC/MS Acid->IP_RP_HPLC Base Basic Stress Base->IP_RP_HPLC Heat Thermal Stress Heat->IP_RP_HPLC Oxidation Oxidative Stress Oxidation->IP_RP_HPLC Derivatization Chemical Derivatization IP_RP_HPLC->Derivatization Co-elution of Depurinated Species Desulfurization Desulfurization Products IP_RP_HPLC->Desulfurization Direct Identification Shortmers Shortmers IP_RP_HPLC->Shortmers Direct Identification WAX_HPLC WAX-HPLC Depurination Depurination Products WAX_HPLC->Depurination Separation & Identification Deamination Deamination Products WAX_HPLC->Deamination Separation & Identification WAX_HPLC->Desulfurization Separation & Identification Derivatization->WAX_HPLC Analysis of Derivatized Products

Caption: Workflow for the identification of phosphorothioate degradation products.

References

managing and characterizing impurities in O,O,O-Triphenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and characterizing impurities in O,O,O-Triphenyl phosphorothioate (TPPT).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically produced this compound?

A1: The most prevalent impurities originate from the synthesis process and subsequent degradation. Key impurities include:

  • Triphenyl Phosphate: The oxygen analog (P=O) of TPPT is often the primary impurity. It can arise from incomplete sulfurization of the triphenyl phosphite precursor or oxidation of the final product.[1]

  • Unreacted Starting Materials: Residual triphenyl phosphite and elemental sulfur may be present if the thionation reaction does not proceed to completion.[1]

  • Hydrolysis Products: Due to the presence of moisture, especially under alkaline conditions, TPPT can hydrolyze to form phenol, thiophosphoric acid, and phosphoric acid.[1]

  • Precursor-Related Impurities: The synthesis of the triphenyl phosphite precursor involves phenol and phosphorus oxychloride; impurities from this initial step can potentially carry over.[1]

Q2: Which analytical techniques are best suited for identifying and quantifying impurities in TPPT?

A2: A multi-technique approach is recommended for comprehensive characterization:

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) coupled with Mass Spectrometry (MS): This is the preferred method for separation and identification. It offers high sensitivity and specificity, allowing for the resolution of TPPT from its closely related impurities.[2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While useful, caution is advised as the thermal conditions of the GC inlet can sometimes cause degradation of TPPT, potentially overestimating the amount of certain impurities like triphenyl phosphate.[1]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is effective for monitoring the conversion of the P=S bond to a P=O bond. The disappearance of the P=S absorption peak (around 650 cm⁻¹) and the appearance of a P=O stretching band indicates the presence of the triphenyl phosphate impurity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for identifying and quantifying different phosphorus-containing species in a sample without the need for chromatographic separation.

Q3: How can I purify crude this compound to remove synthesis-related impurities?

A3: For lab-scale purification, recrystallization is a common and effective method. The choice of solvent is critical and depends on the impurity profile. A solvent system should be selected in which TPPT has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble. Column chromatography can also be employed for more challenging separations. For industrial-scale purification, anion exchange chromatography can be a valuable first step to remove charged impurities, followed by a reversed-phase polishing step.[6]

Q4: Is this compound stable? What are its primary degradation pathways?

A4: TPPT is a chemically stable compound under normal storage conditions but can degrade under specific circumstances.[1]

  • Oxidation: The primary degradation pathway is the oxidation of the thiophosphoryl (P=S) group to a phosphoryl (P=O) group, forming triphenyl phosphate.[1]

  • Hydrolysis: The ester linkages are susceptible to hydrolysis, a reaction that is significantly faster under alkaline (basic) conditions compared to neutral or acidic conditions.[1] The molecule is highly persistent in the environment, with a long degradation half-life in water.[7]

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Significant peak at the mass of Triphenyl Phosphate (P=O analog) in LC-MS analysis. 1. Incomplete sulfurization during synthesis.2. Oxidation of the sample during workup, analysis, or storage.3. In-source fragmentation/conversion in the mass spectrometer.1. Review and optimize the sulfurization step in your synthesis (e.g., reaction time, temperature, stoichiometry of sulfurizing agent).2. Handle and store the sample under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and high temperatures.3. Optimize MS source conditions (e.g., reduce source temperature, use a gentler ionization method) to minimize in-source conversion.
Broad or tailing peaks during HPLC analysis. 1. Column overload.2. Co-elution of impurities with the main peak.3. Poor choice of mobile phase or gradient.4. Column degradation.1. Reduce the sample concentration or injection volume.2. Optimize the HPLC gradient to improve resolution. A shallower gradient around the elution time of the main peak can help separate closely eluting species.3. Experiment with different ion-pairing reagents or counterions to alter selectivity.[8]4. Replace the HPLC column with a new one of the same type.
GC-MS results show a higher percentage of Triphenyl Phosphate than LC-MS. 1. Thermal degradation of TPPT to Triphenyl Phosphate in the hot GC inlet.1. Use a lower inlet temperature if possible.2. Employ an ultra-inert GC liner to minimize active sites that can catalyze degradation.[9]3. Prioritize LC-MS for accurate quantification of the P=O impurity, as it is considered a more suitable technique.[1]
Low or inconsistent recovery of TPPT from the sample. 1. Adsorption of the compound onto vials or instrument components.2. Incomplete dissolution of the sample.1. Use silanized glass vials for sample preparation and storage.2. Ensure the chosen solvent fully dissolves the sample. Use sonication if necessary and verify solubility.

Key Impurity Data

The following tables summarize key information on common impurities and analytical techniques.

Table 1: Common Impurities in this compound

Impurity NameStructureMolecular Weight ( g/mol )Typical Origin
Triphenyl PhosphateC₁₈H₁₅O₄P326.28Oxidation; Incomplete sulfurization[1]
Triphenyl PhosphiteC₁₈H₁₅O₃P310.28Unreacted starting material[1]
PhenolC₆H₆O94.11Hydrolysis of ester linkage[1]
Elemental SulfurS₈256.52Unreacted sulfurizing agent

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniqueInformation ProvidedAdvantagesLimitations
IP-RP-HPLC-MS Separation, identification, and quantification of impurities.High sensitivity and specificity; suitable for thermally labile compounds.[3][4][5]Method development can be complex; ion-pairing reagents can suppress MS signal.
GC-MS Identification and quantification of volatile/semi-volatile impurities.High resolution; established libraries for identification.Potential for thermal degradation of the analyte, leading to inaccurate impurity profiles.[1]
³¹P NMR Identification and quantification of phosphorus-containing species.Provides structural information; quantitative without need for reference standards for each impurity.Lower sensitivity compared to MS; requires higher sample concentration.
FT-IR Functional group identification (P=S vs. P=O).Fast and non-destructive; good for monitoring reaction progress.[1]Not suitable for quantification of low-level impurities; cannot distinguish between different molecules with the same functional group.

Experimental Protocols

Protocol 1: Stability-Indicating IP-RP-HPLC-MS Method for Impurity Profiling

This protocol is a representative method and may require optimization for specific instruments and impurity profiles. A stability-indicating method is one that can effectively separate the drug substance from its degradation products, allowing for accurate quantification of all components.[10][11]

  • Chromatographic System: UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., Waters XBridge C18, 2.1 x 150 mm, 3.5 µm).[2]

  • Mobile Phase A: 10 mM Tributylamine (TBuA) and 10 mM Acetic Acid in 95:5 Water:Acetonitrile.

  • Mobile Phase B: 10 mM Tributylamine (TBuA) and 10 mM Acetic Acid in 10:90 Water:Acetonitrile.

  • Gradient Elution:

    • Start at 30% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 0.25 mL/min.[2]

  • Column Temperature: 50 °C.[2]

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm and MS in full scan mode (e.g., m/z 100-1000) with negative or positive ionization.

  • Sample Preparation: Dissolve the TPPT sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

Protocol 2: General Recrystallization Procedure for Purification

  • Solvent Selection: Identify a suitable solvent or solvent pair. Ethanol or a mixture of toluene and heptane is often a good starting point for organophosphorus compounds. The ideal solvent should dissolve the TPPT completely at its boiling point and very poorly at low temperatures (e.g., 0-4 °C).

  • Dissolution: Place the crude TPPT in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes. Crystals of pure TPPT should form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be checked using the analytical methods described above.

Visualized Workflows and Pathways

Synthesis_and_Impurity_Pathway cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_impurities Impurity Formation Phenol Phenol TPP_O Triphenyl Phosphate (P=O) Phenol->TPP_O POCl3 Phosphorus Oxychloride POCl3->TPP_O TPP_OH Triphenyl Phosphite (P-OH) TPP_O->TPP_OH Reduction Imp_TPP_O Triphenyl Phosphate (Impurity) TPP_O->Imp_TPP_O Carry-over or Incomplete Thionation TPPT O,O,O-Triphenyl phosphorothioate (P=S) TPP_OH->TPPT Thionation Imp_TPP_OH Triphenyl Phosphite (Impurity) TPP_OH->Imp_TPP_OH Unreacted Sulfur Sulfur (S₈) Sulfur->TPPT TPPT->Imp_TPP_O Oxidation Imp_Phenol Phenol (Impurity) TPPT->Imp_Phenol Hydrolysis Impurity_ID_Workflow cluster_id Identification start TPPT Sample with Unknown Impurity lcms 1. Run IP-RP-HPLC-MS start->lcms data_analysis 2. Analyze Data: - Retention Time (RT) - Accurate Mass (m/z) lcms->data_analysis peak_detected Impurity Peak Detected? data_analysis->peak_detected mass_match 3. Match Mass to Known Impurities (e.g., P=O, Phenol) peak_detected->mass_match Yes end_clean Sample is Pure peak_detected->end_clean No no_match 4. Propose Structure (Elemental Composition, Fragmentation) mass_match->no_match No Match end_known Impurity Identified mass_match->end_known Match Found confirm 5. Confirm Structure (NMR, Standard Co-injection) no_match->confirm end_unknown Structure Elucidated confirm->end_unknown

References

Technical Support Center: Improving Lubricant Thermal Stability with Phosphorothioate Additives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the development of thermally stable lubricants using phosphorothioate additives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, formulation, and testing of phosphorothioate lubricant additives.

Synthesis of Phosphorothioate Additives

Question/Issue Possible Causes Troubleshooting Steps
Low product yield during synthesis. - Incomplete reaction. - Side reactions consuming reactants. - Suboptimal reaction temperature or time. - Loss of product during workup and purification.- Monitor the reaction progress using techniques like TLC or NMR to ensure completion. - Use high-purity starting materials to minimize side reactions. - Optimize reaction temperature and time based on literature for the specific phosphorothioate being synthesized. - Employ careful extraction and purification techniques, such as column chromatography, to minimize product loss.
Product is impure or contains byproducts. - Presence of unreacted starting materials. - Formation of undesired isomers or oxidation products. - Contamination from solvents or glassware.- Use an appropriate excess of one reactant to drive the reaction to completion. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Utilize appropriate purification methods like flash chromatography or recrystallization to isolate the desired product.[1][2] - Ensure all glassware is thoroughly cleaned and dried before use.
Difficulty in isolating the final product. - Product is an oil and does not crystallize. - Product is highly soluble in the workup solvents.- If the product is an oil, use column chromatography for purification. - During aqueous workup, use a different organic solvent for extraction in which the product has lower solubility. - Consider converting the product to a solid salt for easier isolation if applicable.

Formulation and Stability Testing

Question/Issue Possible Causes Troubleshooting Steps
Phosphorothioate additive is insoluble in the base oil. - Mismatch in polarity between the additive and the base oil. - Additive concentration is too high. - Low formulation temperature.- Select a base oil with a polarity that is compatible with the phosphorothioate additive. For example, highly paraffinic base oils have low solvency and may require the use of a co-solvent like a synthetic ester. - Determine the optimal additive concentration through a solubility study at various concentrations. - Gently heat the mixture with stirring to aid dissolution, but avoid excessive temperatures that could degrade the additive or base oil.
Lubricant appears cloudy or hazy after adding the additive. - Additive has not fully dissolved. - Incompatibility with other additives in the formulation. - Presence of moisture.- Continue stirring and/or gentle heating until the solution is clear. - Evaluate the compatibility of the phosphorothioate additive with other components of the lubricant package individually. Some additives can have antagonistic interactions.[3] - Ensure the base oil and all additives are dry. Water can accelerate the degradation of some additives.[4]
Unexpectedly low thermal stability in TGA/DSC analysis. - Additive has degraded due to improper storage or handling. - Interaction with other lubricant components, leading to a lower decomposition temperature. - Contamination of the lubricant sample.- Store phosphorothioate additives in a cool, dark, and dry place. - Analyze the thermal stability of the base oil and each additive separately to identify any antagonistic interactions. - Ensure the sample pan and the TGA/DSC instrument are clean to avoid catalytic decomposition from contaminants.
Discoloration of the lubricant at high temperatures. - Thermal degradation of the additive or base oil. - Amine-based antioxidants are known to cause staining.- The formation of color can be an indicator of lubricant degradation.[5] - If the discoloration is unacceptable for the application, consider using a more thermally stable additive or a non-staining antioxidant.
Precipitation of additives at elevated temperatures. - Additive solubility decreases at higher temperatures. - Thermal degradation of the additive leading to insoluble products.- Re-evaluate the solubility of the additive in the chosen base oil at the expected operating temperatures. - Analyze the precipitate to determine if it is the original additive or a degradation product. This can be done using techniques like FTIR or NMR.

Frequently Asked Questions (FAQs)

1. What is the general synthetic route for preparing alkyl or aryl phosphorothioate lubricant additives?

A common method involves the reaction of an alcohol or a phenol with a phosphorus sulfide, such as phosphorus pentasulfide (P₂S₅), to form a dithiophosphoric acid. This intermediate is then often reacted with other compounds to create the final additive. Another route is the reaction of an alcohol or phenol with phosphorus trichloride (PCl₃) followed by sulfurization.[6]

2. How does the structure of a phosphorothioate additive affect the thermal stability of a lubricant?

Generally, aryl phosphorothioates tend to exhibit higher thermal stability than alkyl phosphorothioates due to the aromatic groups. For alkyl phosphorothioates, longer alkyl chains can lead to improved thermal stability.[7]

3. What are the standard test methods for evaluating the thermal stability of lubricants?

Several ASTM methods are commonly used, including:

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the onset of decomposition.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the Oxidation Induction Time (OIT), which is a measure of the lubricant's resistance to oxidation at a constant temperature in an oxygen atmosphere.[6][8]

  • ASTM D2893: Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils.[9]

4. What do the results from TGA and DSC analyses tell me about my lubricant's thermal stability?

  • TGA: The TGA curve shows the temperature at which the lubricant begins to decompose, indicated by a loss of mass. A higher onset of decomposition temperature suggests better thermal stability.[10]

  • DSC: An isothermal DSC experiment under an oxygen atmosphere will show an exothermic peak when the lubricant begins to oxidize. The time taken for this peak to appear is the Oxidation Induction Time (OIT). A longer OIT indicates better oxidative stability.[7][11]

5. Can phosphorothioate additives interact with other additives in a lubricant formulation?

Yes, additive interactions can be significant. Phosphorothioate additives can have synergistic or antagonistic effects with other additives like detergents, dispersants, and other anti-wear agents. It is crucial to test the compatibility of all components in a formulation.[3][12]

Data Presentation

Table 1: Qualitative Comparison of Thermal Stability for Different Phosphorothioate Additive Types

Additive TypeGeneral StructureRelative Thermal StabilityNotes
Alkyl Phosphorothioate(RO)₃P=SGoodStability can be influenced by the length and branching of the alkyl (R) groups. Longer, less branched chains tend to be more stable.[7]
Aryl Phosphorothioate(ArO)₃P=SExcellentThe aromatic (Ar) groups provide enhanced thermal stability compared to alkyl groups.
Zinc Dialkyldithiophosphate (ZDDP)[(RO)₂P(S)S]₂ZnModerate to GoodA widely used anti-wear additive, but can have lower thermal stability compared to some ashless phosphorothioates.

Table 2: Typical Thermal Analysis Data for Lubricants

Analysis TypeParameter MeasuredTypical Value Range for Engine OilsInterpretation
TGAOnset of Decomposition Temperature (T_onset)200 - 350 °CHigher temperature indicates better thermal stability.[10]
DSCOxidation Induction Time (OIT) @ 200 °C15 - 120 minLonger time indicates better oxidative stability.[7]

Note: These values are indicative and can vary significantly based on the base oil, full additive package, and specific test conditions.

Experimental Protocols

1. Synthesis of a Generic Dialkyl Phosphorothioate Additive

This protocol is a generalized procedure and should be adapted based on the specific target molecule.

  • Reactants: Alcohol (e.g., isooctanol), Phosphorus Pentasulfide (P₂S₅).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a gas outlet, charge the alcohol.

    • Slowly add P₂S₅ portion-wise to the alcohol while stirring. The reaction is exothermic and will generate hydrogen sulfide (H₂S) gas, which must be scrubbed.

    • After the addition is complete, heat the mixture to the desired reaction temperature (typically 60-100 °C) and maintain for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

    • Cool the reaction mixture and filter to remove any unreacted solids.

    • The crude product (a dithiophosphoric acid) can then be used as is or further reacted (e.g., with a metal oxide to form a metal dithiophosphate).

    • Purify the product by vacuum distillation or column chromatography if necessary.

2. Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Place a small, accurately weighed sample (5-10 mg) of the formulated lubricant into a clean TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the weight loss of the sample as a function of temperature.

    • The onset of decomposition temperature is determined from the resulting TGA curve, often defined as the temperature at which 5% weight loss occurs.

3. Determination of Oxidative Stability using Differential Scanning Calorimetry (DSC)

This protocol is based on the principles of ASTM D6186.[11]

  • Apparatus: Pressure Differential Scanning Calorimeter (PDSC).

  • Procedure:

    • Calibrate the DSC instrument according to the manufacturer's instructions.

    • Place a small, accurately weighed sample (2-3 mg) of the formulated lubricant into an open aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Pressurize the cell with oxygen to the desired pressure (e.g., 3.5 MPa).

    • Heat the sample to the desired isothermal test temperature (e.g., 200 °C) at a rapid rate.

    • Hold the sample at the isothermal temperature and monitor the heat flow.

    • The time from the start of the isothermal hold until the onset of the exothermic oxidation peak is the Oxidation Induction Time (OIT).[6]

Visualizations

experimental_workflow cluster_synthesis Additive Synthesis cluster_formulation Lubricant Formulation cluster_testing Thermal Stability Testing start Select Reactants reaction Perform Reaction start->reaction workup Workup & Purification reaction->workup characterization Characterize Product workup->characterization blend Blend Additive with Base Oil characterization->blend compatibility Check Compatibility blend->compatibility tga TGA Analysis compatibility->tga dsc DSC Analysis (OIT) compatibility->dsc data_analysis Analyze Data tga->data_analysis dsc->data_analysis end end data_analysis->end Final Report

Caption: Experimental workflow from additive synthesis to thermal stability analysis.

troubleshooting_pathway cluster_checks Initial Checks cluster_analysis Further Analysis start Unexpectedly Low Thermal Stability check_additive Check Additive Purity & Storage start->check_additive check_formulation Review Formulation for Incompatibilities start->check_formulation check_contamination Check for Contaminants (e.g., water) start->check_contamination analyze_components Analyze Thermal Stability of Individual Components check_additive->analyze_components check_formulation->analyze_components check_contamination->analyze_components change_base_oil Test with Different Base Oil analyze_components->change_base_oil adjust_concentration Vary Additive Concentration analyze_components->adjust_concentration end Identify Root Cause change_base_oil->end adjust_concentration->end

Caption: Troubleshooting pathway for low thermal stability results.

References

Technical Support Center: Enhancing Nuclease Resistance of Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the nuclease resistance of therapeutic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is my therapeutic oligonucleotide rapidly degrading in my in vitro or in vivo experiment?

Unmodified DNA and RNA oligonucleotides are highly susceptible to degradation by endogenous nucleases present in serum and within cells[1][2]. The primary degradation pathway involves both exonucleases, which cleave nucleotides from the ends of the oligonucleotide, and endonucleases, which cleave within the sequence[1][3]. In serum, 3'-exonuclease activity is the predominant threat[1].

Q2: What are the most common chemical modifications to enhance nuclease resistance?

Several chemical modifications can be incorporated into therapeutic oligonucleotides to improve their stability. These are broadly categorized into backbone, sugar, and nucleobase modifications.

  • Backbone Modifications: The most common is the phosphorothioate (PS) linkage, where a non-bridging oxygen in the phosphate backbone is replaced with a sulfur atom[1][3]. This modification significantly reduces nuclease degradation[4]. Other backbone modifications include mesyl phosphoramidate (MsPA) and morpholinos, which offer exceptional nuclease resistance[3].

  • Sugar Modifications: Modifications at the 2' position of the ribose sugar are widely used. Common examples include 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and 2'-Fluoro (2'-F) modifications[5][6][7]. These modifications not only enhance nuclease resistance but can also improve binding affinity to the target RNA[5][7]. Locked Nucleic Acids (LNAs), a type of bridged nucleic acid (BNA), lock the ribose sugar in a specific conformation, leading to enhanced stability and binding affinity.

  • Nucleobase Modifications: While less common for direct nuclease resistance, modifications to the nucleobases can improve other properties. For instance, the introduction of a 5-methyl group on cytosine can reduce the immunostimulatory profile of certain DNA oligonucleotides and enhance nuclease stability[7].

Q3: How do I choose the right chemical modification strategy for my oligonucleotide?

The choice of modification depends on the specific application, the type of oligonucleotide (e.g., antisense, siRNA), and the desired balance between stability, efficacy, and potential toxicity.

  • For antisense oligonucleotides (ASOs) that rely on RNase H-mediated cleavage , a "gapmer" design is often employed. This consists of a central block of unmodified DNA nucleotides to recruit RNase H, flanked by modified nucleotides (e.g., 2'-MOE or LNA) to provide nuclease resistance and increased binding affinity[6][8].

  • For siRNAs , where the RISC complex is involved, extensive modification can sometimes interfere with activity[6][9]. Typically, modifications like 2'-OMe or 2'-F are selectively placed, and phosphorothioate linkages are often incorporated at the ends of both strands to protect against exonucleases[5].

  • For steric-blocking oligonucleotides , such as splice-switching oligonucleotides or miRNA inhibitors, modifications that enhance binding affinity and stability, like 2'-MOE, LNA, or morpholinos, are desirable[6].

It is often beneficial to test a panel of modified oligonucleotides to determine the optimal design for a specific experimental context[1].

Q4: Can conjugation to other molecules improve nuclease resistance?

Yes, conjugation strategies can enhance stability and improve delivery.

  • PEGylation: Attaching polyethylene glycol (PEG) to the 5' end of an oligonucleotide can create a steric shield, significantly increasing nuclease resistance[3].

  • Lipid Conjugation: Conjugating lipids or cholesterol to an oligonucleotide can improve cellular uptake and provide protection from enzymatic degradation[3][10].

  • Peptide Conjugation: Cell-penetrating peptides (CPPs) can be conjugated to oligonucleotides to facilitate cellular uptake, and some may also offer a degree of protection against nucleases[6].

Q5: How can I assess the nuclease resistance of my modified oligonucleotide?

The most common method is a serum stability assay. In this assay, the oligonucleotide is incubated in serum (e.g., fetal bovine serum or human serum) for various time points, and the amount of intact oligonucleotide remaining is quantified, typically by gel electrophoresis or liquid chromatography[11][12]. Assays using specific nucleases, such as snake venom phosphodiesterase (a 3'-exonuclease) or DNase I (an endonuclease), can also be used to evaluate resistance to specific types of nuclease activity[13].

Troubleshooting Guides

Problem 1: My oligonucleotide shows poor stability despite having phosphorothioate (PS) modifications.

Possible Cause Troubleshooting Step
Insufficient number of PS linkages A few PS linkages may not be enough to confer significant protection. It is recommended to have at least three PS bonds at both the 5' and 3' ends to inhibit exonuclease degradation[1]. For protection against endonucleases, PS bonds throughout the entire oligonucleotide may be necessary[1].
Stereoisomer effects PS linkages create stereoisomers (Rp and Sp). The Sp configuration at the 3' end is more effective at enhancing resistance to 3' exonucleases[3]. The synthesis method may produce a mix of stereoisomers, some of which are less protective. Consider using stereochemically pure oligonucleotides if possible.
Presence of endonucleases If your experimental system has high endonuclease activity, end-capping with PS linkages alone may be insufficient. Consider incorporating PS linkages throughout the oligonucleotide or combining them with other modifications like 2'-OMe[1].

Problem 2: My 2'-modified oligonucleotide (e.g., 2'-OMe, 2'-MOE) is still degrading.

Possible Cause Troubleshooting Step
Exonuclease activity 2'-O-Methyl modifications prevent attack by single-stranded endonucleases but do not fully protect against exonuclease digestion[1]. It is important to also include modifications at the ends of the oligonucleotide, such as PS linkages or an inverted dT, to block exonucleases[1].
Incomplete modification during synthesis Synthesis of modified oligonucleotides can sometimes be challenging, leading to incomplete incorporation of the desired modifications. Verify the purity and integrity of your synthesized oligonucleotide using methods like mass spectrometry.
Harsh experimental conditions Although more stable, modified oligonucleotides can still degrade under harsh conditions (e.g., extreme pH, high temperature). Ensure that your experimental buffers and conditions are appropriate. For long-term storage, resuspending and storing oligonucleotides in a TE buffer at -20°C is recommended for enhanced stability[14].

Problem 3: My modified oligonucleotide has good stability but low activity.

Possible Cause Troubleshooting Step
Modification interferes with mechanism of action Certain modifications can be incompatible with the desired biological activity. For example, oligonucleotides fully modified at the 2' position do not support RNase H activity[4]. For RNase H-dependent antisense applications, use a gapmer design with a central DNA gap[8]. For siRNAs, extensive modification can hinder RISC loading and activity[6][9].
Reduced binding affinity While many modifications increase binding affinity, some, like phosphorothioates, can slightly decrease it[4]. This can impact target engagement. Consider combining PS modifications with affinity-enhancing modifications like 2'-MOE or LNA.
Poor cellular uptake Nuclease resistance alone does not guarantee cellular uptake. If the oligonucleotide is stable but cannot reach its intracellular target, its activity will be low. Consider conjugation to a delivery-enhancing moiety like a lipid, cholesterol, or a cell-penetrating peptide[6][10].
Target site inaccessibility The target region on the RNA may be inaccessible due to secondary structure or protein binding. It may be necessary to screen multiple oligonucleotides targeting different sites on the RNA to find an accessible region[8].

Data on Nuclease Resistance Enhancement

The following tables summarize quantitative data on the improvement of nuclease resistance conferred by various chemical modifications.

Table 1: Increased Stability with Backbone and Sugar Modifications

ModificationFold Increase in Stability (approx.)Nuclease/MatrixReference
4'-C-(aminoethyl)thymidine133x50% human serum[13]
4'-C-(aminoethyl)thymidine87xDNase I (endonuclease)[13]
5-N-(6-aminohexyl)carbamoyl-2'-deoxyuridine160xSnake venom phosphodiesterase (3'-exonuclease)[13]
4'-ThioRNA1100x50% human plasma[13]
2'-O-methyl-4'-thioribonucleosides9800x50% human plasma[13]
Extended Nucleic Acid (exNA) + PS linkages32x3' and 5' exonucleases[3]

Table 2: Increased Stability with Conjugation

ConjugationFold Increase in Stability (approx.)Nuclease/MatrixReference
PEGylation (5' end of RNA)15xSerum incubation[3]

Experimental Protocols

Protocol 1: Serum Stability Assay of Therapeutic Oligonucleotides

This protocol provides a standardized method to assess the stability of oligonucleotide duplexes in serum.

Materials:

  • Oligonucleotide duplex (e.g., siRNA, ASO)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Nuclease-free water

  • 10x Annealing Buffer

  • Glycerol-tolerant gel buffer

  • 15% Polyacrylamide gel

  • GelRed nucleic acid gel stain or similar

  • Microcentrifuge tubes

  • Dry heat block or thermocycler

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Oligo Duplex Preparation:

    • Resuspend single-stranded oligonucleotides to a concentration of 200 µM in nuclease-free water.

    • Combine 10 µL of each 200 µM sense and antisense oligo solution, 5 µL of 10x annealing buffer, and 25 µL of nuclease-free water in a microcentrifuge tube[11].

    • Incubate the solution for 5 minutes at 95°C and then allow it to cool slowly to room temperature[11].

  • Serum Incubation:

    • Prepare a 50 pmol working solution of the oligo duplex in 50% FBS in a total volume of 10 µL for each time point[11].

    • Prepare separate tubes for each desired time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h)[11].

    • Incubate the tubes at 37°C[11].

    • At each time point, remove the corresponding tube and place it on ice or immediately add a stop solution (e.g., formamide loading dye) to halt enzymatic degradation. Store samples at -20°C until analysis.

  • Gel Electrophoresis and Analysis:

    • Load the samples onto a 15% polyacrylamide gel in glycerol-tolerant gel buffer[11]. Include a lane with the untreated oligo duplex as a control.

    • Run the gel at an appropriate voltage and time to achieve good separation (e.g., 100V for 90-120 minutes)[11].

    • Stain the gel with GelRed or a similar nucleic acid stain according to the manufacturer's instructions.

    • Image the gel and quantify the band intensity of the intact oligonucleotide at each time point using densitometry software.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point.

Protocol 2: Nuclease Degradation Assay using Snake Venom Phosphodiesterase (SVPD)

This protocol assesses the resistance of oligonucleotides to 3'-exonuclease activity.

Materials:

  • Oligonucleotide

  • Snake Venom Phosphodiesterase (SVPD)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Nuclease-free water

  • Stop Solution (e.g., 0.5 M EDTA)

  • Analytical method for quantification (e.g., HPLC, CE, or gel electrophoresis)

Procedure:

  • Reaction Setup:

    • Prepare a working solution of your oligonucleotide in the reaction buffer.

    • In a microcentrifuge tube, combine the oligonucleotide solution and reaction buffer. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-determined amount of SVPD. The optimal enzyme concentration should be determined empirically to achieve a suitable degradation rate for the unmodified control oligonucleotide.

    • Incubate the reaction at 37°C.

  • Time Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and transfer it to a new tube containing the stop solution to inactivate the enzyme.

  • Quantification of Degradation:

    • Analyze the samples using a suitable analytical method to separate and quantify the full-length oligonucleotide from its degradation products.

    • Calculate the percentage of intact oligonucleotide remaining at each time point.

    • Compare the degradation kinetics of the modified oligonucleotide to an unmodified control to determine the relative increase in stability.

Visualizations

Nuclease_Degradation_Pathway cluster_Exo Exonuclease Degradation cluster_Endo Endonuclease Degradation Oligo Therapeutic Oligonucleotide (Single or Double Stranded) 3_Exo 3' Exonuclease Oligo->3_Exo Attacks 3' end 5_Exo 5' Exonuclease Oligo->5_Exo Attacks 5' end Endo Endonuclease Oligo->Endo Cleaves internally Deg_3 3' End Degradation (Mononucleotides removed) 3_Exo->Deg_3 Deg_5 5' End Degradation (Mononucleotides removed) 5_Exo->Deg_5 Deg_Internal Internal Cleavage (Oligonucleotide fragments) Endo->Deg_Internal

Caption: General pathways of oligonucleotide degradation by nucleases.

Serum_Stability_Workflow start Start: Oligonucleotide Duplex prep Prepare Oligo-Serum Mix (50% FBS, 37°C) start->prep incubate Incubate at 37°C (Time course: 0h to 24h) prep->incubate stop_rxn Stop Reaction at Each Time Point (e.g., add stop solution, freeze) incubate->stop_rxn analysis Analyze by Gel Electrophoresis (15% Polyacrylamide Gel) stop_rxn->analysis quantify Stain, Image, and Quantify (Densitometry) analysis->quantify end End: Determine % Intact Oligo vs. Time quantify->end

Caption: Experimental workflow for a serum stability assay.

Modification_Strategy_Logic cluster_chem Chemical Modifications cluster_conj Conjugation Strategies cluster_delivery Delivery Systems Goal Enhance Nuclease Resistance Backbone Backbone (e.g., Phosphorothioate) Goal->Backbone Sugar Sugar (e.g., 2'-MOE, LNA) Goal->Sugar Base Base (e.g., 5-Me-dC) Goal->Base Lipid Lipids / Cholesterol Goal->Lipid PEG PEGylation Goal->PEG Peptide Peptides (CPPs) Goal->Peptide Nanoparticles Nanoparticle Encapsulation (e.g., Liposomes) Goal->Nanoparticles Backbone->Sugar Often combined Backbone->Nanoparticles Can be combined Sugar->Nanoparticles Can be combined

Caption: Logical relationships between strategies to enhance nuclease resistance.

References

Validation & Comparative

A Comparative Guide to O,O,O-Triphenyl Phosphorothioate and Triphenyl Phosphate as Anti-Wear Additives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the tribological performance and mechanisms of O,O,O-Triphenyl phosphorothioate (TPPT) and triphenyl phosphate (TPP), two critical anti-wear additives in industrial lubricants.

In the realm of lubricant technology, the selection of appropriate anti-wear additives is paramount to ensuring the longevity and efficiency of machinery. Among the vast array of available compounds, organophosphorus esters, specifically this compound (TPPT) and its oxygen analog, triphenyl phosphate (TPP), have garnered significant attention. This guide provides a comprehensive comparison of their anti-wear properties, supported by experimental data, to aid researchers and drug development professionals in making informed decisions for their applications.

Performance Data: A Quantitative Comparison

While direct comparative studies under identical conditions are limited in publicly available literature, a comprehensive review of existing research allows for a juxtaposition of their anti-wear performance. The following table summarizes key tribological data for TPP and provides context for the expected performance of TPPT.

AdditiveTest MethodLoad (N)Speed (rpm)Duration (min)Wear Scar Diameter (WSD) (µm)Coefficient of Friction (CoF)Base Oil
Triphenyl Phosphate (TPP)Four-Ball150145060269[1]Not ReportedNot Specified
This compound (TPPT)Four-BallNot SpecifiedNot SpecifiedNot SpecifiedData not available in comparative studiesNot ReportedNot Specified

Note: The primary objective of the cited study was to evaluate novel additives as potential replacements for TPPT, with TPP used as a benchmark. While a specific wear scar diameter for TPPT under these exact conditions was not provided in the accessible parts of the reference, the context of the research suggests that novel additives were being compared against the performance of TPPT.[1]

Experimental Protocols

The anti-wear properties of these additives are typically evaluated using standardized tribological tests. The data for triphenyl phosphate presented above was obtained using a four-ball apparatus, a common method for assessing the performance of lubricant additives.

Four-Ball Wear Test (based on DIN 51350-3)

The four-ball test is a standard method for determining the anti-wear properties of lubricants. The apparatus consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature. The lubricant containing the additive is added to the cup. After a set duration, the test is stopped, and the average diameter of the wear scars that have formed on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear performance.

Typical Test Parameters:

  • Apparatus: Four-ball tester

  • Test Balls: Standard steel balls

  • Load: Variable, e.g., 150 N[1]

  • Speed: Variable, e.g., 1450 rpm[1]

  • Duration: Variable, e.g., 60 minutes[1]

  • Temperature: Controlled, often elevated to simulate operating conditions.

G cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis A Clean Test Balls C Assemble Four-Ball Test Rig A->C B Prepare Lubricant with Additive B->C D Apply Load C->D E Rotate Top Ball at Set Speed D->E F Maintain Temperature and Duration E->F G Measure Wear Scar Diameters F->G I Measure Coefficient of Friction F->I H Calculate Average WSD G->H

References

A Comparative Guide to Sulfur Transfer Reagents for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-quality phosphorothioate oligonucleotides is a cornerstone of modern therapeutics and research. The critical sulfurization step, which introduces a sulfur atom into the phosphodiester backbone, is dependent on the choice of sulfur transfer reagent. This guide provides an objective comparison of commonly used sulfurizing agents, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific application.

Performance Comparison of Sulfur Transfer Reagents

The selection of a sulfur transfer reagent significantly impacts the efficiency, purity, and overall yield of phosphorothioate oligonucleotide synthesis. The following table summarizes the performance of several common reagents based on key experimental parameters.

ReagentChemical NameTypical Concentration & Time (DNA)Typical Concentration & Time (RNA)Key AdvantagesKey Disadvantages
Beaucage Reagent 3H-1,2-benzodithiol-3-one 1,1-dioxide0.05M for 60-240s[1]0.05M for 4 min[1]High efficiency, fast reaction time[2]Limited stability in solution on the synthesizer[1][2], may not have optimal kinetics for RNA sulfurization[1]
DDTT (Sulfurizing Reagent II)3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione0.05M for 60s[2]0.05M for 4-6 min[2][3]Improved performance and stability over Beaucage reagent[1], does not require silanized glassware[1]More expensive than some alternatives[4]
PADS Phenylacetyl Disulfide0.2M in ACN/3-picoline (1:1) for 3 min[5]0.2M in pyridine/ACN (1:1) for 3 min[6]High sulfurization efficiency (>99.9%)[7], cost-effective for large-scale synthesis[7]"Aged" solutions often required for optimal performance[8], by-product can be a potent oxidizing agent[9]
Xanthane Hydride (ADTT)3-amino-1,2,4-dithiazole-5-thione0.02M in ACN/pyridine (9:1)[10]Not specifiedDoes not yield oxidizing by-products[11], inexpensive and commercially available in bulk[10][12]Solubility in acetonitrile can be limited[12]
EDITH 3-ethoxy-1,2,4-dithiazolidin-5-oneNot specifiedEffective for RNA sulfurization[4]Improved performance for RNA sulfurization[4]Can be expensive[4]
DtsNH 1,2,4-dithiazolidine-3,5-dioneNot specifiedEffective for RNA sulfurization[13]Effective at low concentrations (0.05M) with short reaction times (2 min)[13]Stability issues once solvated[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality oligonucleotide synthesis. Below are generalized protocols for the sulfurization step using common reagents.

General Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides on a solid support follows a cyclical four-step process:

  • De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

  • Coupling: Addition of the next phosphoramidite monomer to the de-protected 5'-hydroxyl group.

  • Sulfurization/Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphorothioate triester (sulfurization) or a native phosphodiester (oxidation).

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer sequences.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Sulfurization Protocol for Beaucage Reagent
  • Reagent Preparation: Prepare a 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile. Use silanized glassware to improve solution stability.

  • Sulfurization Step: Following the coupling step, deliver the Beaucage Reagent solution to the synthesis column.

  • Reaction Time: Allow the reaction to proceed for 60 to 240 seconds for DNA and 4 minutes for RNA oligonucleotides.[1]

  • Washing: Wash the column with anhydrous acetonitrile to remove excess reagent and by-products.

  • Proceed to Capping: Continue with the capping step of the synthesis cycle.

Sulfurization Protocol for DDTT (Sulfurizing Reagent II)
  • Reagent Preparation: Prepare a 0.05 M solution of DDTT in anhydrous acetonitrile or a mixture of acetonitrile and pyridine.

  • Sulfurization Step: After the coupling step, introduce the DDTT solution to the synthesis column.

  • Reaction Time: For DNA synthesis, a 60-second reaction time is typically sufficient.[2] For RNA synthesis, a longer duration of 4 to 6 minutes is recommended.[2][3]

  • Washing: Thoroughly wash the column with anhydrous acetonitrile.

  • Proceed to Capping: Continue to the next step in the synthesis cycle.

Sulfurization Protocol for PADS
  • Reagent Preparation: Prepare a 0.2 M solution of Phenylacetyl Disulfide (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline. For optimal performance, it is often recommended to use an "aged" solution.

  • Sulfurization Step: Deliver the PADS solution to the synthesis column following the coupling reaction.

  • Reaction Time: A reaction time of 3 minutes is generally sufficient for complete sulfurization.[5]

  • Washing: Wash the column with anhydrous acetonitrile to remove residual reagent.

  • Proceed to Capping: Proceed with the capping step.

Sulfurization Protocol for Xanthane Hydride (ADTT)
  • Reagent Preparation: Prepare a 0.02 M solution of Xanthane Hydride in a 9:1 (v/v) mixture of anhydrous acetonitrile and pyridine.[10]

  • Sulfurization Step: After coupling, introduce the Xanthane Hydride solution to the synthesis column.

  • Reaction Time: The optimal reaction time should be determined empirically but is generally rapid.

  • Washing: Wash the column with anhydrous acetonitrile.

  • Proceed to Capping: Continue with the capping step of the synthesis cycle.

Visualizing the Oligonucleotide Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of phosphorothioate oligonucleotides, highlighting the central role of the sulfurization step.

Oligonucleotide_Synthesis_Workflow cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. De-blocking (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Activate & Couple Sulfurization 3. Sulfurization (P=O -> P=S) Coupling->Sulfurization Form Phosphite Triester Capping 4. Capping (Block Failures) Sulfurization->Capping Stabilize Linkage Capping->Deblocking Start Next Cycle End Cleavage & Deprotection Capping->End Start Start (Solid Support) Start->Deblocking Purification Final Product (Purified Oligonucleotide) End->Purification

Caption: Automated solid-phase oligonucleotide synthesis cycle with the sulfurization step.

Conclusion

The choice of sulfur transfer reagent is a critical parameter in the synthesis of phosphorothioate oligonucleotides. While Beaucage reagent has been a long-standing choice, newer reagents such as DDTT offer improved stability and performance, particularly for RNA synthesis. PADS and Xanthane Hydride present cost-effective alternatives for large-scale production, each with its own set of advantages and handling considerations. The optimal reagent will depend on the specific requirements of the synthesis, including scale, sequence complexity (DNA vs. RNA), and desired purity of the final product. Careful consideration of the data presented in this guide will enable researchers to make an informed decision to optimize their oligonucleotide synthesis workflows.

References

Validating the Neurotoxic Mechanism of O,O,O-Triphenyl phosphorothioate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic mechanisms of O,O,O-Triphenyl phosphorothioate (TPT), its oxygen analog Triphenyl phosphate (TPP), and other organophosphorus alternatives. The information is intended to assist researchers in understanding the toxicological profiles of these compounds and in designing experiments to validate their mechanisms of action.

Executive Summary

Comparative Neurotoxicity Data

The following tables summarize the available quantitative data for TPT and its alternatives. It is important to note the lack of specific IC50 values for TPT's acetylcholinesterase inhibition and its direct cytotoxicity on neuronal cell lines in the reviewed literature.

CompoundTarget/AssayCell Line/SystemEndpointValueReference
This compound (TPT) Acetylcholinesterase (AChE) Inhibition-IC50 Not Available -
Cytotoxicity (MTT Assay)SH-SY5Y or PC12IC50 Not Available -
Triphenyl phosphate (TPP) Acetylcholinesterase (AChE) Inhibition-IC50 Weak inhibitor[1]
Cytotoxicity (MTT Assay)Primary cortical neuronsIC50 ≥80 µM[1]
Neurite OutgrowthC17.2 cellsNo significant effect at concentrations up to 50 µM[2]
Tri-ortho-tolyl phosphate (TOTP) Neuropathy Target Esterase (NTE) InhibitionJapanese quail brain% Inhibition90% at 500 mg/kg (oral)[3]
Cytotoxicity (MTT Assay)Primary cortical neuronsIC50 ≥80 µM[1]
Neurite OutgrowthPrimary cortical neuronsNo significant effect at 10 µM[1]
Triphenyl phosphite Neuropathy Target Esterase (NTE) InhibitionJapanese quail brain% Inhibition11-87% at 62.5-500 mg/kg (subcutaneous)[3]
NeurotoxicityHenMinimum Neurotoxic Dose500 mg/kg[4]

Neurotoxic Mechanisms and Signaling Pathways

This compound (TPT): The primary proposed mechanism is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This can result in a range of neurological effects.

Triphenyl phosphate (TPP): As the oxygen analog of TPT, TPP exhibits a multifaceted neurotoxicity profile that extends beyond AChE inhibition. Studies have shown that TPP can cross the blood-brain barrier and induce:

  • Neuroinflammation: Increases the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

  • Oxidative Stress: Decreases the expression of antioxidant genes like Nrf2, HO-1, and SOD1.[5]

  • Neuronal Apoptosis: Affects cell apoptosis pathways, including the forkhead box (FOXO) and mitogen-activated protein kinase (MAPK) signaling pathways.[5]

Tri-ortho-tolyl phosphate (TOTP): A well-known organophosphate that causes organophosphate-induced delayed neuropathy (OPIDN). Its primary target is believed to be Neuropathy Target Esterase (NTE).[6] Inhibition and subsequent "aging" of NTE are thought to initiate a cascade of events leading to axonal degeneration.[6]

Triphenyl phosphite: This compound also induces neurotoxicity, causing axonal and terminal degeneration in the central nervous system.[7] Its effects are widespread, affecting not only the spinal cord and brainstem but also higher brain centers.[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of the neurotoxic mechanisms of TPT and its alternatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of a compound on AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen

  • Phosphate buffer (pH 8.0)

  • Test compound and controls

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of different concentrations of the test compound.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution.

  • Initiate the reaction by adding 20 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 20 µL of the substrate (ATCI) to start the reaction.

  • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of a compound on neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24 or 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the viability of the control cells and calculate the IC50 value.

Reactive Oxygen Species (ROS) Measurement

Objective: To measure the intracellular generation of ROS induced by a compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Test compound

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black plate or a suitable culture dish.

  • Treat the cells with the test compound for the desired time.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • The increase in fluorescence intensity is proportional to the amount of intracellular ROS.

Visualizations

The following diagrams illustrate the key signaling pathway, a typical experimental workflow for validating neurotoxicity, and a logical comparison of the compounds.

TPP_Neurotoxicity_Pathway TPP Triphenyl Phosphate (TPP) BBB Blood-Brain Barrier Penetration TPP->BBB Microglia Microglia Activation BBB->Microglia OxidativeStress Oxidative Stress BBB->OxidativeStress Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines Antioxidants ↓ Antioxidant Genes (Nrf2, HO-1, SOD1) OxidativeStress->Antioxidants MAPK MAPK Pathway Activation OxidativeStress->MAPK FOXO FOXO Pathway Modulation OxidativeStress->FOXO Apoptosis Neuronal Apoptosis MAPK->Apoptosis FOXO->Apoptosis

Caption: Neurotoxic signaling pathway of Triphenyl Phosphate (TPP).

Neurotoxicity_Validation_Workflow Compound Test Compound (e.g., TPT) AChE_Assay AChE Inhibition Assay (IC50 Determination) Compound->AChE_Assay Cell_Culture Neuronal Cell Culture (SH-SY5Y or PC12) Compound->Cell_Culture Data_Analysis Data Analysis and Mechanism Validation AChE_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) (IC50 Determination) Cell_Culture->Cytotoxicity_Assay ROS_Assay ROS Production Assay Cell_Culture->ROS_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Cell_Culture->Pathway_Analysis Cytotoxicity_Assay->Data_Analysis ROS_Assay->Data_Analysis Pathway_Analysis->Data_Analysis

Caption: Experimental workflow for validating neurotoxicity.

Compound_Comparison cluster_TPT This compound (TPT) cluster_TPP Triphenyl phosphate (TPP) cluster_Alternatives Alternatives TPT_AChE Primary Target: AChE (presumed) TPP_Mechanisms Multiple Mechanisms: - Neuroinflammation - Oxidative Stress - Apoptosis TPT_AChE->TPP_Mechanisms Metabolizes to TOTP TOTP: NTE Inhibition (OPIDN) TPP_Mechanisms->TOTP Different Primary Target TP Triphenyl phosphite: Axonal Degeneration TPP_Mechanisms->TP Different Primary Target

Caption: Logical comparison of neurotoxic mechanisms.

References

A Comparative Analysis of Triphenyl Phosphorothioate and Other Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitor triphenyl phosphorothioate (TPPT) with other prominent AChE inhibitors, including the clinically approved drugs donepezil, rivastigmine, and galantamine. The information presented is supported by experimental data to facilitate an objective evaluation of their performance.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the therapeutic basis for treating conditions like Alzheimer's disease, where there is a deficit in cholinergic function. However, the irreversible inhibition of AChE is also the mechanism of toxicity for many organophosphate and carbamate insecticides.

Triphenyl phosphorothioate (TPPT) is an organophosphorus compound known for its insecticidal and acaricidal properties, acting through the inhibition of AChE in pests, which leads to their paralysis and death.[1][2][3] In the context of drug development and toxicology, understanding the comparative efficacy and mechanism of various AChE inhibitors is crucial.

Comparative Efficacy of AChE Inhibitors

The inhibitory potency of a compound against AChE is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

While direct comparative studies for triphenyl phosphorothioate against clinically used AChE inhibitors are limited, data for a structurally analogous compound, an acetyl triphenylphosphoranylidene derivative, provides valuable insight. The following table summarizes the available in vitro IC50 values for this derivative and other well-established AChE inhibitors against human acetylcholinesterase (hAChE).

InhibitorTypeIC50 (nM) for hAChEMechanism of Inhibition
Acetyl Triphenylphosphoranylidene DerivativeOrganophosphorus97.04Uncompetitive
DonepezilPiperidine derivative5.7 - 34.42[2][4][5]Reversible, Non-competitive
RivastigmineCarbamate4.3 - 4760[6]Pseudo-irreversible
GalantaminePhenanthrene alkaloid350[7]Reversible, Competitive

Note: The IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and assay methodology. The data presented here are compiled from various in vitro studies to provide a comparative overview.

Mechanism of Action and Signaling Pathway

Organophosphorus compounds like TPPT and its analogs act as irreversible or slowly reversible inhibitors of AChE. They function by phosphorylating the serine residue in the active site of the enzyme, forming a stable covalent bond. This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

In contrast, clinically used inhibitors for Alzheimer's disease are typically reversible.

  • Donepezil is a reversible, non-competitive inhibitor, binding to a site on the enzyme distinct from the acetylcholine binding site.

  • Galantamine is a competitive inhibitor, binding to the same active site as acetylcholine.[7]

  • Rivastigmine is a "pseudo-irreversible" inhibitor that carbamylates the active site, resulting in a longer duration of inhibition compared to truly reversible inhibitors.[6]

The signaling pathway of AChE inhibition is straightforward: by blocking the degradation of acetylcholine, its concentration in the synaptic cleft increases, leading to enhanced stimulation of postsynaptic cholinergic receptors (nicotinic and muscarinic).

AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptors ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., TPPT, Donepezil) Inhibitor->AChE Inhibition Neuronal_Response Enhanced Neuronal Response Postsynaptic_Receptor->Neuronal_Response Activation

Figure 1: Simplified signaling pathway of acetylcholinesterase (AChE) inhibition.

Experimental Protocols

The determination of AChE inhibitory activity is commonly performed using the Ellman's method, a reliable and widely used spectrophotometric assay.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate in its presence.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor compound at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE enzyme solution

    • Test inhibitor solution at a specific concentration (or vehicle for control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the DTNB solution to each well, followed by the ATCI substrate solution to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for the control and for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, ATCI, DTNB) Add_Reagents Add Buffer, AChE, and Inhibitor to Microplate Prep_Reagents->Add_Reagents Prep_Samples Prepare Inhibitor Dilutions Prep_Samples->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Add_DTNB_ATCI Add DTNB and ATCI to Initiate Reaction Pre_Incubate->Add_DTNB_ATCI Measure_Absorbance Measure Absorbance at 412 nm Over Time Add_DTNB_ATCI->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for the Ellman's assay to determine AChE inhibition.

Conclusion

Triphenyl phosphorothioate and its analogs are potent inhibitors of acetylcholinesterase, a characteristic they share with clinically important drugs used in the management of Alzheimer's disease. However, a key distinction lies in their mechanism of action and reversibility. The organophosphorus compounds tend to be irreversible or slowly reversible inhibitors, which accounts for their toxicity as pesticides. In contrast, therapeutic AChE inhibitors are designed to be reversible, allowing for a more controlled modulation of cholinergic activity.

The comparative data, while indirect for TPPT itself, suggests that its structurally related derivatives exhibit inhibitory potency in the nanomolar range, comparable to that of established drugs like donepezil. This underscores the potential for this chemical scaffold in the design of new AChE inhibitors, provided that selectivity and reversibility can be finely tuned to achieve a therapeutic window and minimize toxicity. Further direct comparative studies of TPPT and its metabolites against a panel of clinically relevant AChE inhibitors would be invaluable for a more definitive assessment of its potential and risks.

References

A Comparative Guide to Purity Assessment of Synthesized O,O,O-Triphenyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of O,O,O-Triphenyl phosphorothioate, a compound of interest in various chemical and biological studies. We will delve into the principles, experimental protocols, and performance data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance metrics for the most common methods used to assess the purity of this compound and related organophosphorus compounds.

Analytical MethodKey Performance ParametersThis compound & Analogs
High-Performance Liquid Chromatography (HPLC) Limit of Detection (LOD) ~0.015 µg/L (LC-MS/MS)
Limit of Quantitation (LOQ) 0.05 µg/L (LC-MS/MS)[1]
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%
Gas Chromatography (GC) Limit of Detection (LOD) ≈0.36–0.43 ng/mL (GC-FPD for nerve agents)[2]
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%
31P Nuclear Magnetic Resonance (31P-NMR) Purity Determination Can achieve high accuracy with certified standards
Precision (%RSD) < 1%
Accuracy Dependent on the purity of the internal standard

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

HPLC, particularly when coupled with mass spectrometry, is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound.[1] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a commonly employed method for phosphorothioate-containing compounds.[3]

Advantages:

  • High sensitivity and selectivity, especially with MS detection.

  • Suitable for thermally unstable compounds, which can be a concern with GC.[1]

  • Provides information on the molecular weight of impurities when coupled with MS.

Disadvantages:

  • Can require more complex mobile phases (e.g., ion-pairing reagents) which may be challenging to work with.

  • Matrix effects can influence ionization in LC-MS, potentially affecting accuracy.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer.

  • Column: A C18 reversed-phase column is often suitable.

  • Mobile Phase A: Water with an ion-pairing agent such as triethylammonium acetate (TEAA) or diisopropylethylamine (DIEA) and a modifier like hexafluoroisopropanol (HFIP).

  • Mobile Phase B: Acetonitrile or methanol with the same concentration of ion-pairing agent and modifier.

  • Gradient elution is typically used to separate the main compound from its impurities.

  • MS Detector: Electrospray ionization (ESI) in negative ion mode is often effective for phosphorothioates.

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is generated using a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV & MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC-MS Experimental Workflow
Gas Chromatography (GC)

GC is a widely used technique for separating and analyzing volatile and thermally stable compounds. For organophosphorus compounds, specific detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) provide high selectivity.[4]

Advantages:

  • High resolution and efficiency for volatile compounds.

  • Selective and sensitive detectors available for phosphorus-containing molecules.

Disadvantages:

  • Risk of thermal decomposition of the analyte in the injector port or on the column.[1]

  • Requires derivatization for non-volatile impurities.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., toluene or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a stock solution of an internal standard, such as triphenyl phosphate, at the same concentration.[4][5]

  • Create a working solution by mixing the sample solution with the internal standard solution.

  • Further dilute the working solution to a suitable concentration for GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a Flame Photometric Detector (FPD) in phosphorus mode.

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Injector: Split/splitless injector, typically operated at a temperature that minimizes thermal degradation.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from impurities.

Data Analysis: The purity is calculated based on the peak area ratio of the analyte to the internal standard, compared against a calibration curve prepared with a certified reference standard.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FPD Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions add_is Add Internal Standard prep_stock->add_is dilute Dilute Sample add_is->dilute inject Inject into GC dilute->inject separate Separation on Capillary Column inject->separate detect FPD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify vs. Internal Standard integrate->quantify

GC-FPD Experimental Workflow
31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy

Quantitative 31P-NMR (qNMR) is a powerful primary method for determining the purity of organophosphorus compounds.[6][7] It relies on the direct relationship between the integrated signal area and the number of nuclei. The 31P nucleus has a natural abundance of 100% and a wide chemical shift range, which simplifies the spectrum and reduces the likelihood of signal overlap.[6][7]

Advantages:

  • Provides an absolute measure of purity when a certified internal standard is used.

  • Highly specific for phosphorus-containing compounds.

  • Non-destructive technique.

  • Simpler spectra compared to 1H-NMR for complex molecules.

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a highly pure and stable internal standard.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., triphenyl phosphate or triphenylphosphine oxide) into an NMR tube.[8][9][10]

  • Add a known volume of a suitable deuterated aprotic solvent, such as DMSO-d6, to dissolve the sample and internal standard completely.[6]

  • Ensure the sample is homogeneous before analysis.

Instrumentation:

  • High-field NMR spectrometer.

  • A probe capable of 31P detection.

Acquisition Parameters:

  • Use a pulse sequence with a sufficient relaxation delay (D1) to ensure complete relaxation of all phosphorus nuclei for accurate integration. This is typically 5 times the longest T1 relaxation time.

  • Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

Data Analysis: The purity of the sample is calculated using the following formula:

Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (Msample / Mstd) * (mstd / msample) * Pstd

Where:

  • I = Integrated signal area

  • N = Number of phosphorus nuclei giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 31P Spectrum dissolve->acquire process Process Data acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Quantitative 31P-NMR Experimental Workflow

Logical Comparison of Methods

The choice of method depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process based on key analytical needs.

Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Methods start Purity Assessment of This compound sensitivity High Sensitivity Needed? start->sensitivity thermal_stability Thermally Stable Impurities? sensitivity->thermal_stability No lcms LC-MS sensitivity->lcms Yes absolute_quant Absolute Quantification Required? thermal_stability->absolute_quant No gc GC-FPD/NPD thermal_stability->gc Yes absolute_quant->lcms No, but quantifiable with standard nmr 31P-qNMR absolute_quant->nmr Yes

Method Selection Logic

References

A Comparative Analysis of the Immunomodulatory Effects of Triphenylphosphine (TPP) and Triphenylphosphine Oxide (TPPO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of Triphenylphosphine (TPP) and its oxidized form, Triphenylphosphine oxide (TPPO). The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and potential cellular interactions.

Introduction

Triphenylphosphine (TPP) and Triphenylphosphine oxide (TPPO) are organophosphorus compounds with distinct chemical properties and biological activities. While TPP is a common reagent in organic synthesis, TPPO is often a byproduct of these reactions.[1][2] Emerging research indicates that both compounds can modulate immune responses, primarily affecting cells of the innate immune system.[3] This guide evaluates their comparative effects on various immune cell functions to provide a clear understanding of their immunomodulatory profiles.

Comparative Immunomodulatory Effects: TPP vs. TPPO

In vitro studies have revealed that both TPP and TPPO can exert immunomodulatory effects, though with some differences in their specific actions and potency. The primary targets appear to be monocytes/macrophages and Natural Killer (NK) cells, with less significant effects on T and B lymphocytes.[3][4]

Effects on Monocyte/Macrophage Function:

Both TPP and TPPO have been shown to interfere with monocyte accessory functions, which are critical for the initiation of an immune response.[4] Specifically, both compounds inhibit the antigen presentation capacity of monocytes.[4] In studies using murine peritoneal macrophages, TPP led to a concentration-dependent suppression of Tumor Necrosis Factor (TNF) activity, a key inflammatory cytokine.[3] In contrast, TPPO modulated TNF activity in a more complex, non-concentration-related manner.[3] Neither TPP nor TPPO showed a substantial effect on the phagocytotic activity of macrophages.[3]

Effects on Lymphocyte Function:

TPPO has been observed to cause significant suppression of antigen-specific lymphocyte proliferation at micromolar concentrations.[4] Mitogen-induced lymphocyte proliferation, however, was less sensitive to TPPO.[4] TPP's effect on lymphocyte proliferation was not detailed in the compared studies. Regarding adaptive immunity, the functions of T and B lymphocytes were not substantially impaired by either TPP or TPPO in one study.[3] However, another study noted a slight reduction in B-lymphocyte antibody synthesis with TPP treatment.[3]

Effects on Natural Killer (NK) Cell Activity:

Both TPP and TPPO have been found to suppress the activity of NK cells, which are crucial components of the innate immune system responsible for targeting and killing infected or cancerous cells.[3] This suppression was observed to be concentration-dependent for both compounds.[3]

Quantitative Data Summary

The following tables summarize the quantitative findings from the key comparative studies.

Table 1: Effects of TPP and TPPO on Monocyte and Lymphocyte Functions

Immune Parameter Compound Concentration Range Effect Source
Antigen-Specific Lymphocyte ProliferationTPPO0.1 - 20 µMSignificant suppression (P < 0.01)[4]
MitogenesisTPPONot specifiedLess sensitive to suppression[4]
Monocyte Antigen PresentationTPP & TPPOAs low as 1 µMSignificant inhibition (P < 0.001)[4]
Macrophage TNF ActivityTPPNot specifiedConcentration-dependent suppression[3]
Macrophage TNF ActivityTPPONot specifiedComplex, non-concentration-related modulation[3]
Macrophage PhagocytosisTPP & TPPONot specifiedNo substantial effect[3]
B-Lymphocyte Antibody SynthesisTPPNot specifiedSlight reduction[3]

Table 2: Effects of TPP and TPPO on Natural Killer (NK) Cell Activity

Compound Effect Source
TPPConcentration-dependent suppression[3]
TPPOConcentration-dependent suppression[3]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the immunomodulatory effects of TPP and TPPO.

In Vitro Assessment of Immune Functions

1. Isolation and Treatment of Immunocompetent Cells:

  • Cell Source: Peritoneal cells and splenocytes were isolated from female C57B1 mice.[3] For human studies, peripheral blood mononuclear cells were used.[4]

  • Treatment: Cells were treated in vitro for 1 hour with various concentrations of TPP or TPPO.[3] Following treatment, the cells were washed before being assessed for different immune functions.[3][4]

2. Macrophage Function Assays:

  • Phagocytosis Assay: Fc-receptor-dependent phagocytosis by thioglycollate-elicited peritoneal macrophages was assessed.[3]

  • TNF Release Assay: Lipopolysaccharide (LPS) was used to induce the release of Tumor Necrosis Factor (TNF) from thioglycollate-elicited peritoneal macrophages.[3]

3. Lymphocyte Function Assays:

  • Antigen-Specific Lymphocyte Proliferation: This assay measures the proliferation of lymphocytes in response to a specific antigen.[4]

  • Blastogenesis (Mitogenesis): This assay assesses the proliferation of T and B lymphocytes in response to mitogens.[3]

  • Antibody Synthesis: The capacity of B lymphocytes to produce antibodies was evaluated.[3]

4. Natural Killer (NK) Cell Activity Assay:

  • The cytotoxic activity of NK cells within spleen-cell suspensions was measured.[3]

5. Monocyte Antigen Presentation Assay:

  • The ability of monocytes to present antigens to lymphocytes was directly tested.[4] In these experiments, monocytes and lymphocytes were treated separately with the compounds, washed, and then recombined to determine which cell type was primarily affected.[4]

Visualizations

Diagrams of Experimental Workflows and Cellular Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating the immunomodulatory effects of TPP and TPPO and a simplified representation of their impact on immune cells.

G cluster_0 Cell Isolation and Preparation cluster_1 In Vitro Treatment cluster_2 Functional Assays Source Human Peripheral Blood / Murine Spleen & Peritoneum Isolation Isolate Mononuclear Cells (Monocytes, Lymphocytes, NK cells) Source->Isolation Treatment Incubate cells with TPP or TPPO Isolation->Treatment Wash Wash cells to remove excess compound Treatment->Wash Lymphocyte_Proliferation Lymphocyte Proliferation (Antigen-specific & Mitogen-induced) Wash->Lymphocyte_Proliferation Macrophage_Function Macrophage Function (Phagocytosis & TNF Release) Wash->Macrophage_Function NK_Activity Natural Killer Cell Activity Wash->NK_Activity Antigen_Presentation Monocyte Antigen Presentation Wash->Antigen_Presentation

Caption: Experimental workflow for assessing the immunomodulatory effects of TPP and TPPO.

G cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity TPP_TPPO TPP / TPPO Monocyte Monocyte TPP_TPPO->Monocyte Macrophage Macrophage TPP_TPPO->Macrophage NK_Cell NK Cell TPP_TPPO->NK_Cell Lymphocyte Lymphocyte TPP_TPPO->Lymphocyte B_Cell B Cell TPP_TPPO->B_Cell Antigen_Presentation Inhibition of Antigen Presentation Monocyte->Antigen_Presentation TNF_Modulation Modulation of TNF Release Macrophage->TNF_Modulation NK_Suppression Suppression of Cytotoxic Activity NK_Cell->NK_Suppression Proliferation_Suppression Suppression of Antigen-Specific Proliferation (TPPO) Lymphocyte->Proliferation_Suppression Antibody_Reduction Slight Reduction in Antibody Synthesis (TPP) B_Cell->Antibody_Reduction

Caption: Cellular targets and immunomodulatory effects of TPP and TPPO.

Conclusion

The available experimental data indicate that both Triphenylphosphine and Triphenylphosphine oxide are immunomodulating agents, with their primary effects directed towards the innate immune system.[3] Both compounds inhibit monocyte antigen presentation and suppress NK cell activity.[3][4] TPPO has a notable suppressive effect on antigen-driven lymphocyte proliferation.[4] TPP appears to cause a concentration-dependent suppression of macrophage TNF release, while TPPO's effect on this cytokine is more complex.[3] The adaptive immune response, as measured by general T and B lymphocyte function, seems to be less affected by these compounds.[3]

These findings highlight the potential for TPP and TPPO to interfere with the initial stages of an immune response. For researchers and drug development professionals, this underscores the importance of considering the immunomodulatory potential of these and related organophosphorus compounds in various applications. Further research is warranted to elucidate the precise molecular mechanisms underlying these effects and to evaluate their in vivo relevance.

References

A Comparative Guide to the Performance of Antiwear Additives in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common antiwear (AW) additives used in lubricant formulations. The information presented is based on experimental data from peer-reviewed studies and aims to assist researchers and scientists in the selection and evaluation of AW additives for their specific applications.

Mechanism of Action of Antiwear Additives

Antiwear additives are crucial components in lubricants, designed to protect surfaces from wear and damage, particularly under boundary lubrication conditions where direct metal-to-metal contact can occur.[1][2] These additives function by reacting with metal surfaces to form a protective tribofilm.[3] This film acts as a sacrificial layer, shearing in preference to the underlying material, thus reducing friction and preventing wear.[2][3] The effectiveness of these additives is often evaluated through standardized tribological tests that measure friction and wear under controlled conditions.

Comparative Performance of Antiwear Additives

The selection of an antiwear additive depends on various factors, including the operating conditions (load, speed, temperature), the materials of the interacting surfaces, and the desired performance characteristics. This section provides a quantitative comparison of common antiwear additives based on experimental data.

Table 1: Summary of Antiwear Additive Performance Data

Additive(s)Base OilTest MethodKey FindingsReference
Zinc Dialkyldithiophosphate (ZDDP)Mineral Oil & Synthetic Base Oil (SBO)Ball-on-three disk tribometer52% wear reduction in SBO.[4][5][4][5]
ZDDP + Organic Friction Modifier (OFM)Mineral Oil & SBOBall-on-three disk tribometer61% wear reduction in SBO, demonstrating a synergistic effect.[4][5][4][5]
Dithiophosphate (DTP) + OFMMineral Oil & SBOBall-on-three disk tribometerSynergistic effect in terms of wear reduction.[4][5][4][5]
ZDDP + Glycerol Monooleate (GMO)SBOBall-on-three disk tribometer62% increase in wear, indicating an antagonistic effect.[4][5][4][5]
ZDDP (1.75 wt%)Castor OilCylinder on disc apparatus (ASTM G77)Optimal concentration for enhanced wear prevention.[6][6]
Molybdenum Dithiocarbamate (MoDTC) (1.5 wt%)Castor OilCylinder on disc apparatus (ASTM G77)Optimal concentration for increased wear prevention.[6][6]
Oil-miscible Ionic Liquid (1.0 wt%) vs. ZDDPBase OilReciprocating sliding, boundary lubrication testsIonic liquid significantly outperformed ZDDP in wear reduction at 100°C.[7][8][7][8]

Experimental Workflow and Protocols

The evaluation of antiwear additive performance typically follows a standardized workflow to ensure reliable and reproducible results.

G cluster_prep Preparation cluster_test Tribological Testing cluster_analysis Post-Test Analysis Lube_Prep Lubricant Formulation (Base Oil + Additive) Tribometer_Setup Tribometer Setup (e.g., Four-Ball, Pin-on-Disk) Lube_Prep->Tribometer_Setup Specimen_Prep Test Specimen Preparation & Cleaning Specimen_Prep->Tribometer_Setup Test_Execution Test Execution under Controlled Conditions (Load, Speed, Temperature) Tribometer_Setup->Test_Execution Data_Acquisition Real-time Data Acquisition (Friction, Temperature) Test_Execution->Data_Acquisition Wear_Measurement Wear Scar/Volume Measurement Test_Execution->Wear_Measurement Data_Analysis Data Analysis & Performance Comparison Data_Acquisition->Data_Analysis Surface_Analysis Surface Characterization (e.g., SEM, XPS) Wear_Measurement->Surface_Analysis Surface_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating the performance of antiwear additives.

Accurate and reproducible data are paramount in the evaluation of lubricant additives. The following are detailed protocols for common tribological tests cited in the comparison.

1. Four-Ball Wear Test (based on ASTM D4172)

  • Objective: To determine the wear preventive characteristics of a lubricating fluid.

  • Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a pot and a fourth steel ball rotated against them.

  • Procedure:

    • The three stationary balls are clamped together in the test cup, and the lubricating fluid to be tested is added to cover the balls.

    • The fourth ball is placed in the chuck of the motor-driven spindle.

    • A specified load is applied, and the top ball is rotated at a set speed for a designated period and temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Data Analysis: The average wear scar diameter is calculated and reported. A smaller wear scar indicates better antiwear performance.

2. Block-on-Ring Wear Test (based on ASTM G77)

  • Objective: To rank the resistance of materials to sliding wear.

  • Apparatus: A test machine consisting of a rotating ring and a stationary block.

  • Procedure:

    • A rectangular test block is pressed against a rotating test ring with a specific load.

    • The lubricant is applied to the contact area.

    • The test is run for a set duration or number of revolutions.

  • Data Analysis: Wear is determined by measuring the mass loss of the block and ring or by measuring the dimensions of the wear scar.

3. Pin-on-Disk Test

  • Objective: To evaluate the friction and wear characteristics of materials and lubricants.

  • Apparatus: A pin or ball that is loaded against a rotating disk.

  • Procedure:

    • The pin or ball is held stationary while the disk rotates.

    • A specific load is applied to the pin.

    • The lubricant is applied to the disk surface.

    • Frictional force is continuously measured during the test.

  • Data Analysis: The coefficient of friction is calculated from the frictional force and the applied load. Wear is assessed by measuring the wear track on the disk and the wear scar on the pin, often using profilometry or microscopy.

4. Reciprocating Sliding Test (e.g., SRV Test - ASTM D5707)

  • Objective: To measure the coefficient of friction and wear under oscillating motion.[9]

  • Apparatus: An SRV (Schwingung, Reibung, Verschleiß - German for Oscillation, Friction, Wear) test machine.[9]

  • Procedure:

    • A ball or cylinder oscillates against a flat specimen.

    • The test is conducted under a specified load, frequency, stroke length, and temperature.

    • The lubricant is applied to the contact interface.

  • Data Analysis: The coefficient of friction is recorded throughout the test. Wear is evaluated by measuring the wear scar dimensions on the test specimens.

Conclusion

The performance of antiwear additives is highly dependent on the specific formulation and operating conditions. While ZDDP remains a widely used and effective antiwear additive, newer formulations, such as those incorporating oil-miscible ionic liquids, show promise for enhanced performance, particularly at elevated temperatures.[7][8] Synergistic and antagonistic interactions between different additives are also critical considerations in lubricant formulation.[4][5] A thorough understanding of the experimental protocols and careful analysis of the resulting data are essential for the development of advanced lubricants with superior antiwear properties.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Organothiophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of organothiophosphates is critical for ensuring product safety and efficacy. This guide provides an objective comparison of commonly employed analytical methods, supported by experimental data, to aid in the selection and validation of the most appropriate technique for your specific needs.

Organothiophosphates, a class of organophosphorus compounds, are widely used as pesticides and have applications in drug development. Their analysis requires robust and validated methods to ensure data integrity for regulatory submissions and quality control. Cross-validation of these methods is a critical step to demonstrate the equivalency and reliability of results when different techniques or laboratories are used. This guide focuses on the two most prevalent high-throughput analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The performance of an analytical method is assessed through a series of validation parameters. The following tables summarize typical performance data for the analysis of various organothiophosphates using GC-MS/MS and LC-MS/MS, often employing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Performance

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile organothiophosphates.

AnalyteLinearity (r²)Recovery (%)Precision (%RSD)LOQ (mg/kg)
Chlorpyrifos>0.9985.9 - 114.4<100.015
Dimethoate>0.9981.7 - 105.9<100.015
Profenofos>0.9980.1 - 107.6<100.015
Malathion≥0.9983.5 - 104.1<12.50.1
Ethion≥0.9983.5 - 104.1<12.50.1
Diazinon80 - 99<100.27 - 0.41
Parathion80 - 99<100.27 - 0.41

Data compiled from multiple sources, specific values may vary based on matrix and experimental conditions.[1][2][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

LC-MS/MS is highly suitable for the analysis of a broader range of organothiophosphates, including those that are thermally labile or less volatile.

AnalyteLinearity (r²)Recovery (%)Precision (%RSD)LOQ (ng/mL)
Diethyl thiophosphate (DETP)>0.99293 - 1020.62 - 5.460.0969
Dimethyl thiophosphate (DMTP)>0.99293 - 1020.62 - 5.460.1479
Diethyl dithiophosphate (DEDTP)>0.99293 - 1020.62 - 5.460.2112
Dimethyl dithiophosphate (DMDTP)>0.99293 - 1020.62 - 5.461.229
Chlorpyrifos>0.9970 - 120<200.01 mg/kg
Quinalphos>0.9970 - 120<200.01 mg/kg

Data compiled from multiple sources, specific values may vary based on matrix and experimental conditions.[5][6][7]

Experimental Protocols

A well-defined experimental protocol is fundamental for reproducible and reliable results. Below is a detailed methodology for a typical QuEChERS extraction followed by chromatographic analysis, which is widely applicable for the analysis of organothiophosphates in various matrices.

Sample Preparation: Modified QuEChERS Protocol

This protocol is a widely adopted, streamlined sample preparation method for pesticide residue analysis.[2][7][8]

a. Sample Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

b. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add internal standards.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

d. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • The extract is now ready for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, the extract may be diluted with water or a suitable buffer. For GC-MS/MS, the solvent may be exchanged to a more suitable one if necessary.

Chromatographic Analysis

a. GC-MS/MS Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation of target analytes.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions should be monitored for each analyte for quantification and confirmation.

b. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography system with a suitable column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in MRM mode. Both positive and negative ionization modes may be used depending on the analytes.

Visualizing the Workflow

To better illustrate the logical flow of the analytical and validation processes, the following diagrams have been generated using Graphviz.

Analytical_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction & Salting Out Homogenization->Extraction dSPE Dispersive SPE Cleanup Extraction->dSPE GC_MS GC-MS/MS dSPE->GC_MS Analysis of Volatiles LC_MS LC-MS/MS dSPE->LC_MS Analysis of Thermally Labile/ Less Volatile Compounds Quantification Quantification GC_MS->Quantification LC_MS->Quantification Confirmation Confirmation (MRM Ratios) Quantification->Confirmation

Caption: General workflow for organothiophosphate analysis.

Cross_Validation_Workflow cluster_method1 Method A (e.g., GC-MS/MS) cluster_method2 Method B (e.g., LC-MS/MS) M1_Validation Full Method Validation M1_Analysis Analysis of Spiked Samples M1_Validation->M1_Analysis Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) M1_Analysis->Comparison M2_Validation Full Method Validation M2_Analysis Analysis of Spiked Samples M2_Validation->M2_Analysis M2_Analysis->Comparison Start Define Analytes & Matrix Start->M1_Validation Start->M2_Validation Conclusion Determine Method Equivalency Comparison->Conclusion

References

Assessing the Bioaccumulation Potential of Triphenyl Phosphorothioate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the bioaccumulation potential of triphenyl phosphorothioate (TPPT), a widely used organophosphorus flame retardant. Concerns over the environmental persistence and potential for bioaccumulation of flame retardants necessitate a thorough evaluation of their properties. This document summarizes key experimental data for TPPT and compares it with several alternative flame retardants, offering a valuable resource for informed substance selection and risk assessment.

Quantitative Data on Bioaccumulation Potential

The bioaccumulation potential of a chemical is a critical factor in its environmental risk assessment. Key indicators include the bioconcentration factor (BCF), bioaccumulation factor (BAF), and the octanol-water partition coefficient (Log Kow). The BCF measures the accumulation of a chemical in an aquatic organism from the water, while the BAF considers all routes of exposure, including diet. The Log Kow is a measure of a chemical's lipophilicity and is a strong predictor of its tendency to accumulate in fatty tissues.

Below is a summary of these key parameters for triphenyl phosphorothioate and a selection of alternative flame retardants.

SubstanceChemical ClassLog KowBCF/BAF (L/kg)Organism
Triphenyl Phosphorothioate (TPPT) Organophosphorus Flame Retardant5.0[1][2]>2000 (BCF)Fish
Triphenyl Phosphate (TPhP)Organophosphorus Flame Retardant4.70[3]6.6 - 1109 (BCF)[4]Aquatic Organisms
Tris(2-chloroethyl) phosphate (TCEP)Organophosphorus Flame Retardant1.476.6 - 1109 (BCF)[4]Aquatic Organisms
Tris(2-chloroisopropyl) phosphate (TCPP)Organophosphorus Flame Retardant2.596.6 - 1109 (BCF)[4]Aquatic Organisms
Tri-n-butyl phosphate (TnBP)Organophosphorus Flame Retardant4.06.6 - 1109 (BCF)[4]Aquatic Organisms
Hexabromocyclododecanes (HBCDs)Brominated Flame Retardant5.5 - 5.82.58 - 6.01 (Log BAF)Aquatic Species
1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)Brominated Flame Retardant6.73.32 - 6.08 (Log BAF)Aquatic Species
Pentabromotoluene (PBT)Brominated Flame Retardant5.02.04 - 4.77 (Log BAF)Aquatic Species
Pentabromoethylbenzene (PBEB)Brominated Flame Retardant5.62.72 - 4.09 (Log BAF)Aquatic Species
Hexabromobenzene (HBB)Brominated Flame Retardant5.73.31 - 5.54 (Log BAF)Aquatic Species

Experimental Protocols

The data presented in this guide are generated using standardized and internationally recognized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of the results.

Bioaccumulation in Fish: OECD Test Guideline 305

The bioconcentration and bioaccumulation potential in fish are typically determined following the OECD Test Guideline 305.[5][6][7] This guideline outlines three distinct methods: an aqueous exposure bioconcentration test, a minimized aqueous exposure test, and a dietary exposure bioaccumulation test.

The core of the OECD 305 methodology consists of two phases:

  • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the surrounding water (for BCF) or in their diet (for BAF). This phase typically lasts for 28 days.

  • Depuration Phase: Following the uptake phase, the fish are transferred to a clean environment (water or diet free of the test substance) for a period during which the elimination of the substance is monitored.

Throughout both phases, samples of fish and the exposure medium (water or food) are collected at regular intervals and analyzed for the concentration of the test substance. The BCF or BAF is then calculated from the uptake and depuration rate constants or as the ratio of the concentration in the fish to the concentration in the medium at steady state. A variety of fish species can be used, with zebrafish (Danio rerio) being a common choice.[5]

Octanol-Water Partition Coefficient (Log Kow) Determination

The Log Kow is a critical parameter for predicting the bioaccumulation potential of a substance. Several OECD guidelines are available for its determination.

  • OECD Test Guideline 107 (Shake Flask Method): This is a straightforward method where a small amount of the test substance is dissolved in a mixture of n-octanol and water.[8][9][10][11] The mixture is shaken to allow the substance to partition between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is measured. The partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. This method is suitable for substances with Log Kow values between -2 and 4.[8][10]

  • OECD Test Guideline 117 (HPLC Method): This method uses high-performance liquid chromatography (HPLC) to estimate the Log Kow.[12][13][14][15] The principle is that a substance's retention time on a non-polar stationary phase is proportional to its hydrophobicity. By calibrating the HPLC system with reference substances of known Log Kow, the Log Kow of the test substance can be determined from its retention time. This method is applicable for a Log Kow range of 0 to 6.[12][14]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a bioaccumulation study conducted according to OECD Guideline 305.

Bioaccumulation_Workflow cluster_prep Preparation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 14 days) cluster_analysis Analysis & Calculation Test_Substance Test Substance Selection Test_System Test System Setup (Flow-through) Test_Substance->Test_System Test_Organism Test Organism (e.g., Fish) Acclimation Test_Organism->Test_System Exposure Exposure to Constant Concentration of Test Substance Test_System->Exposure Sampling_Uptake Regular Sampling of Fish and Water/Diet Exposure->Sampling_Uptake Transfer Transfer to Clean Medium Sampling_Uptake->Transfer Chemical_Analysis Chemical Analysis of Samples Sampling_Uptake->Chemical_Analysis Sampling_Depuration Regular Sampling of Fish and Water/Diet Transfer->Sampling_Depuration Sampling_Depuration->Chemical_Analysis Data_Analysis Data Analysis and Kinetic Modeling Chemical_Analysis->Data_Analysis BCF_BAF_Calculation Calculation of BCF/BAF Data_Analysis->BCF_BAF_Calculation

Caption: Experimental workflow for a fish bioaccumulation study.

References

Safety Operating Guide

Proper Disposal of O,O,O-Triphenyl Phosphorothioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of O,O,O-Triphenyl phosphorothioate is critical to ensure laboratory safety and environmental protection. This organophosphorus compound presents environmental hazards and, as such, requires a dedicated and informed disposal protocol. This guide provides step-by-step procedures, essential safety data, and a clear workflow to facilitate the compliant and safe management of this chemical waste.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all relevant personnel are familiar with its Safety Data Sheet (SDS). Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]

  • Spill Response: In the event of a spill, immediately evacuate the area and prevent the substance from entering drains or waterways.[1][2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] All materials used for spill cleanup should also be treated as hazardous waste.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Classification:

    • Treat all this compound and any materials contaminated with it as hazardous waste.[4]

    • This compound is classified as hazardous to the aquatic environment with long-lasting effects.[5][6] Therefore, it must not be disposed of down the drain or in regular trash.[1][3]

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, properly labeled hazardous waste container.[3][7]

    • The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[3]

    • Crucially, segregate this waste from incompatible materials. Check the SDS for specific incompatibilities.[7] As a general rule, keep organophosphorus compounds away from strong acids, bases, and oxidizing agents.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms.[7]

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[8]

    • Ensure the storage area has secondary containment to prevent environmental release in case of a leak.[4][9]

  • Arranging for Disposal:

    • Do not attempt to treat or dispose of this compound waste on-site unless your facility is permitted to do so.

    • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

  • Empty Container Disposal:

    • Empty containers that held this compound must also be managed as hazardous waste.[2]

    • Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, the container may be punctured to prevent reuse and disposed of according to institutional guidelines.[1]

Quantitative Data for Hazardous Waste Management

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are not specific to this compound but represent common regulatory requirements. Always consult your local and institutional regulations for specific limits.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in Satellite Accumulation Area55 gallons[8][9]
Maximum Acutely Toxic "P-listed" Waste in Satellite Accumulation Area1 quart (liquid) or 1 kilogram (solid)[8]
Maximum Accumulation TimeUp to 9-12 months, or until the container is full, whichever comes first.[3][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: O,O,O-Triphenyl phosphorothioate Waste Generated is_contaminated Is the material pure waste or a contaminated item? start->is_contaminated collect_waste Collect in a designated, compatible hazardous waste container. is_contaminated->collect_waste Both label_container Label container with 'Hazardous Waste', chemical name, and hazard symbols. collect_waste->label_container store_waste Store in a designated satellite accumulation area with secondary containment. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EH&S) or a licensed waste contractor for pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling O,O,O-Triphenyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical guidance for the handling and disposal of O,O,O-Triphenyl phosphorothioate (CAS No. 597-82-0). Adherence to these procedures is essential to ensure personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an organophosphorus compound that poses several hazards. It is classified as toxic to aquatic life with long-lasting effects.[1][2][3] The European Chemicals Agency (ECHA) has proposed its classification as a substance of very high concern (SVHC) due to its persistent, bioaccumulative, and toxic (PBT) properties.[4] While animal studies did not show effects on fertility, some related compounds have shown evidence of adverse effects on sexual function and fertility.[2]

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this substance.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[5][6]
Skin Fire/flame resistant and impervious clothingSelect based on the concentration and amount of the substance being handled.[2][5]
Hands Chemical-impermeable glovesGloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6]
Respiratory Particulate filter device or a full-face respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][6] Use in well-ventilated areas is required.[1]
Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

Parameter Value Species Method
Acute Oral Toxicity (LD50) > 10,000 mg/kgRatOECD Test Guideline 401[7]
Acute Dermal Toxicity (LD50) > 2,000 mg/kgRatOECD Test Guideline 402[7]
Bioconcentration Factor (BCF) > 2000Aquatic Organisms[4]
Step-by-Step Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area.[1][6] Local exhaust ventilation is recommended.[1][2]

  • Set up emergency exits and a designated risk-elimination area.[5][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

Safe Handling Practices:

  • Preparation: Before handling, ensure all required PPE is available and in good condition. Inspect gloves for any signs of degradation.[5]

  • Dispensing: Avoid the formation of dust and aerosols.[6] Use non-sparking tools.[6]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1] Remove contaminated clothing and protective equipment before entering eating areas.[1]

  • Storage: Store in a tightly closed, approved container in a dry, cool, and well-ventilated place.[1][6] Keep away from food, drink, and animal feedingstuffs.[1]

Emergency and First-Aid Protocols
Exposure Route First-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6]
Skin Contact Take off all contaminated clothing immediately.[1] Brush off loose particles and rinse the skin with water/shower.[1] Wash off with soap and plenty of water and consult a doctor.[6]
Eye Contact Rinse cautiously with clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][6] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]
Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[6]

  • Ventilate: Ensure adequate ventilation of the affected area.[1][6]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[6] Cover drains to avoid environmental contamination.[1]

  • Clean-up: Mechanically take up the spilled material.[1] Use spark-proof tools and explosion-proof equipment.[6] Place the collected material in appropriate, labeled containers for disposal.[1][6]

Disposal:

  • Product: Dispose of surplus and non-recyclable solutions to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6][8] Do not allow the product to enter drains, water courses, or the soil.[2][7]

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[1] Completely emptied packages can be recycled.[1] Alternatively, packaging can be punctured to make it unusable and disposed of in a sanitary landfill or by controlled incineration.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_ppe Don appropriate PPE prep_setup Set up well-ventilated workspace prep_ppe->prep_setup handle_dispense Dispense chemical carefully prep_setup->handle_dispense Proceed to handling handle_hygiene Practice good hygiene handle_dispense->handle_hygiene emergency Emergency? handle_dispense->emergency storage_container Store in sealed, labeled container handle_hygiene->storage_container After use storage_location Place in cool, dry, ventilated area storage_container->storage_location dispose_waste Dispose of waste via licensed contractor storage_location->dispose_waste For disposal dispose_packaging Decontaminate or dispose of packaging dispose_waste->dispose_packaging spill Spill emergency->spill Yes exposure Personal Exposure emergency->exposure Yes spill->dispose_waste After cleanup exposure->prep_ppe Review PPE before re-engaging

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
O,O,O-Triphenyl phosphorothioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
O,O,O-Triphenyl phosphorothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.